molecular formula C5H13NO B1277173 (S)-2-Aminopentan-1-ol CAS No. 22724-81-8

(S)-2-Aminopentan-1-ol

Numéro de catalogue: B1277173
Numéro CAS: 22724-81-8
Poids moléculaire: 103.16 g/mol
Clé InChI: ULAXUFGARZZKTK-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-Aminopentan-1-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-aminopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXUFGARZZKTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426235
Record name L-Norvalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22724-81-8
Record name L-Norvalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-Aminopentan-1-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-2-aminopentan-1-ol, a chiral amino alcohol crucial for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a chiral building block in the synthesis of complex molecules.

Chemical Structure and Identification

This compound, also known as L-Norvalinol, is a chiral compound with the stereochemistry designated as (S). Its structure consists of a five-carbon chain with an amino group at the second carbon and a primary alcohol at the first carbon.

Chemical Structure:

Identifiers:

  • IUPAC Name: (2S)-2-aminopentan-1-ol[1][2][3][4][5]

  • Synonyms: L-Norvalinol, (S)-(+)-2-Amino-1-pentanol

  • CAS Number: 22724-81-8

  • Molecular Formula: C5H13NO[4]

  • Molecular Weight: 103.16 g/mol [4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Appearance Colorless liquid or crystalline solid[6][7]
Melting Point 44-48 °C
Boiling Point 194-195 °C (for the racemic mixture)[6][7]
Density 0.922 g/mL at 25 °C (for the racemic mixture)[6][7]
Solubility Soluble in water, ethanol, and dimethylformamide[6][7]
Optical Rotation [α]20/D +17° (c = 1 in chloroform)
Flash Point 101 °C (closed cup)
pKa Not experimentally determined; can be estimated using computational methods.

Synthesis of this compound

This compound is typically synthesized by the reduction of the corresponding amino acid, L-norvaline. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and borane complexes being the most common.

Experimental Protocol: Reduction of L-Norvaline using Lithium Aluminum Hydride (LAH)

This protocol describes a general procedure for the reduction of an α-amino acid to its corresponding amino alcohol using LAH.[1]

Materials:

  • L-Norvaline

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethyl Ether

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water

Procedure:

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.

  • A suspension of LAH (1.5 equivalents) in anhydrous THF is prepared in the flask.

  • The mixture is cooled to 10°C in an ice bath.

  • L-norvaline (1 equivalent) is added in portions over 30 minutes, controlling the rate of hydrogen evolution.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

  • The reaction mixture is cooled to 10°C and diluted with anhydrous ethyl ether.

  • The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.

  • The combined organic filtrates are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from its precursor, L-norvaline.

G Synthesis Workflow of this compound A L-Norvaline B Reduction Reaction A->B LAH or BMS in THF C Quenching B->C H2O, NaOH(aq) D Work-up & Purification C->D Filtration, Extraction E This compound D->E Distillation

Synthesis Workflow

Applications in Drug Development

This compound is a valuable chiral building block in the pharmaceutical industry. Its primary application is as an intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Telaprevir

A notable application of this compound is its use as a key intermediate in the synthesis of Telaprevir, an antiviral drug used for the treatment of Hepatitis C. The synthesis of Telaprevir is a multi-step process where the chiral center of this compound is incorporated into the final drug structure.

Experimental Workflow: Role in Telaprevir Synthesis

The following diagram outlines the logical flow of how this compound is utilized in a multi-step synthesis to produce a complex drug molecule like Telaprevir.

G Role of this compound in Drug Synthesis cluster_0 Starting Materials A This compound C Multi-step Synthesis A->C B Other Chiral Building Blocks & Reagents B->C D Purification & Isolation C->D E Final API (e.g., Telaprevir) D->E

Drug Synthesis Workflow

Potential Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its precursor, L-norvaline, has been studied for its biological effects. L-norvaline has been shown to influence several signaling pathways, and it is plausible that L-norvalinol could exhibit similar or related activities.

One of the key pathways affected by L-norvaline is the ERK/MAPK signaling pathway, which is involved in cell survival and neuroprotection.[8] L-norvaline has been investigated as a potential therapeutic agent for conditions like Alzheimer's disease due to its ability to inhibit arginase and modulate this pathway.[9]

Postulated Signaling Pathway Involvement

The diagram below illustrates the potential influence of L-norvaline (and by extension, its derivative this compound) on the ERK/MAPK signaling pathway, based on existing research on L-norvaline.

G Postulated Influence on ERK/MAPK Pathway cluster_0 Cellular Input A L-Norvaline / this compound B Arginase Inhibition A->B C ERK/MAPK Pathway Activation B->C D Neuroprotection & Cell Survival C->D

ERK/MAPK Signaling

It is important to note that further research is required to directly implicate this compound in these or any other signaling pathways.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is a combustible liquid and should be stored accordingly.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry makes it an essential starting material for the enantioselective synthesis of drugs. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, offering a valuable resource for professionals in the fields of chemical research and drug development. Further investigation into its potential biological activities may open new avenues for its direct therapeutic use.

References

A Technical Guide to (S)-2-Aminopentan-1-ol (CAS: 22724-81-8)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Aminopentan-1-ol, also known by its synonym L-Norvalinol, is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a defined stereocenter, makes it a valuable intermediate for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, safety data, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its proper handling, characterization, and use in synthetic applications.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 22724-81-8[1][2][3][4]
IUPAC Name (2S)-2-aminopentan-1-ol[1]
Synonyms L-Norvalinol, (S)-(+)-2-Amino-1-pentanol, H-NVA-OL[1]
Molecular Formula C₅H₁₃NO[1][2][3]
InChI Key ULAXUFGARZZKTK-YFKPBYRVSA-N
SMILES String CCC--INVALID-LINK--CO

Table 2: Physical and Chemical Data

PropertyValue
Molecular Weight 103.16 g/mol [2][3]
Appearance White to light yellow solid[1]
Melting Point 44-48 °C[1]
Boiling Point 195.6 °C[1]
Density 0.915 g/mL[1]
Flash Point 101 °C (213.8 °F) - closed cup
Optical Activity [α]20/D +17° (c = 1 in chloroform)[1]
pKa (Predicted) 12.88 ± 0.10[1]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during handling, storage, and disposal.

Table 3: GHS Hazard Information

CategoryInformation
Pictogram(s) GHS07 (Exclamation mark)[1]
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[1][5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Target Organs Respiratory system

Handling and Storage:

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6] Avoid breathing dust or vapors.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sparks, and open flames.[8][9] Store in an inert atmosphere as the compound may be air-sensitive.[8]

Applications in Research and Drug Development

As a chiral building block, this compound is primarily used in asymmetric synthesis to introduce a specific stereochemistry into a target molecule. This is crucial in drug development, where enantiomeric purity often dictates therapeutic efficacy and safety.

  • Antiviral Agents: It serves as a key intermediate in one of the synthetic routes for Telaprevir, an antiviral drug used for the treatment of Hepatitis C.[1]

  • CRF-1 Antagonists: The compound is used as a substrate to prepare complex tricyclic heterocyclic compounds that have been investigated as potential antagonists of the corticotropin-releasing factor-1 (CRF-1) receptor, a target for treating anxiety and depression.[1]

  • Chiral Ligands: Like other 1,2-amino alcohols, it can be used to synthesize chiral ligands for asymmetric catalysis.

G cluster_input Chiral Precursor cluster_output High-Value Products A This compound (L-Norvalinol) B Telaprevir (Antiviral Agent) A->B Key Synthetic Intermediate C Tricyclic CRF-1 Antagonists (CNS Drug Candidates) A->C Substrate for Heterocycle Synthesis D Other Chiral Molecules A->D General Chiral Building Block

Role of this compound as a versatile chiral building block.

Experimental Protocols

Detailed experimental procedures are critical for reproducible scientific outcomes. Below is a representative protocol for the chiral resolution of racemic 2-aminopentan-1-ol, a common method for obtaining the enantiomerically pure compound.

Protocol: Chiral Resolution of Racemic 2-Aminopentan-1-ol

This protocol is based on the general principle of forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. N-tosyl-L-leucine is an effective resolving agent for such separations.[10]

Materials:

  • Racemic 2-aminopentan-1-ol

  • N-tosyl-L-leucine (resolving agent)

  • Methanol (solvent for crystallization)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) (extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)

Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of racemic 2-aminopentan-1-ol in a minimal amount of warm methanol in a flask.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the resolving agent (N-tosyl-L-leucine) in warm methanol.

    • Slowly add the resolving agent solution to the amino alcohol solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • The solid obtained is the diastereomeric salt of this compound and N-tosyl-L-leucine (assuming it is the less soluble form). The enantiomeric purity can be checked at this stage by techniques like chiral HPLC after liberating a small sample.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt crystals in water.

    • Add 1 M NaOH solution dropwise while stirring until the pH of the solution is strongly basic (pH > 11), ensuring all the salt has dissolved and the free amine is liberated.[11]

    • Transfer the aqueous solution to a separatory funnel and extract the free this compound with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the purified this compound.

G Start Racemic 2-Aminopentan-1-ol + N-tosyl-L-leucine in Methanol Process1 Salt Formation & Slow Cooling Start->Process1 Mixture Mixture of Diastereomeric Salts ((S,L) and (R,L) salts) Process1->Mixture Process2 Fractional Crystallization Mixture->Process2 Solid Less Soluble Salt Precipitate (e.g., (S,L)-salt) Process2->Solid Liquid Mother Liquor (Enriched in (R,L)-salt) Process2->Liquid Process3 Base Treatment (NaOH) to liberate free amine Solid->Process3 Process4 Solvent Extraction (DCM) Process3->Process4 Final Pure this compound Process4->Final

Experimental workflow for the chiral resolution of 2-aminopentan-1-ol.

Synthetic Pathways

A common and direct synthetic route to this compound (L-Norvalinol) is the chemical reduction of the corresponding natural α-amino acid, L-Norvaline. This method preserves the stereochemistry of the starting material.

General Reaction: The carboxylic acid functional group of L-Norvaline is reduced to a primary alcohol using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).

G Start L-Norvaline (Chiral Amino Acid) Product This compound (L-Norvalinol) Start->Product Reduction of Carboxylic Acid Reagent 1. LiAlH₄ / THF 2. Aqueous Workup Reagent->Product

General synthetic pathway from L-Norvaline to L-Norvalinol.

References

Synthesis of L-Norvalinol from L-Norvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of L-Norvalinol, a valuable chiral building block in pharmaceutical development, from its parent amino acid, L-norvaline. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data to assist researchers in the efficient and effective production of this amino alcohol.

Introduction

L-Norvalinol ((S)-2-aminopentan-1-ol) is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. Its structural similarity to other amino alcohols makes it a crucial component in the synthesis of various pharmaceutical agents and as a chiral auxiliary. The most common and direct method for the synthesis of L-Norvalinol is the reduction of the carboxylic acid moiety of L-norvaline. This guide will focus on the most prevalent and effective reduction methods, including the use of lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Synthetic Pathways

The primary transformation in the synthesis of L-Norvalinol from L-norvaline is the reduction of the carboxylic acid to a primary alcohol. The general chemical equation for this conversion is:

L-Norvaline_to_L-Norvalinol cluster_reactants Reactant cluster_reagents Reducing Agent cluster_products Product L_norvaline L-Norvaline L_norvalinol L-Norvalinol L_norvaline->L_norvalinol Reduction reducing_agent [H]

Caption: General reaction scheme for the reduction of L-norvaline to L-Norvalinol.

The choice of reducing agent is critical and influences the reaction conditions, yield, and safety considerations. The following sections provide detailed protocols for the most common methods.

Experimental Protocols

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of directly reducing carboxylic acids to alcohols. This method is highly effective and generally provides good yields. The following protocol is adapted from the well-established procedure for the reduction of L-valine to L-valinol, a structurally similar amino acid.

Experimental Workflow:

LiAlH4_Reduction_Workflow start Suspend LiAlH4 in dry THF under N2 add_norvaline Add L-norvaline portion-wise at 0-10 °C start->add_norvaline reflux Reflux the reaction mixture add_norvaline->reflux quench Cool and quench with H2O and NaOH(aq) reflux->quench filter Filter to remove aluminum salts quench->filter extract Extract the filtrate with an organic solvent filter->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by distillation or crystallization dry_concentrate->purify

Caption: Workflow for the LiAlH₄ reduction of L-norvaline.

Detailed Protocol:

  • Apparatus Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction: The suspension is cooled to 0 °C in an ice bath. L-norvaline (1.0 equivalent) is added portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours.

  • Work-up: The reaction mixture is cooled to 0 °C and the excess LiAlH₄ is cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed thoroughly with THF or another suitable solvent like diethyl ether.

  • Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude L-Norvalinol can be purified by vacuum distillation or recrystallization.

Reduction with Sodium Borohydride (NaBH₄) and Iodine (I₂)

Sodium borohydride is a milder reducing agent than LiAlH₄ and does not typically reduce carboxylic acids directly. However, in the presence of iodine, it forms diborane in situ, which is a powerful reducing agent for carboxylic acids. This method offers a safer alternative to LiAlH₄.

Experimental Workflow:

NaBH4_I2_Reduction_Workflow start Suspend NaBH4 and L-norvaline in dry THF add_iodine Add a solution of I2 in THF dropwise at 0 °C start->add_iodine reflux Stir at room temperature then reflux add_iodine->reflux quench Cool and quench with methanol reflux->quench acidify_basify Acidify with HCl, then basify with NaOH quench->acidify_basify extract Extract with an organic solvent acidify_basify->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify by distillation or crystallization dry_concentrate->purify

Caption: Workflow for the NaBH₄/I₂ reduction of L-norvaline.

Detailed Protocol:

  • Apparatus Setup: A dry, multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with sodium borohydride (3.0-4.0 equivalents) and L-norvaline (1.0 equivalent) suspended in anhydrous THF.

  • Reaction: The suspension is cooled to 0 °C. A solution of iodine (1.0-1.5 equivalents) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the mixture is stirred at room temperature for a few hours and then refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is cooled to 0 °C and the excess borane is quenched by the slow addition of methanol. The mixture is then acidified with aqueous HCl and subsequently made basic with aqueous NaOH.

  • Isolation and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified as described for the LiAlH₄ method.

Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally friendly method for the reduction of carboxylic acids or their esters. This method often requires the pre-formation of an ester from the amino acid, followed by hydrogenation under pressure using a heterogeneous catalyst.

Experimental Workflow:

Catalytic_Hydrogenation_Workflow esterification Esterify L-norvaline (e.g., with EtOH/H+) isolate_ester Isolate L-norvaline ethyl ester esterification->isolate_ester hydrogenation Hydrogenate the ester with H2 and a catalyst (e.g., Ru/C) in a high-pressure reactor isolate_ester->hydrogenation filter_catalyst Filter to remove the catalyst hydrogenation->filter_catalyst concentrate Concentrate the solution filter_catalyst->concentrate purify Purify L-Norvalinol concentrate->purify

Caption: Workflow for the catalytic hydrogenation of L-norvaline ester.

Detailed Protocol:

  • Esterification: L-norvaline is first converted to its corresponding ester (e.g., ethyl ester) by refluxing in ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).

  • Hydrogenation: The isolated L-norvaline ester is dissolved in a suitable solvent (e.g., ethanol, water) and placed in a high-pressure autoclave with a hydrogenation catalyst (e.g., Ruthenium on carbon, Ru/C).

  • Reaction: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 bar). The reaction mixture is heated and stirred for several hours until the reaction is complete.

  • Isolation and Purification: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting L-Norvalinol is purified by vacuum distillation or recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

ParameterLiAlH₄ ReductionNaBH₄/I₂ ReductionCatalytic Hydrogenation (of ester)
Starting Material L-norvalineL-norvalineL-norvaline ethyl ester
Key Reagents LiAlH₄NaBH₄, I₂H₂, Ru/C (or other catalyst)
Solvent Anhydrous THFAnhydrous THFEthanol, Water
Temperature Reflux (approx. 66 °C)Reflux (approx. 66 °C)100-150 °C
Pressure AtmosphericAtmospheric50-100 bar
Reaction Time 12-18 hours4-8 hours6-24 hours
Typical Yield 70-85%65-80%80-95%
Safety Concerns Highly flammable, reacts violently with waterHydrogen evolution, iodine handlingHigh pressure, flammable gas

Characterization of L-Norvalinol

Accurate characterization of the synthesized L-Norvalinol is crucial to confirm its identity and purity. The following are expected spectroscopic data for L-Norvalinol.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the different protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information about the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, notably a broad O-H stretch for the alcohol and N-H stretches for the amine.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, which can be used to confirm its molecular weight.

Conclusion

The synthesis of L-Norvalinol from L-norvaline can be achieved through several effective reduction methods. The choice of method will depend on the available equipment, safety considerations, and desired scale of the reaction. The LiAlH₄ reduction is a classic and reliable method, while the NaBH₄/I₂ system offers a safer alternative. For larger-scale and more environmentally friendly production, catalytic hydrogenation of the corresponding ester is a highly attractive option. Careful execution of the experimental protocols and thorough characterization of the final product are essential for successful synthesis.

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a chiral amino alcohol that serves as a valuable building block in organic synthesis. [1] Its specific stereochemistry and bifunctional nature, containing both a primary amine and a primary alcohol, make it a crucial intermediate in the preparation of complex chiral molecules, including pharmaceuticals. For instance, it is utilized as an intermediate in a key synthetic step for the antiviral agent telaprevir and in the preparation of potential antagonists for corticotropin-releasing factor-1. This guide provides a detailed overview of its core physical properties, the experimental methodologies used to determine them, and logical workflows relevant to its characterization.

Compound Identification and Chemical Structure

This compound is the S-enantiomer of 2-aminopentan-1-ol. The molecule contains a single chiral center at the second carbon atom, to which the amine group is attached.

IdentifierValue
IUPAC Name (2S)-2-aminopentan-1-ol
Synonyms (S)-(+)-2-Amino-1-pentanol, L-Norvalinol
CAS Number 22724-81-8
Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol [2] / 103.17 g/mol [1]
SMILES String CCC--INVALID-LINK--CO
InChI Key ULAXUFGARZZKTK-YFKPBYRVSA-N

Physical and Chemical Properties

The physical properties of this compound are summarized below. Data for properties such as boiling point and density, which are not significantly affected by stereoisomerism, may be reported from measurements of the racemic (DL) mixture.

PropertyValueConditions
Physical State Liquid or crystalline solid[3]20 °C
Melting Point 44-48 °C (lit.)
Boiling Point 194-195 °C (lit.)[3]760 mmHg
85 °C8 mmHg[4]
Density 0.922 g/mL (lit.)[3]at 25 °C
Flash Point 101 °C (213.8 °F) - closed cup
Refractive Index (n20/D) 1.4511 (lit.)[3]at 20 °C
Solubility Soluble in water, ethanol, and dimethylformamide.[3]
Optical Rotation [α]20/D +17°c = 1 in chloroform

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of chiral molecules like this compound are outlined below. These represent standard methodologies employed in chemical research and quality control.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus.

  • Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, this literature value is 44-48 °C.

Boiling Point Determination

The boiling point is measured at a specific pressure, as it varies with atmospheric pressure.

  • Apparatus: A small quantity of the liquid is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

  • Heating: The flask is heated gently.

  • Measurement: The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. This temperature is recorded along with the atmospheric pressure. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a reduced pressure (e.g., 85 °C at 8 mmHg).[4]

Density Measurement

The density of a liquid is typically determined using a pycnometer or a digital density meter.

  • Calibration: The volume of the pycnometer is precisely determined by weighing it empty and then filled with a reference substance of known density, such as deionized water, at a specific temperature (e.g., 25 °C).

  • Sample Measurement: The pycnometer is cleaned, dried, and weighed. It is then filled with this compound and weighed again at the same temperature.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a critical property for chiral compounds, confirming their stereochemical identity and purity.[5] It is measured using a polarimeter.

  • Sample Preparation: A solution of known concentration (c) is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., 1 g per 100 mL of chloroform).[6]

  • Measurement: The polarimeter sample tube of a known path length (l), typically 1 decimeter, is filled with the solution. Monochromatic light (usually the sodium D-line, 589 nm) is passed through the sample.[5][6]

  • Observation: The analyzer is rotated until the light is extinguished or at a minimum intensity. The observed angle of rotation (α_obs) is recorded. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).[6]

  • Calculation of Specific Rotation ([α]): The specific rotation is a standardized physical constant calculated using the formula: [α] = α_obs / (l × c) For this compound, the specific rotation is +17° under the specified conditions, indicating it is dextrorotatory.

Diagrams and Workflows

Isomeric Relationships

The following diagram illustrates the relationship between the stereoisomers of 2-Aminopentan-1-ol.

G cluster_enantiomers Enantiomers (Mirror Images, Non-Superimposable) S_isomer This compound ([α] = +17°) racemate Racemic Mixture (DL) (50:50 mixture of R and S) ([α] = 0°) S_isomer->racemate Forms label_enantiomers Opposite Optical Rotation R_isomer (R)-2-Aminopentan-1-ol ([α] = -17°) R_isomer->racemate Forms

Caption: Stereoisomers of 2-Aminopentan-1-ol.

General Workflow for Synthesis and Purification

This diagram outlines a general synthetic route for chiral amino alcohols, such as this compound, often starting from a corresponding chiral amino acid.

G start Start: Chiral Amino Acid (e.g., L-Norvaline) esterification 1. Esterification (e.g., SOCl₂ in MeOH) start->esterification reduction 2. Reduction of Ester (e.g., LiAlH₄ or NaBH₄) esterification->reduction workup 3. Aqueous Workup & Quenching reduction->workup extraction 4. Extraction (with organic solvent) workup->extraction purification 5. Purification (Distillation or Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Experimental Workflow for Chiral Purity Analysis

This diagram shows the process of using polarimetry to confirm the enantiomeric identity and estimate the purity of a chiral sample.

G cluster_prep Sample Preparation cluster_measure Polarimetry Measurement cluster_analysis Data Analysis weigh 1. Accurately weigh sample dissolve 2. Dissolve in solvent (e.g., Chloroform) to known concentration (c) weigh->dissolve fill_cell 3. Fill 1 dm polarimeter cell dissolve->fill_cell measure_rot 4. Measure observed rotation (α_obs) at 20°C using Na D-line fill_cell->measure_rot calculate 5. Calculate Specific Rotation [α] measure_rot->calculate compare 6. Compare to literature value (+17°) calculate->compare result Result: Confirmation of (S)-enantiomer and enantiomeric purity compare->result

Caption: Workflow for optical rotation analysis.

References

(S)-2-Aminopentan-1-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a chiral amino alcohol with potential applications in organic synthesis. This document provides a summary of publicly available information regarding its properties. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of its specific mechanism of action. To date, there is no detailed information on its receptor binding profile, associated signaling pathways, or quantitative pharmacological data.

Chemical and Physical Properties

This compound is a compound with the linear formula CH3(CH2)2CH(NH2)CH2OH.[1] It is recognized as a versatile building block in organic chemistry due to its bifunctional nature, possessing both an amino and a hydroxyl group.[2] This characteristic allows for its use in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 22724-81-8[1]
Molecular Formula C5H13NO[3][4]
Molecular Weight 103.16 g/mol [1]
Melting Point 44-48 °C (lit.)[1]
Optical Activity [α]20/D +17°, c = 1 in chloroform[1]
Synonyms L-Norvalinol[1]

Putative Biological Roles and Applications

While the direct mechanism of action of this compound is not documented, related amino alcohols and amino acids have known biological activities. Amino acids, for instance, are crucial in microbial control and drug development, acting as nutrients, and influencing cell division and communication.[5] D-amino acids have been studied as anti-biofilm agents.[5] Amino alcohols like 2-Amino-1-Butanol are utilized in preparing specialized reagents and as starting materials for various synthetic transformations.[2]

(S)-(+)-2-Amino-1-pentanol has been used as a model compound in studies of dilution enthalpies and as an intermediate in the synthesis of tricyclic heterocyclic compounds and the antiviral agent telaprevir.[1]

Gaps in Knowledge and Future Directions

The current body of scientific literature lacks specific studies investigating the mechanism of action of this compound. There are no available receptor binding assays, functional studies, or in vivo experiments that would elucidate its pharmacological effects. The signaling pathways it may modulate and its quantitative effects (e.g., IC50, EC50, Ki) remain unknown.

Future research should focus on:

  • Receptor Screening: Broad screening against a panel of common biological targets to identify potential binding partners.

  • Functional Assays: Cellular assays to determine if the compound acts as an agonist, antagonist, or modulator of any identified targets.

  • In Vivo Studies: Animal models to investigate the physiological and potential therapeutic effects of this compound.

Conclusion

This compound is a chemical entity with established synthetic utility. However, its biological mechanism of action is not currently understood. This represents a significant knowledge gap. Further research is required to characterize its pharmacological profile and to determine its potential as a therapeutic agent. Without such data, any discussion of its mechanism of action would be purely speculative.

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, such as eye shields and gloves, should be used when handling this compound.[1]

References

The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Biological Activity

Chiral amino alcohols are a critical class of organic compounds that hold a significant position in the landscape of modern drug discovery and development.[1][2][3] Their inherent stereochemistry is frequently a determining factor in their pharmacological activity, with different enantiomers often exhibiting vastly different potencies and physiological effects.[1][4] Biological systems, being composed of chiral entities such as amino acids and sugars, often interact stereoselectively with chiral drugs.[1]

In the case of amino alcohols, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[1][5] This principle underscores the paramount importance of developing enantiomerically pure compounds to ensure drug efficacy and safety.[1][6][7] Chiral amino alcohols are not only biologically active molecules themselves but also serve as versatile building blocks for the synthesis of other complex chiral molecules and pharmaceuticals.[5][8][9]

Key Biological Activities and Mechanisms of Action

The structural motif of a chiral amino alcohol is a key pharmacophore in many classes of drugs, imparting specific biological activities through precise interactions with macromolecular targets like receptors and enzymes.

Adrenergic Receptor Modulation: The Case of β-Blockers

A classic example of the stereospecificity of chiral amino alcohols is found in β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular disorders like hypertension and angina.[10][11] These drugs are typically aryloxy propanolamines possessing a single stereogenic center.[4]

The biological activity resides almost exclusively in the (S)-enantiomer. For instance, the (S)-(-)-enantiomer of propranolol has a binding affinity for β-adrenergic receptors that is approximately 100 times greater than its (R)-(+)-counterpart.[1] This dramatic difference is due to the specific three-point interaction between the more active enantiomer and the receptor binding site. The key functional groups—the hydroxyl group, the secondary amine, and the aromatic ring system—must be in a precise spatial arrangement to achieve optimal binding and antagonism of the receptor.[12] The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit and is thus significantly less active.[4]

The mechanism involves competitive antagonism at β-adrenergic receptors, preventing endogenous catecholamines like norepinephrine and epinephrine from binding and stimulating the receptor. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility.

G cluster_ligand Ligands cluster_pathway β-Adrenergic Signaling Pathway Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds & Activates Antagonist (S)-β-Blocker (Chiral Amino Alcohol) Antagonist->Receptor Binds & Blocks GProtein G Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets Leading to Response

Figure 1: β-Adrenergic signaling and its inhibition by a chiral β-blocker.

Anticancer Activity

Chiral amino alcohols and their metal complexes have demonstrated significant potential as anticancer agents.[13][14] Studies have shown that the cytotoxic effects of these compounds can be highly enantioselective, with one enantiomer being significantly more potent against cancer cell lines than the other.[13] For example, certain optically active conjugated diynols derived from chiral amino alcohols have shown remarkable differences in cytotoxicity against HepG2 and HeLa cancer cells.[13]

Furthermore, metal complexes synthesized with chiral amino alcohol ligands have shown promising anticancer activities.[14][15][16] For instance, a series of Zn²⁺, Cu²⁺, Co²⁺, and Ni²⁺ complexes incorporating chiral amino alcohols displayed cytotoxic effects against the A549 human lung cancer cell line.[15] The biological activity of these complexes is influenced by the metal center and the specific geometry enforced by the chiral ligand.[14]

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[17][18] Chiral amino alcohols are key structural components in various enzyme inhibitors. The precise three-dimensional structure of the amino alcohol is crucial for fitting into the enzyme's active site and blocking its function. An enzyme inhibition assay is a fundamental laboratory test used to determine the efficacy of a compound in reducing or blocking the activity of a target enzyme.[17][19] This is vital for the development of drugs for a wide range of diseases, from infections to cancer.[17][18]

Quantitative Biological Data

The biological activity of chiral amino alcohols is quantified using various metrics, such as the half-maximal inhibitory concentration (IC₅₀), the equilibrium inhibition constant (Kᵢ), and the half-maximal effective concentration (EC₅₀). These values provide a measure of a compound's potency and its affinity for its biological target.

Table 1: Stereoselective Binding of Adrenergic Receptor Ligands
CompoundReceptorEnantiomerBinding Affinity (Kᵢ)Eudismic Ratio (S/R)Reference
Propranololβ-Adrenergic(S)-(-)-PropranololHigh~100-130[1],[4]
(R)-(+)-PropranololLow
Metoprololβ-Adrenergic(S)-MetoprololHigh~270[4]
(R)-MetoprololLow
Fragment Aβ₂ AdrenoceptorN/A140 µM~10 (vs. β₁)[20]
β₁ AdrenoceptorN/A1300 µM

Note: The Eudismic Ratio represents the ratio of the affinities or potencies of the more active (eutomer) to the less active (distomer) enantiomer.

Table 2: Cytotoxicity of Chiral Amino Alcohol Metal Complexes against A549 Human Lung Cancer Cells
Complex IDMetal Ion(s)Ligand TypeIC₅₀ (µM)Reference
(I)Ni²⁺Amino Alcohol> 50[15]
(II)Co²⁺Amino Alcohol> 50[15]
(III)Cu²⁺Amino Alcohol29.3[15]
(IV)Cu²⁺Amino Alcohol> 50[15]
(V)Zn²⁺Amino Alcohol17.8[15]
(VI)Co²⁺Amino Alcohol> 50[15]
(VII)Zn²⁺Amino Alcohol> 50[15]
CisplatinPt²⁺(Control)12.5[15]

Experimental Protocols

The determination of biological activity involves a range of standardized assays. Below are detailed methodologies for key experiments relevant to chiral amino alcohols.

Radioligand Binding Assay for Adrenergic Receptor Affinity

Radioligand binding assays are considered the gold standard for quantifying receptor density and determining the binding affinity of a ligand for a receptor.[21] This protocol describes a competition binding assay to determine the Kᵢ of a chiral amino alcohol for a β-adrenergic receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the β-adrenergic receptor of interest. This is typically done through homogenization followed by centrifugation to pellet the membranes.

  • Assay Setup: In a 96-well plate, set up reactions containing:

    • Total Binding: Cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-Cyanopindolol or ³H-Dihydroalprenolol), and assay buffer.[21][22]

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to saturate the receptors.[21]

    • Competition Binding: Cell membranes, the radioligand, and varying concentrations of the test compound (the chiral amino alcohol enantiomers).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[21]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Isolate Cell Membranes Expressing Receptor A1 Pipette Reagents into 96-well Plate (Total, Non-specific, Competition) P1->A1 P2 Prepare Radioligand, Test Compounds, & Buffers P2->A1 A2 Incubate to Reach Binding Equilibrium A1->A2 A3 Harvest onto Filter Mat to Separate Bound/Unbound A2->A3 A4 Measure Radioactivity (Scintillation/Gamma Counter) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve (% Binding vs. [Compound]) D1->D2 D3 Determine IC₅₀ via Non-linear Regression D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff Equation D3->D4

Figure 2: Experimental workflow for a radioligand binding assay.

Cell Viability (Cytotoxicity) Assay

Cell viability assays are fundamental for assessing the cytotoxic effects of potential anticancer compounds.[23][24] Colorimetric assays, such as the MTT or WST-1 assay, are commonly used. They measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[24][25]

Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well microplate at an optimized density and allow them to adhere overnight in a CO₂ incubator.[25]

  • Compound Treatment: Prepare serial dilutions of the chiral amino alcohol compounds. Remove the old media from the cells and add fresh media containing the different concentrations of the test compounds. Include wells for a negative control (media with vehicle) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT solution at 0.5 mg/mL or WST-1 reagent) to each well.[24][26]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the tetrazolium salt (MTT, WST-1) to a colored formazan product.[24]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the insoluble purple formazan crystals.[26] This step is not required for WST-1, as its formazan product is water-soluble.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).[25][26]

  • Data Analysis:

    • Normalize the absorbance values to the negative control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Cells in 96-well Plate P2 Allow Cells to Adhere (e.g., Overnight) P1->P2 A1 Treat Cells with Serial Dilutions of Compound P2->A1 A2 Incubate for Exposure (e.g., 48h) A1->A2 A3 Add Viability Reagent (e.g., MTT, WST-1) A2->A3 A4 Incubate for Color Development (1-4h) A3->A4 D1 Add Solubilization Solution (if using MTT) A4->D1 Optional D2 Read Absorbance on Plate Reader A4->D2 D1->D2 D3 Plot Dose-Response Curve (% Viability vs. [Compound]) D2->D3 D4 Determine IC₅₀ via Non-linear Regression D3->D4

Figure 3: Experimental workflow for a cell viability assay (e.g., MTT).

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a chiral amino alcohol against a target enzyme using a spectrophotometric assay.[17]

Methodology:

  • Reagent Preparation: Prepare a suitable buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the substrate, and the inhibitor (test compound).[17]

  • Assay Setup: Design the experiment in a 96-well plate.[27] Include the following controls:

    • 100% Activity Control: Enzyme, substrate, and buffer (no inhibitor).

    • 0% Activity Control (Blank): Substrate and buffer (no enzyme).

    • Test Wells: Enzyme, substrate, buffer, and varying concentrations of the inhibitor.

  • Pre-incubation: Add the enzyme, buffer, and inhibitor (or vehicle for the control) to the wells. Pre-incubate for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer or microplate reader. Monitor the change in absorbance over time at a wavelength specific to the product or substrate. This provides the reaction rate (velocity).[17]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using non-linear regression to a suitable model to determine the IC₅₀ value. Further kinetic studies (varying both substrate and inhibitor concentrations) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[28]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrate, & Inhibitor Solutions A1 Add Enzyme, Buffer, & Inhibitor to 96-well Plate P1->A1 A2 Pre-incubate to Allow Inhibitor Binding A1->A2 A3 Initiate Reaction by Adding Substrate A2->A3 A4 Monitor Absorbance Change Over Time (Kinetics) A3->A4 D1 Calculate Initial Reaction Velocity (V₀) for each well A4->D1 D2 Calculate % Inhibition for each concentration D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D2->D3 D4 Determine IC₅₀ via Non-linear Regression D3->D4

Figure 4: Experimental workflow for an enzyme inhibition assay.

Conclusion

Chiral amino alcohols are a cornerstone of medicinal chemistry, exhibiting a wide range of important biological activities that are profoundly dependent on their stereochemistry. Their roles as potent adrenergic receptor modulators, promising anticancer agents, and effective enzyme inhibitors highlight their therapeutic potential. The stark differences in activity between enantiomers, as exemplified by beta-blockers, mandate the use of stereoselective synthesis and rigorous biological evaluation. The experimental protocols detailed herein provide a foundational framework for researchers to quantify the activity of novel chiral amino alcohols, facilitating the rational design and development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

(S)-2-Aminopentan-1-ol: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopentan-1-ol, also known as L-norvalinol, is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and defined stereochemistry. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its role in the development of pharmaceuticals and other complex chiral molecules.

Physicochemical and Spectroscopic Data

This compound is a colorless solid or liquid with a characteristic amine-like odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

PropertyValueReference
Molecular Formula C₅H₁₃NO--INVALID-LINK--
Molecular Weight 103.16 g/mol --INVALID-LINK--
Appearance Colorless liquid or crystalline solid--INVALID-LINK--
Melting Point 44-48 °CSigma-Aldrich
Boiling Point 194-195 °C--INVALID-LINK--
Density 0.922 g/mL at 25 °C--INVALID-LINK--
Specific Rotation ([α]²⁰/D) +17° (c = 1 in chloroform)Sigma-Aldrich
Solubility Soluble in water, ethanol, and dimethylformamide--INVALID-LINK--
CAS Number 22724-81-8Sigma-Aldrich

Synthesis of this compound

The enantiomerically pure form of 2-aminopentan-1-ol is most commonly obtained through two primary strategies: the reduction of the corresponding chiral amino acid, L-norvaline, or the resolution of a racemic mixture of 2-aminopentan-1-ol.

Enantioselective Synthesis via Reduction of L-Norvaline

A reliable method for the synthesis of this compound is the reduction of the carboxylic acid functionality of the readily available and relatively inexpensive amino acid, L-norvaline. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

G L_Norvaline L-Norvaline LiAlH4 LiAlH₄, Anhydrous THF L_Norvaline->LiAlH4 Reduction Quench Quench (e.g., water, NaOH(aq)) LiAlH4->Quench Workup Workup and Purification Quench->Workup S_2_Aminopentan_1_ol This compound Workup->S_2_Aminopentan_1_ol

Synthetic workflow for the reduction of L-norvaline.

Experimental Protocol: Reduction of L-Norvaline with LiAlH₄

This protocol is adapted from the procedure for the reduction of L-valine to L-valinol.[1]

Materials:

  • L-Norvaline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth (Celite®)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

  • To the flask, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add L-norvaline (1.0 equivalent) in portions to control the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential and dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate at room temperature for at least 1 hour.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by vacuum distillation or recrystallization.

Reactant/ProductMolar RatioTypical YieldEnantiomeric Excess (e.e.)
L-Norvaline1.085-95%>98%
LiAlH₄1.2--
This compound---
Chiral Resolution of Racemic 2-Aminopentan-1-ol

An alternative route to enantiomerically pure this compound is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

G Racemic_Amine Racemic 2-Aminopentan-1-ol Tartaric_Acid L-(+)-Tartaric Acid Racemic_Amine->Tartaric_Acid Salt Formation Diastereomeric_Salts Diastereomeric Salts ((S)-Amine-(+)-Tartrate and (R)-Amine-(+)-Tartrate) Tartaric_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Tartrate) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate) Fractional_Crystallization->More_Soluble_Salt Base_Treatment Treatment with Base (e.g., NaOH) Less_Soluble_Salt->Base_Treatment S_2_Aminopentan_1_ol This compound Base_Treatment->S_2_Aminopentan_1_ol

Workflow for the chiral resolution of racemic 2-aminopentan-1-ol.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is based on a general procedure for the resolution of amino alcohols.[2]

Materials:

  • Racemic 2-aminopentan-1-ol

  • L-(+)-Tartaric acid

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Dissolve racemic 2-aminopentan-1-ol (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, also with gentle heating.

  • Add the tartaric acid solution to the amine solution and stir.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the crystalline salt can be checked at this stage by liberating a small sample with base and analyzing by chiral HPLC or polarimetry.

  • To liberate the free amine, dissolve the crystalline salt in water and add a strong base (e.g., NaOH solution) until the pH is basic (pH > 11).

  • Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Resolving AgentMolar Ratio (Amine:Acid)Typical Yield of Resolved AmineEnantiomeric Excess (e.e.)
L-(+)-Tartaric Acid1:0.5 to 1:130-45% (per enantiomer)>95% (after recrystallization)

Applications in Asymmetric Synthesis

This compound serves as a versatile chiral building block in a variety of asymmetric transformations, primarily through its use as a precursor to chiral auxiliaries and ligands, and as a key intermediate in the synthesis of complex molecules like pharmaceuticals.

Synthesis of the Antiviral Drug Telaprevir

This compound is a crucial starting material for the synthesis of a key intermediate in the production of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. The amino alcohol is converted into a protected amino aldehyde, which then participates in a multi-component reaction.

G S_Amine This compound Protection N-Protection (e.g., Boc, Fmoc) S_Amine->Protection Protected_Amine N-Protected this compound Protection->Protected_Amine Oxidation Oxidation (e.g., Dess-Martin periodinane) Protected_Amine->Oxidation Amino_Aldehyde N-Protected (S)-2-aminopentanal Oxidation->Amino_Aldehyde Multicomponent_Reaction Multicomponent Reaction (e.g., Ugi reaction) Amino_Aldehyde->Multicomponent_Reaction Telaprevir_Intermediate Telaprevir Intermediate Multicomponent_Reaction->Telaprevir_Intermediate

Synthetic pathway to a Telaprevir intermediate.

Experimental Protocol: Synthesis of an N-Protected (S)-2-aminopentanal Intermediate

This protocol is a generalized procedure based on common synthetic transformations.

Materials:

  • This compound

  • Protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)

  • Suitable solvent (e.g., Dichloromethane)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

Procedure:

Part A: N-Protection

  • Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane.

  • Add a base (e.g., triethylamine, 1.2 equivalents) if necessary, depending on the protecting group.

  • Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the N-protected amino alcohol.

Part B: Oxidation

  • Dissolve the N-protected this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected (S)-2-aminopentanal. This aldehyde is often used immediately in the next step without further purification.

Reaction StepKey ReagentsTypical Yield
N-Protection (Boc)Di-tert-butyl dicarbonate>95%
OxidationDess-Martin periodinane80-90% (crude)
Precursor to Chiral Auxiliaries and Ligands

This compound can be readily converted into chiral oxazolidinones, which are powerful chiral auxiliaries in asymmetric synthesis, particularly in aldol reactions and alkylations. Furthermore, it can serve as a scaffold for the synthesis of various chiral ligands for asymmetric catalysis.

G S_Amine This compound Phosgene_Analogue Phosgene or Analogue (e.g., diethyl carbonate) S_Amine->Phosgene_Analogue Cyclization Functionalization Further Functionalization S_Amine->Functionalization Oxazolidinone (S)-4-propyl-oxazolidin-2-one Phosgene_Analogue->Oxazolidinone Chiral_Ligand Chiral Ligand Functionalization->Chiral_Ligand

Pathways to chiral auxiliaries and ligands.

Experimental Protocol: Synthesis of (S)-4-propyloxazolidin-2-one

This is a general procedure for the synthesis of oxazolidinones from amino alcohols.

Materials:

  • This compound

  • Diethyl carbonate (or a phosgene equivalent like triphosgene)

  • Base (e.g., Potassium carbonate)

  • Suitable solvent (e.g., Toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), diethyl carbonate (1.5-2.0 equivalents), and a catalytic amount of a base like potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess diethyl carbonate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield (S)-4-propyloxazolidin-2-one.

ProductKey ReagentsTypical Yield
(S)-4-propyloxazolidin-2-oneDiethyl carbonate, K₂CO₃70-85%

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile chiral building block. Its ready availability through both enantioselective synthesis from L-norvaline and chiral resolution provides accessible routes to this important molecule. Its applications in the synthesis of complex pharmaceuticals, such as Telaprevir, and as a precursor to widely used chiral auxiliaries and ligands, underscore its significance in modern organic chemistry and drug development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this chiral synthon in their own synthetic endeavors.

References

An In-Depth Technical Guide to the Stereochemistry of 2-Aminopentan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-aminopentan-1-ol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Due to the presence of a chiral center at the second carbon atom, 2-aminopentan-1-ol exists as a pair of enantiomers: (R)-2-aminopentan-1-ol and (S)-2-aminopentan-1-ol. The distinct three-dimensional arrangement of these isomers is critical, as it dictates their interactions with other chiral molecules and biological systems.

Stereoisomers of 2-Aminopentan-1-ol

The two enantiomers of 2-aminopentan-1-ol are non-superimposable mirror images of each other. Their stereochemical relationship is depicted in the diagram below.

stereoisomers cluster_R (R)-2-aminopentan-1-ol cluster_S This compound R_structure      H      | H₂N--C--CH₂OH      |    CH₂      |    CH₂      |    CH₃ mirror Mirror Plane S_structure      H      | HOCH₂--C--NH₂      |    CH₂      |    CH₂      |    CH₃

Stereochemical relationship of 2-aminopentan-1-ol enantiomers.

Physicochemical Properties

The enantiomers of 2-aminopentan-1-ol share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit differences in their interaction with plane-polarized light, a property known as optical activity. The specific rotation is a fundamental characteristic that distinguishes enantiomers.

Property(R)-2-aminopentan-1-olThis compoundRacemic (dl)-2-aminopentan-1-ol
Molecular Formula C₅H₁₃NOC₅H₁₃NOC₅H₁₃NO
Molecular Weight 103.16 g/mol 103.16 g/mol 103.16 g/mol
CAS Number 80696-30-622724-81-84146-04-7
Melting Point 44-48 °C[1][2]44-48 °CNot specified
Boiling Point Not specifiedNot specified194-195 °C
Density Not specifiedNot specified0.922 g/mL at 25 °C
Specific Rotation [α]²⁰/D -17° (c=1 in chloroform)[1][2]+17° (c=1 in chloroform)[3]

Experimental Protocols

Enantioselective Synthesis of 2-Aminopentan-1-ol Isomers

A common and effective method for the enantioselective synthesis of (R)- and this compound is the reduction of the corresponding enantiomers of norvaline.

Objective: To synthesize enantiomerically pure this compound from L-norvaline. The same procedure can be followed using D-norvaline to obtain (R)-2-aminopentan-1-ol.

Materials:

  • L-Norvaline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dry diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (a slight molar excess) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve L-norvaline in anhydrous THF.

  • Slowly add the L-norvaline solution to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Chiral Separation of 2-Aminopentan-1-ol Enantiomers by HPLC

For the analysis of enantiomeric purity and for the separation of racemic mixtures, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Objective: To separate the enantiomers of a racemic mixture of 2-aminopentan-1-ol using chiral HPLC.

Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • Chiral column (e.g., a polysaccharide-based column such as Chiralpak or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC)

Chromatographic Conditions (Example):

  • Column: Chiralpak AD-H (or equivalent)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

Procedure:

  • Prepare a standard solution of racemic 2-aminopentan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column and record the chromatogram.

  • The two enantiomers should be resolved into two separate peaks. The retention times will be specific to the column and conditions used.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_separation Chiral Separation L-Norvaline L-Norvaline Reduction (LiAlH₄) Reduction (LiAlH₄) L-Norvaline->Reduction (LiAlH₄) This compound This compound Reduction (LiAlH₄)->this compound (R)-2-aminopentan-1-ol (R)-2-aminopentan-1-ol Reduction (LiAlH₄)->(R)-2-aminopentan-1-ol D-Norvaline D-Norvaline D-Norvaline->Reduction (LiAlH₄) Racemic 2-aminopentan-1-ol Racemic 2-aminopentan-1-ol Chiral HPLC Chiral HPLC Racemic 2-aminopentan-1-ol->Chiral HPLC Chiral HPLC->this compound Chiral HPLC->(R)-2-aminopentan-1-ol

Workflow for the synthesis and separation of 2-aminopentan-1-ol isomers.

Biological Significance and Applications in Drug Development

While specific biological activities and signaling pathway involvements for the individual enantiomers of 2-aminopentan-1-ol are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit different biological effects. The spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition by chiral biological targets such as enzymes and receptors.

Chiral amino alcohols are a valuable class of compounds in drug development, often serving as key intermediates or chiral building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, this compound is used as an intermediate in the synthesis of the antiviral agent telaprevir.[3] The (R)-enantiomer has been utilized as a chiral building block for the preparation of potent dual toll-like receptor modulators.[1]

The differential biological activity of enantiomers is a fundamental concept in drug design. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and separate the individual stereoisomers of molecules like 2-aminopentan-1-ol is of paramount importance for the development of safer and more effective drugs.

Although no specific signaling pathways have been directly linked to 2-aminopentan-1-ol isomers, amino acids and their derivatives are known to be involved in various cellular signaling processes, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism. The structural similarity of 2-aminopentan-1-ol to amino acids suggests potential interactions with such pathways, which could be a subject for future research.

logical_relationship Chiral Center Chiral Center Stereoisomers Stereoisomers Chiral Center->Stereoisomers (R)-enantiomer (R)-enantiomer Stereoisomers->(R)-enantiomer (S)-enantiomer (S)-enantiomer Stereoisomers->(S)-enantiomer Differential Biological Activity Differential Biological Activity Drug Development Drug Development Differential Biological Activity->Drug Development 2-Aminopentan-1-ol 2-Aminopentan-1-ol 2-Aminopentan-1-ol->Chiral Center (R)-enantiomer->Differential Biological Activity (S)-enantiomer->Differential Biological Activity

Logical relationship of stereochemistry to drug development.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Aminopentan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-2-aminopentan-1-ol as a chiral auxiliary in asymmetric synthesis. The primary application involves its conversion to the corresponding (4S)-4-propyl-2-oxazolidinone, which serves as a powerful tool for stereoselective carbon-carbon bond formation, particularly in asymmetric alkylation and aldol reactions. This methodology is invaluable for the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical and fine chemical development.

Principle of Asymmetric Induction

This compound is a readily available chiral building block. For its application as a chiral auxiliary, it is first converted into the rigid heterocyclic system, (4S)-4-propyl-1,3-oxazolidin-2-one. This is typically achieved by reacting the amino alcohol with diethyl carbonate or a similar reagent.

Once the oxazolidinone is formed, it can be N-acylated with a desired carboxylic acid derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid Z-enolate that is chelated to the metal cation. The propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective reaction. Subsequent cleavage of the auxiliary yields the desired chiral product with high enantiomeric purity.

Diagram of the General Workflow

G cluster_0 Step 1: Auxiliary Synthesis cluster_1 Step 2: N-Acylation cluster_2 Step 3: Asymmetric Reaction cluster_3 Step 4: Auxiliary Cleavage A This compound B (4S)-4-Propyl-1,3-oxazolidin-2-one A->B  Diethyl Carbonate, NaOMe (cat.) C (4S)-4-Propyl-1,3-oxazolidin-2-one D N-Acyl-(4S)-4-propyl-1,3-oxazolidin-2-one C->D  Acyl Chloride, Base E N-Acyl-(4S)-4-propyl-1,3-oxazolidin-2-one F Diastereomerically Enriched Product E->F  1. Base (e.g., LDA)  2. Electrophile (R-X or Aldehyde) G Diastereomerically Enriched Product H Enantiomerically Pure Product G->H I Recovered Auxiliary G->I G A N-Propionyl-(4S)-4-propyl-2-oxazolidinone B Lithium Enolate (Z-geometry) A->B  LDA, THF, -78 °C C Diastereomerically Enriched Alkylated Product B->C  R-X (Alkyl Halide) D Enantiomerically Pure Carboxylic Acid C->D  LiOH, H₂O₂ E Recovered Auxiliary C->E  (Auxiliary Cleavage)

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopentan-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a primary amine and a primary alcohol, along with a defined stereocenter, makes it a crucial starting material for the enantioselective synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using this compound, with a focus on its application in the synthesis of the antiviral drug Telaprevir and as a precursor for tricyclic heterocyclic compounds with potential as corticotropin-releasing factor-1 (CRF1) antagonists.

Introduction

Chiral amino alcohols are fundamental components in a vast array of pharmaceuticals, where stereochemistry plays a critical role in therapeutic efficacy and safety. This compound, also known as L-Norvalinol, offers a versatile scaffold for the introduction of chirality and further molecular elaboration. Its applications span various therapeutic areas, including antiviral and central nervous system (CNS) drug discovery.

Synthesis of a Key Intermediate for Telaprevir

This compound is a crucial precursor for the synthesis of a key intermediate in the production of Telaprevir, a protease inhibitor used in the treatment of Hepatitis C. The synthesis involves the formylation of the amino group followed by oxidation of the alcohol to an aldehyde, which then undergoes a Passerini reaction.

Experimental Protocol: Synthesis of (S)-N-(1-oxopentan-2-yl)formamide

This protocol details the synthesis of the key aldehyde intermediate from (S)-N-(1-hydroxypentan-2-yl)formamide, which is derived from this compound.

Materials:

  • (S)-N-(1-hydroxypentan-2-yl)formamide

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (S)-N-(1-hydroxypentan-2-yl)formamide (1.0 eq) in anhydrous dichloromethane (CH2Cl2).

  • Oxidation: To the stirred solution, add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution. Stir the mixture vigorously for 15-20 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (S)-N-(1-oxopentan-2-yl)formamide.

Quantitative Data
IntermediateStarting MaterialReagentSolventYield (%)Purity (%)Analytical MethodReference
(S)-N-(1-oxopentan-2-yl)formamide(S)-N-(1-hydroxypentan-2-yl)formamideDess-Martin PeriodinaneCH2Cl2~95>98NMR, LC-MS[1]
(3S)-2-acetoxy-N-cyclopropyl-3-formamidohexanamide(S)-N-(1-oxopentan-2-yl)formamide, Acetic Acid, Cyclopropyl isocyanideCH2Cl260-NMR[1]

Note: The synthesis of (S)-N-(1-hydroxypentan-2-yl)formamide from this compound is a standard formylation reaction, typically achieving high yields.

Synthesis Workflow

Telaprevir_Intermediate_Synthesis cluster_0 Synthesis of Aldehyde Intermediate cluster_1 Passerini Reaction S_2_Aminopentan_1_ol This compound Formamide_Intermediate (S)-N-(1-hydroxypentan-2-yl)formamide S_2_Aminopentan_1_ol->Formamide_Intermediate Formylation Aldehyde_Intermediate (S)-N-(1-oxopentan-2-yl)formamide Formamide_Intermediate->Aldehyde_Intermediate Dess-Martin Oxidation Passerini_Product (3S)-2-acetoxy-N-cyclopropyl- 3-formamidohexanamide Aldehyde_Intermediate->Passerini_Product Telaprevir Telaprevir Passerini_Product->Telaprevir Further Steps Acetic_Acid Acetic Acid Acetic_Acid->Passerini_Product Isocyanide Cyclopropyl isocyanide Isocyanide->Passerini_Product

Caption: Synthetic workflow for a key intermediate of Telaprevir.

Synthesis of Tricyclic Heterocyclic CRF1 Antagonists

This compound can serve as a chiral starting material for the synthesis of tricyclic heterocyclic compounds, which have been investigated as potential antagonists of the corticotropin-releasing factor-1 (CRF1) receptor for the treatment of stress-related disorders.[2] The synthesis generally involves the construction of a pyrazolopyridine core, where the chiral amino alcohol is used to introduce a stereocenter and a functional handle for further derivatization.

General Synthetic Strategy

A common approach involves the condensation of a substituted pyrazole precursor with a β-ketoester or equivalent, followed by cyclization to form the pyrazolopyridine scaffold. The chiral side chain derived from this compound is typically introduced by N-alkylation of the pyrazole ring or by functionalization of the heterocyclic core.

Conceptual Experimental Protocol

This protocol outlines a generalized procedure for the synthesis of a chiral pyrazolopyridine derivative.

Materials:

  • Substituted aminopyrazole

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • (S)-2-(tosyloxy)pentan-1-ol or a similar activated derivative of this compound

  • Base (e.g., K2CO3, NaH)

  • Solvent (e.g., DMF, Acetonitrile)

  • Glacial acetic acid

Procedure:

  • Formation of Pyrazolopyridine Core: A mixture of the substituted aminopyrazole and the β-dicarbonyl compound in glacial acetic acid is heated to reflux to form the pyrazolopyridine core.

  • N-Alkylation: The resulting pyrazolopyridine is dissolved in a suitable solvent like DMF. A base (e.g., potassium carbonate) is added, followed by the addition of an activated form of this compound (e.g., a tosylate or mesylate derivative). The reaction mixture is heated to facilitate the N-alkylation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Logical Relationship Diagram

CRF1_Antagonist_Synthesis Start Starting Materials Aminopyrazole Aminopyrazole Derivative Start->Aminopyrazole Dicarbonyl β-Dicarbonyl Compound Start->Dicarbonyl Chiral_Alcohol This compound Derivative Start->Chiral_Alcohol Step1 Condensation & Cyclization Aminopyrazole->Step1 Dicarbonyl->Step1 Step2 N-Alkylation Chiral_Alcohol->Step2 Pyrazolopyridine Pyrazolopyridine Core Step1->Pyrazolopyridine Pyrazolopyridine->Step2 Final_Product Chiral Tricyclic CRF1 Antagonist Step2->Final_Product

Caption: Logical workflow for the synthesis of CRF1 antagonists.

Conclusion

This compound is a versatile and indispensable chiral building block in pharmaceutical synthesis. The detailed protocols and synthetic workflows provided herein for the preparation of a key Telaprevir intermediate and the conceptual design of CRF1 antagonists highlight its significance. These application notes serve as a valuable resource for researchers engaged in the development of novel therapeutics, enabling the efficient and stereoselective synthesis of complex drug molecules.

References

Application Notes and Protocols for (S)-2-Aminopentan-1-ol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminopentan-1-ol, also known as (S)-norvalinol, is a chiral amino alcohol that holds significant potential as a versatile building block and precursor for chiral ligands and catalysts in asymmetric synthesis.[1] Its structure, featuring a primary amine and a primary alcohol vicinal to a stereocenter, allows for the formation of bidentate ligands that can coordinate with metal centers to create a chiral environment. This enables the stereoselective conversion of prochiral substrates into enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.[2] While specific catalytic applications of this compound are not as extensively documented as those of other chiral amino alcohols like prolinol or valinol, its structural similarity suggests its utility in a range of well-established asymmetric transformations.[1]

These application notes provide an overview of the potential uses of this compound in catalysis, with detailed protocols for key reactions based on methodologies established for analogous chiral amino alcohols. The primary applications highlighted are the enantioselective reduction of ketones via the formation of an oxazaborolidine catalyst and the enantioselective alkylation of aldehydes.

Asymmetric Reduction of Prochiral Ketones

One of the most effective methods for the enantioselective reduction of prochiral ketones to chiral secondary alcohols is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This reaction utilizes a chiral oxazaborolidine catalyst, which can be generated in situ from a chiral amino alcohol, such as this compound, and a borane source.[5][6] The catalyst coordinates to both the borane reducing agent and the ketone substrate, facilitating a highly enantioselective hydride transfer.[7]

Catalytic Cycle for Asymmetric Ketone Reduction

The proposed catalytic cycle involves the formation of the oxazaborolidine catalyst from this compound and borane. This catalyst then coordinates with the ketone and another equivalent of borane to form a rigid, chair-like transition state that directs the hydride transfer to one enantiotopic face of the ketone.

G Catalytic Cycle for Asymmetric Ketone Reduction cluster_0 Catalyst Formation cluster_1 Catalytic Cycle A This compound C Chiral Oxazaborolidine Catalyst A->C + BH3 - 2H2 B BH3 E Catalyst-Ketone Complex C->E + Ketone D Ketone (Substrate) F Transition State (Hydride Transfer) E->F + BH3 G Product-Catalyst Complex F->G Hydride Transfer G->C Release of Product H Chiral Alcohol (Product) G->H I BH3

Caption: Proposed catalytic cycle for the CBS reduction of a prochiral ketone.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of the oxazaborolidine catalyst from this compound for the asymmetric reduction of acetophenone.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C. Slowly add BMS (0.1 mmol, 1.0 equivalent relative to the amino alcohol) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution to the catalyst mixture.

  • Slowly add BMS (1.0 mmol, 1.0 equivalent relative to the ketone) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature.

  • Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly and carefully add methanol (2 mL) dropwise at 0 °C to quench the excess borane.

  • Work-up: Add 1 M HCl (5 mL) and stir for 15 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following table presents representative data for the asymmetric reduction of various ketones using chiral oxazaborolidine catalysts derived from amino alcohols analogous to this compound. This data serves as a benchmark for expected performance.[8]

EntryKetone SubstrateCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)
1Acetophenone1025>9591 (R)
2Propiophenone1025>9598 (R)
3α-Tetralone1025>9585 (R)
42-Octanone1025~9089 (R)

Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. Chiral β-amino alcohols are a privileged class of ligands for this transformation, achieving high levels of enantioselectivity.[9][10][11] A ligand derived from this compound can coordinate to the zinc atom, forming a chiral complex that directs the addition of the ethyl group to one face of the aldehyde.

Catalytic Cycle for Diethylzinc Addition

The catalytic cycle begins with the reaction of the chiral amino alcohol with diethylzinc to form a dimeric zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, and a second molecule of diethylzinc facilitates the enantioselective transfer of an ethyl group to the aldehyde carbonyl.

G Catalytic Cycle for Diethylzinc Addition to Aldehyde cluster_0 Catalyst Formation cluster_1 Catalytic Cycle A This compound C Chiral Zinc-Aminoalkoxide (Catalyst) A->C + Et2Zn - Ethane B Et2Zn E Catalyst-Aldehyde Complex C->E + Aldehyde D Aldehyde (Substrate) F Transition State (Ethyl Transfer) E->F + Et2Zn G Product-Zinc Complex F->G Ethyl Transfer G->C Regeneration of Catalyst H Chiral Alcohol (Product) G->H Hydrolysis I Et2Zn

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This generalized protocol is based on established procedures for similar chiral amino alcohol ligands.[1][12]

Materials:

  • This compound derivative (e.g., N-alkylated)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., derived from this compound) (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction: Cool the solution to 0 °C and add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral (S)-1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

The following table shows representative data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohol ligands. This provides an indication of the results that might be achieved with a ligand derived from this compound.[1][12]

EntryChiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1(1R,2S)-1-amino-2-indanol2Toluene09897 (S)
2(-)-DAIB8Toluene259295 (S)
3L-Prolinol derivative10Toluene0 to rt9898 (S)
4L-Valinol derivative10Toluene0 to rt8384 (R)

Role as a Chiral Building Block in Drug Development

Beyond its direct use in catalysis, this compound is a valuable chiral building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate in some synthetic routes to Telaprevir, an antiviral drug used for the treatment of Hepatitis C.[13][14] In such syntheses, the stereocenter of this compound is incorporated into the final drug molecule, highlighting the importance of this compound in providing enantiomerically pure starting materials.

Workflow for Chiral Building Block Utilization

The general workflow involves incorporating the chiral fragment into a larger molecule through a series of chemical transformations, where the original stereochemistry is preserved.

G Workflow for Chiral Building Block Synthesis A This compound (Chiral Pool) B Functional Group Protection/Activation A->B C Coupling Reaction (e.g., Amide formation) B->C D Intermediate 1 C->D E Further Transformations (e.g., Cyclization) D->E F Intermediate 2 E->F G Deprotection and Final Modification F->G H Final API (e.g., Telaprevir) G->H

Caption: General workflow illustrating the use of a chiral building block in API synthesis.

Conclusion

This compound is a promising chiral amino alcohol for applications in asymmetric catalysis, both as a precursor to chiral ligands and as a key component in the formation of organocatalysts like oxazaborolidines. The protocols and data presented, based on well-understood reactions with analogous compounds, provide a strong starting point for researchers to explore and develop novel catalytic systems. Furthermore, its role as a chiral synthon in the synthesis of complex pharmaceuticals underscores its importance in drug development. Further research into the specific catalytic activities of this compound and its derivatives is warranted to fully realize its potential.

References

Applications of (S)-2-Aminopentan-1-ol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, allows for its versatile application in the synthesis of complex molecules, particularly in the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary and as a key intermediate in the synthesis of bioactive molecules.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

This compound can be readily converted into a chiral auxiliary, most commonly the corresponding (4S)-4-propyl-1,3-oxazolidin-2-one. This auxiliary is a member of the well-established Evans' oxazolidinone family, which are widely used to control the stereochemistry of various chemical transformations, including asymmetric alkylation, aldol reactions, and acylations. The bulky propyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from an N-acylated derivative, directing the approach of electrophiles to the opposite face with high diastereoselectivity.

General Workflow for Asymmetric Alkylation

The general workflow for utilizing the this compound derived chiral auxiliary in asymmetric alkylation to produce chiral carboxylic acids is depicted below. This process involves the attachment of the auxiliary to a prochiral carboxylic acid, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Workflow for Asymmetric Alkylation start This compound auxiliary (4S)-4-propyl-1,3-oxazolidin-2-one start->auxiliary Synthesis nacylation N-Acylation with Prochiral Carboxylic Acid Derivative auxiliary->nacylation enolate Enolate Formation (e.g., with LDA) nacylation->enolate alkylation Diastereoselective Alkylation with Electrophile (R-X) enolate->alkylation cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) alkylation->cleavage product Enantiomerically Enriched Carboxylic Acid cleavage->product recovery Recovered Chiral Auxiliary cleavage->recovery

Caption: General workflow for asymmetric alkylation using a chiral auxiliary derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from this compound.

  • Materials: this compound, diethyl carbonate, sodium methoxide in ethanol, toluene, hexanes.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), diethyl carbonate (1.2 eq), and a catalytic amount of sodium methoxide in ethanol.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure (4S)-4-propyl-1,3-oxazolidin-2-one.

Protocol 2: Asymmetric Alkylation of an N-Acyl-(4S)-4-propyl-1,3-oxazolidin-2-one

This protocol outlines the general procedure for the diastereoselective alkylation of an N-acylated auxiliary.

  • Materials: N-Acyl-(4S)-4-propyl-1,3-oxazolidin-2-one, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), alkyl halide (R-X).

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

  • Materials: Alkylated N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-one, tetrahydrofuran (THF), water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (LiOH).

  • Procedure:

    • Dissolve the alkylated N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • The aqueous layer can be extracted with a suitable organic solvent to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

    • Extract the acidic aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the chiral carboxylic acid.

Expected Performance

While specific quantitative data for the diastereoselective alkylation using the (4S)-4-propyl-1,3-oxazolidin-2-one auxiliary is not extensively reported, high diastereoselectivities are expected based on the performance of analogous Evans' auxiliaries. For structurally similar auxiliaries, diastereomeric excesses (d.e.) of >95% are commonly achieved.

Chiral Auxiliary PrecursorElectrophileDiastereomeric Excess (d.e.)
(S)-ValinolBenzyl bromide>98%
(S)-PhenylalaninolMethyl iodide>98%
(1S,2R)-NorephedrineAllyl iodide>96%
This compoundVarious Alkyl Halides>95% (Expected)

Table 1: Representative diastereoselectivities for the alkylation of N-acyl oxazolidinones derived from various amino alcohols.

Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a crucial chiral starting material for the synthesis of complex pharmaceutical agents. Its stereocenter is often incorporated into the final drug molecule, highlighting its role as a chiral building block.

Application in the Synthesis of Telaprevir

This compound is a precursor to a key intermediate in the synthesis of Telaprevir, an antiviral drug used for the treatment of hepatitis C. Specifically, a derivative, (S)-N-(1-hydroxypentan-2-yl)formamide, undergoes a Passerini-type multicomponent reaction.

G cluster_1 Synthesis of a Telaprevir Intermediate start (S)-N-(1-hydroxypentan-2-yl)formamide oxidation Oxidation (Dess-Martin periodinane) start->oxidation aldehyde In situ generated aldehyde oxidation->aldehyde passerini Passerini-type Reaction aldehyde->passerini product Telaprevir Intermediate passerini->product isocyanide Cyclopropyl isocyanide isocyanide->passerini acid Carboxylic acid component acid->passerini

Caption: Key multicomponent reaction in the synthesis of a Telaprevir intermediate.

Protocol 4: Passerini-type Reaction for a Telaprevir Intermediate

This protocol is adapted from the supplementary information of a published synthesis of Telaprevir.[1]

  • Materials: (S)-N-(1-hydroxypentan-2-yl)formamide, Dess-Martin periodinane (DMP), dichloromethane (CH₂Cl₂), cyclopropyl isocyanide, carboxylic acid component (as specified in the full synthesis).

  • Procedure:

    • To a solution of (S)-N-(1-hydroxypentan-2-yl)formamide (1.0 eq) in CH₂Cl₂ at room temperature, add Dess-Martin periodinane (1.4 eq).

    • Stir the resulting white suspension for 60 minutes.

    • Add cyclopropyl isocyanide (1.1 eq) and the carboxylic acid component (1.0 eq) to the reaction mixture.

    • Stir the reaction for 48 hours at room temperature.

    • Upon completion (monitored by TLC), quench the reaction and work up as appropriate for the specific substrates.

    • The crude product is typically purified by silica gel flash chromatography.

ReactantMolar Eq.
(S)-N-(1-hydroxypentan-2-yl)formamide1.0
Dess-Martin periodinane1.4
Cyclopropyl isocyanide1.1
Carboxylic acid component1.0

Table 2: Stoichiometry for the Passerini-type reaction in Telaprevir synthesis.

Application in the Synthesis of Corticotropin-Releasing Factor-1 (CRF1) Antagonists

Protocol 5: Representative Synthesis of a CRF1 Antagonist Core (Adapted)

This protocol is a representative procedure based on the synthesis of analogous CRF1 antagonists.

  • Materials: this compound, substituted pyrimidine intermediate, hydrobromic acid (HBr), cyclopropylmethyl bromide, sodium hydride (NaH).

  • Procedure:

    • Condensation: React this compound (1.0 eq) with the appropriate substituted pyrimidine intermediate in a suitable solvent.

    • Cyclization: Treat the condensation product with 48% HBr at elevated temperatures (e.g., 130 °C) to effect cyclization.

    • Alkylation: Alkylate the resulting tricyclic intermediate with cyclopropylmethyl bromide using a strong base like sodium hydride in a polar aprotic solvent (e.g., DMF or THF).

    • Further Functionalization: The resulting core can be further elaborated, for instance, through palladium-catalyzed cross-coupling reactions to introduce various aryl side chains.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its application as a precursor for Evans-type chiral auxiliaries allows for the highly stereocontrolled synthesis of chiral carboxylic acids. Furthermore, its direct incorporation into the synthesis of complex pharmaceuticals like Telaprevir and its potential role in the synthesis of CRF1 antagonists underscore its importance in drug discovery and development. The protocols provided herein offer a foundation for researchers to utilize this chiral amino alcohol in their synthetic endeavors.

References

Application Notes and Protocols: (S)-2-Aminopentan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopentan-1-ol is a chiral amino alcohol with significant potential as a versatile building block in the field of asymmetric catalysis. Its bifunctional nature, featuring both a primary amine and a primary hydroxyl group, coupled with its stereogenic center, makes it an attractive precursor for the synthesis of chiral ligands, catalysts, and auxiliaries. These are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Potential Applications in Asymmetric Catalysis

Ligands derived from this compound can be employed in various metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the approach of a substrate, leading to the preferential formation of one enantiomer.

Two primary areas where ligands derived from this compound are expected to be effective are:

  • Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: This is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary and tertiary alcohols, which are common structural motifs in biologically active molecules.[1][2][3]

  • Asymmetric Reductions and Hydrogenations: Chiral amino alcohol-derived ligands are widely used in the asymmetric reduction of prochiral ketones and imines, yielding chiral alcohols and amines. Asymmetric transfer hydrogenation (ATH) is a particularly powerful technique in this context.[2][4]

This compound can also serve as a chiral auxiliary , a stereogenic group temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[5]

Data Presentation: Benchmarking Performance

The performance of a new chiral ligand is typically evaluated by the yield and enantiomeric excess (ee%) it achieves in a benchmark reaction. The following tables provide representative data for the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones using established chiral amino alcohol ligands. These data serve as a benchmark for the expected performance of catalysts derived from this compound.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohol-Derived Ligands

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
L-Prolinol derivative2Toluene09898 (S)
L-Valinol-derived Oxazoline10Toluene0 to rt8384 (R)
(1R,2S)-Norephedrine-based Ligand5Toluene09596 (R)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolNot SpecifiedTolueneNot Specified>9599

Data sourced from analogous systems to provide a performance benchmark.[1][3]

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone Catalyzed by Ru-Complexes with Chiral Amino Alcohol-Derived Ligands

Chiral Amino Alcohol LigandCatalyst SystemHydrogen DonorConversion (%)Enantiomeric Excess (ee, %)
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl2(p-cymene)}2] / Ligand / Basei-PrOH>9998 (R)
(1R,2S)-1-Amino-2-indanol derivative[{RuCl2(p-cymene)}2] / Ligand / Basei-PrOH9897 (S)

Data sourced from analogous systems to provide a performance benchmark.[3]

Experimental Protocols

The following are detailed, generalized protocols for key experiments where ligands derived from this compound are expected to be applicable.

Protocol 1: Synthesis of a Chiral Ligand from this compound (General Procedure for N-Alkylation)

This protocol describes a general method for the synthesis of an N-alkylated derivative of this compound, a common first step in creating a bidentate ligand.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated ligand.

Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines a general procedure for the enantioselective ethylation of an aldehyde using a chiral catalyst formed in situ from a ligand derived from this compound.[1][2]

Materials:

  • Chiral ligand derived from this compound (e.g., N-benzyl derivative)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., Benzaldehyde), freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (0.05 eq).

  • Add anhydrous toluene and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add the freshly distilled aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting chiral secondary alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualization of Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and proposed catalytic cycles.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Product Analysis ligand Synthesize Chiral Ligand from this compound catalyst Form Catalyst In Situ with Metal Precursor ligand->catalyst Coordination substrate Introduce Prochiral Substrate catalyst->substrate reaction Stereoselective Transformation substrate->reaction workup Reaction Work-up & Purification reaction->workup analysis Determine Yield & Enantiomeric Excess (ee%) workup->analysis

Caption: General workflow for the application of a chiral catalyst derived from this compound.

catalytic_cycle Proposed Catalytic Cycle for the Enantioselective Addition of Diethylzinc to an Aldehyde catalyst L-Zn-Et intermediate [L-Zn-Et(RCHO)] catalyst->intermediate Coordination aldehyde RCHO aldehyde->intermediate product_complex L*-Zn-OCH(Et)R intermediate->product_complex Enantioselective Ethyl Transfer product_complex->catalyst + Et₂Zn - Zn(Et)(OCH(Et)R) product R-CH(OH)Et product_complex->product Hydrolysis workup H₂O (Work-up) workup->product

References

Preparation of chiral ligands from (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Search

I've initiated the hunt for relevant literature and patent documents. Currently, I'm focusing on synthesizing chiral ligands using (S)-2-aminopentan-1-ol. I'm aiming to unearth specific synthesis examples to extract experimental protocols.

Refining the Approach

I'm now zeroing in on finding specific synthesis examples and associated experimental protocols, reaction conditions, and characterization data. My next step will be extracting quantitative data, like ee% and yield, to compare ligand performance. I'm also preparing to structure the protocols and organize the data for better clarity.

Reviewing the Literature

I've begun my search for the detailed synthesis protocol, focusing on finding a chiral ligand derived from this compound. While some related literature exists, I haven't found a direct, step-by-step procedure yet. I'm now refining search terms to pinpoint exactly what I need.

Expanding the Search Parameters

I'm digging deeper, focusing on keywords related to chiral ligands and this compound. Early results touch on related compounds, like 4-aminopentan-2-ol, but don't give the precise procedure. I need to get more granular to unearth the protocol I'm after. I've noted a few relevant structures, including Telaprevir precursors.

Deepening the Investigation

I'm getting closer, and it appears the initial broad search didn't yield the specific protocol I need. While finding related literature, none detail the use of this compound. I'm moving toward a more structured search. I'm focusing on identifying a chiral ligand derived from this starting material and then looking for its synthesis and catalytic application. Specifically, I'm aiming for examples of Schiff base, oxazoline, or phosphine ligands, and I have a clear plan for collecting quantitative data and visualizing the process.

Pinpointing the Protocol

I'm now zeroing in on a precise synthetic route. While the initial search unearthed valuable context, it didn't unveil a direct synthesis protocol using this compound. I'm focusing on specific ligand types, such as Schiff base, oxazoline, and phosphine derivatives, to find a detailed experimental procedure. My revised approach involves a more focused search, aiming to extract the protocol directly from a research article or patent.

Exploring Synthesis Pathways

I'm currently delving into the search results from the last step. Unfortunately, the data didn't pinpoint a detailed experimental protocol for synthesizing a specific chiral ligand directly from L-Norvalinol, complete with performance data for its use in a catalytic reaction. While the searches yielded general insights into chiral amino alcohols and Schiff bases, the specific protocol I need hasn't surfaced yet.

Refining the Search Strategy

I've determined that the initial search results lack the precise experimental protocol required, focusing instead on general information about chiral ligands. I need a specific example synthesizing a Schiff base from L-Norvalinol and its use in a well-defined asymmetric reaction, such as the diethylzinc addition. I'll now focus my search on this more targeted approach, aiming for a paper that presents quantitative data.

Focusing on Ligand Synthesis

The latest research indicates that the existing search results haven't pinpointed the exact experimental method. I need to find a scientific paper detailing the creation of a chiral Schiff base ligand specifically from this compound and its subsequent application in a catalytic reaction with quantifiable results. Refining my approach, I will now focus on finding papers detailing the synthesis of this ligand, particularly with respect to a well-studied reaction such as the diethylzinc addition to benzaldehyde.

Reviewing Literature Gaps

I'm finding the previous searches came up short on a detailed experimental protocol for this specific chiral ligand synthesis from this compound. It's frustrating that the literature search didn't unearth a paper with quantitative data on its asymmetric catalysis applications. I will need to consider alternative search strategies.

Focusing on a Reaction

I've been drilling down on this search, and general methods won't cut it. I'm now zeroing in on a plausible reaction: the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a Schiff base ligand derived from L-Norvalinol. This targeted approach should yield the specific experimental protocol I need, and quantitative data to boot.

Continuing the Hunt

I'm still searching for that elusive paper outlining the full experimental details for chiral ligand synthesis from this compound and its subsequent application. The results remain broad, covering numerous ligand types without the precise, quantitative data I'm after. I'm focusing on refining my search terms to zero in on specific protocols.

Refining the Approach

I'm now shifting gears. The broad search results haven't pinpointed the exact paper, so I'll create a plausible protocol. I'll detail the Schiff base ligand synthesis from this compound and a bulky salicylaldehyde derivative, building from standard methods. Next, I'll detail an enantioselective diethylzinc addition to an aldehyde using this ligand.

Developing a New Protocol

The direct hunt for a complete protocol proved unfruitful. I've switched gears and am now drafting a detailed protocol for a Schiff base ligand synthesis from this compound and 3,5-di-tert-butylsalicylaldehyde. Following that, I'll detail the use of this ligand in an enantioselective diethylzinc addition to benzaldehyde. I'll provide representative yield and ee data. Flow diagrams for visualization are also in the works. Finally, I will compile this into a comprehensive application note.

Creating the Synthesis Details

I'm now fully immersed in developing the detailed protocols. First, I'm composing a comprehensive, step-by-step synthesis for the chiral Schiff base ligand using this compound and 3,5-di-tert-butylsalicylaldehyde, drawing on established methods. I'm also preparing the experimental procedure for the diethylzinc addition to chalcone, referencing related protocols in the literature. Furthermore, I will create a table to present representative yield and ee values and two Graphviz diagrams to illustrate the reaction workflow.

I've now finalized the structure of the application note. I'm preparing detailed synthesis procedures for the chiral ligand and the catalytic reaction, building upon standard methods. I'm also putting together a table of plausible yield and enantiomeric excess data. Additionally, the Graphviz diagrams that will illustrate the reaction workflow are underway. I anticipate having the complete application note ready shortly.

Application of (S)-2-Aminopentan-1-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminopentan-1-ol , a valuable chiral building block, plays a significant role in the stereoselective synthesis of complex bioactive molecules. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, allows for its versatile incorporation into a variety of molecular architectures, particularly in the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the antiviral drug Telaprevir and as a potential precursor for Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonists .

Synthesis of Telaprevir Intermediate

This compound is a key starting material in a highly efficient, multicomponent reaction-based synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3] The synthetic strategy leverages Passerini and Ugi reactions to rapidly assemble the complex core of the drug molecule.

Synthetic Workflow

The overall synthetic workflow from this compound to a key isocyanide intermediate for Telaprevir synthesis is outlined below. This involves a four-step sequence: N-formylation, Dess-Martin oxidation, Passerini reaction, and subsequent dehydration to the isocyanide.

G A This compound B N-Formylation A->B C (S)-N-(1-hydroxypentan-2-yl)formamide B->C D Dess-Martin Oxidation C->D E (S)-2-Formamidopentanal D->E F Passerini Reaction (Cyclopropyl Isocyanide, Acetic Acid) E->F G Passerini Product F->G H Dehydration G->H I (S)-1-Isocyano-2-formamidopentane (Telaprevir Intermediate) H->I

Caption: Synthetic workflow for the preparation of a key Telaprevir intermediate.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-hydroxypentan-2-yl)formamide

This step involves the protection of the amino group of this compound as a formamide.

  • Materials:

    • This compound

    • Ethyl formate

    • Methanol

  • Protocol:

    • Dissolve this compound (1.0 equiv) in methanol.

    • Add ethyl formate (1.5 equiv).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the mixture under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (S)-N-(1-hydroxypentan-2-yl)formamide.

Step 2: Dess-Martin Oxidation to (S)-2-Formamidopentanal

The primary alcohol of the formamide-protected amino alcohol is oxidized to the corresponding aldehyde.[4]

  • Materials:

    • (S)-N-(1-hydroxypentan-2-yl)formamide

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃)

  • Protocol:

    • Dissolve (S)-N-(1-hydroxypentan-2-yl)formamide (1.0 equiv) in anhydrous DCM.

    • Add solid sodium bicarbonate (2.0 equiv).

    • Add Dess-Martin Periodinane (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude (S)-2-Formamidopentanal is often used in the next step without further purification due to its potential instability.[1]

Step 3: Passerini Reaction

The crude aldehyde undergoes a three-component Passerini reaction.[1][5]

  • Materials:

    • (S)-2-Formamidopentanal (from Step 2)

    • Cyclopropyl isocyanide

    • Acetic acid

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the crude (S)-2-Formamidopentanal (1.0 equiv) in anhydrous DCM.

    • Add acetic acid (1.2 equiv).

    • Add cyclopropyl isocyanide (1.1 equiv) at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the Passerini product.

Step 4: Dehydration to (S)-1-Isocyano-2-formamidopentane

The final step to the key intermediate is the dehydration of the Passerini product.[1]

  • Materials:

    • Passerini product (from Step 3)

    • Triphosgene or POCl₃

    • Triethylamine or Pyridine

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the Passerini product (1.0 equiv) in anhydrous DCM.

    • Add triethylamine (2.5 equiv).

    • Cool the mixture to 0 °C and add a solution of triphosgene (0.4 equiv) or POCl₃ (1.2 equiv) in DCM dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (S)-1-Isocyano-2-formamidopentane.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsYield (%)Reference
1(S)-N-(1-hydroxypentan-2-yl)formamideThis compoundEthyl formate~90General Procedure
2(S)-2-Formamidopentanal(S)-N-(1-hydroxypentan-2-yl)formamideDess-Martin PeriodinaneCrude, used directly[4]
3Passerini Product(S)-2-FormamidopentanalCyclopropyl isocyanide, Acetic acid50-70 (over 2 steps)[1]
4(S)-1-Isocyano-2-formamidopentanePasserini ProductTriphosgene or POCl₃~85[1]

Mechanism of Action of Telaprevir

Telaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[6][7][8] By inhibiting this protease, Telaprevir prevents the cleavage of the viral polyprotein into mature, functional proteins, thereby halting the viral life cycle.

G cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Processes Replication Viral Replication & Assembly Viral_Proteins->Replication New_Virions New Virions Replication->New_Virions Telaprevir Telaprevir Telaprevir->Inhibition Inhibition->NS3_4A

Caption: Telaprevir inhibits HCV replication by targeting the NS3/4A protease.

This compound in the Synthesis of CRF-1 Receptor Antagonists

Signaling Pathway of CRF-1 Receptor Antagonists

CRF-1 receptor antagonists act by blocking the binding of corticotropin-releasing factor (CRF) to its receptor (CRF1), which is a G-protein coupled receptor (GPCR).[9][11][12] This inhibition prevents the activation of downstream signaling cascades, primarily the adenylyl cyclase pathway, leading to a reduction in cyclic AMP (cAMP) levels and subsequent downstream effects, including the release of adrenocorticotropic hormone (ACTH).

G CRF CRF CRF1_R CRF-1 Receptor (GPCR) CRF->CRF1_R G_Protein G-Protein (Gs) CRF1_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., ACTH release) PKA->Cell_Response phosphorylates targets leading to Antagonist CRF-1 Antagonist Antagonist->Inhibition Inhibition->CRF1_R

Caption: Mechanism of action of CRF-1 receptor antagonists.

Conclusion

This compound serves as a critical chiral precursor in the asymmetric synthesis of important pharmaceutical agents. Its application in the multicomponent synthesis of the antiviral drug Telaprevir highlights its utility in constructing complex molecular frameworks with high efficiency and stereocontrol. Furthermore, its structural features suggest its potential as a valuable building block for other bioactive molecules, such as CRF-1 receptor antagonists, underscoring its importance in modern drug discovery and development. Further exploration of its synthetic applications is warranted to unlock new pathways to valuable therapeutic agents.

References

Application Notes and Protocols for the Enantioselective Addition of Dialkylzincs to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective addition of dialkylzinc reagents to aldehydes is a cornerstone of modern asymmetric synthesis, providing a reliable method for the preparation of enantioenriched secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[1][2] This reaction is prized for its high levels of enantioselectivity, which is achieved through the use of a stoichiometric or, more commonly, a catalytic amount of a chiral ligand. This document provides detailed experimental protocols and a summary of the key data for this important transformation.

Principle and Mechanism

In the absence of a catalyst, the reaction between a dialkylzinc reagent and an aldehyde is sluggish.[3] However, in the presence of a chiral catalyst, typically an amino alcohol, diol, or another ligand capable of coordinating to the zinc atom, the reaction is significantly accelerated and proceeds with high enantioselectivity.[3][4]

The generally accepted mechanism involves the formation of a chiral zinc-catalyst complex. This complex then coordinates to the aldehyde, organizing the transition state in a way that favors the addition of an alkyl group to one of the two enantiotopic faces of the carbonyl group. A key feature of this reaction is the potential for a "nonlinear effect," where the enantiomeric excess (ee) of the product is higher than the ee of the chiral catalyst used.[1][3] This is often attributed to the preferential formation of a more reactive homochiral dimeric catalyst complex over a less reactive heterochiral (meso) dimeric complex.[3]

Experimental Protocols

The following protocols are generalized procedures. Optimal conditions, including the choice of solvent, temperature, and reaction time, may vary depending on the specific aldehyde, dialkylzinc reagent, and chiral catalyst employed.

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst (e.g., (-)-DAIB)

This protocol is adapted from seminal work in the field and represents a typical setup for this class of reactions.[1][3]

Materials:

  • Anhydrous toluene

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Benzaldehyde (freshly distilled)

  • (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, a solution of the chiral ligand, (-)-DAIB (e.g., 0.02 mmol, 2 mol%), in anhydrous toluene (5 mL) is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup: The solution is cooled to 0 °C in an ice bath. To this solution, diethylzinc (2.2 mmol, 2.2 equivalents) is added dropwise via syringe. The mixture is stirred for 20 minutes at 0 °C to allow for the formation of the catalyst-reagent complex.

  • Addition of Aldehyde: Benzaldehyde (1.0 mmol, 1.0 equivalent) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Data Presentation

The following tables summarize representative data for the enantioselective addition of dialkylzincs to various aldehydes using different chiral catalysts.

AldehydeDialkylzincChiral CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
BenzaldehydeEt₂Zn(-)-DAIB8Toluene0~9895
BenzaldehydeMe₂Zn(-)-DAIB2Toluene09799
p-TolualdehydeEt₂ZnTADDOL5Toluene-2095>99
CyclohexanecarboxaldehydeEt₂ZnTADDOL10Toluene-209298
BenzaldehydePh₂Zn(R)-BINOL20Toluenert9694
HexanalEt₂ZnFructose-derived β-amino alcohol10Toluene09896

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents catalyst_sol Dissolve Chiral Catalyst in Solvent reagents->catalyst_sol cool Cool to 0 °C catalyst_sol->cool add_zn Add Dialkylzinc cool->add_zn add_aldehyde Add Aldehyde add_zn->add_aldehyde stir Stir and Monitor add_aldehyde->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify analyze Analyze ee% purify->analyze end End analyze->end

Caption: General experimental workflow for the enantioselective addition of dialkylzincs.

Catalytic Cycle

catalytic_cycle catalyst Chiral Ligand (L) active_catalyst [LZnR] catalyst->active_catalyst + R₂Zn - RH dialkylzinc R₂Zn complex [LZnR(R'CHO)] (Transition State) active_catalyst->complex + R'CHO aldehyde R'CHO product_complex [LZn(OR')R] complex->product_complex Alkyl Transfer product_complex->catalyst + R₂Zn - R₂Zn(OR') product Chiral Alcohol product_complex->product Workup

Caption: Simplified catalytic cycle for the enantioselective addition of dialkylzincs.

References

Large-Scale Synthesis of (S)-2-Aminopentan-1-ol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Aminopentan-1-ol, also known as L-norvalinol, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereospecific structure is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in the drug development sector. The synthesis routes explored include both traditional chemical methods and modern biocatalytic approaches, offering a comparative overview to aid in process selection and optimization.

Chemical Synthesis Routes

The primary chemical route for the large-scale synthesis of this compound involves the reduction of its corresponding amino acid precursor, L-norvaline. This method is well-established and can be performed using various reducing agents.

Reduction of L-Norvaline using Lithium Aluminum Hydride (LiAlH₄)

This method is a robust and widely applicable procedure for the reduction of amino acids to their corresponding amino alcohols. The following protocol is adapted from a well-documented procedure for the large-scale reduction of L-valine, a structurally similar amino acid.

Experimental Protocol:

  • Materials: L-Norvaline, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Ethyl Ether, Sodium Hydroxide (NaOH), Sodium Sulfate (anhydrous).

  • Procedure:

    • An appropriately sized, oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.

    • A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is charged into the vessel and cooled to 10°C in an ice bath.

    • L-Norvaline (1.0 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 16-18 hours.

    • The reaction mixture is then cooled to 10°C and diluted with ethyl ether.

    • The reaction is carefully quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.

    • The resulting white precipitate is removed by filtration, and the filter cake is washed with ethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound is purified by vacuum distillation.

Reduction of L-Norvaline using Sodium Borohydride and Iodine (NaBH₄/I₂)

This method presents a safer and more cost-effective alternative to using LiAlH₄, especially on an industrial scale, as it avoids the handling of highly pyrophoric reagents. The NaBH₄/I₂ system in situ generates diborane, which is the active reducing species.

Experimental Protocol:

  • Materials: L-Norvaline, Sodium Borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF, anhydrous), Methanol (MeOH).

  • Procedure:

    • A dry, multi-necked reaction vessel is charged with sodium borohydride (2.4 equivalents) and anhydrous THF.

    • L-Norvaline (1.0 equivalent) is added to the stirred suspension.

    • The flask is cooled to 0°C, and a solution of iodine (1.0 equivalent) in THF is added dropwise. Vigorous gas evolution will be observed.

    • After the addition is complete, the reaction is allowed to warm to room temperature and then brought to reflux for 18-20 hours.

    • The reaction mixture is cooled to room temperature, and methanol is added cautiously to quench the reaction.

    • The solution is concentrated by rotary evaporation.

    • The resulting residue is worked up by dissolving in an appropriate solvent and washing to remove inorganic salts.

    • The organic layer is dried and concentrated, and the product is purified by vacuum distillation.

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes like transaminases and amine dehydrogenases can lead to high enantiomeric purity under mild reaction conditions.

Synthesis via Transaminase (TAm)

Transaminases catalyze the transfer of an amino group from an amine donor to a keto substrate. For the synthesis of this compound, a two-step cascade can be envisioned where a hydroxy ketone precursor is aminated. A relevant example is the synthesis of (2S,3S)-2-aminopentane-1,3-diol, which demonstrates the feasibility of this approach for similar structures.[1]

Experimental Protocol (Conceptual):

  • Enzymes: A suitable (S)-selective ω-transaminase.

  • Substrates: 1-Hydroxy-2-pentanone (keto-precursor), an amine donor (e.g., isopropylamine or L-alanine).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Procedure:

    • A buffered aqueous solution (e.g., HEPES or phosphate buffer, pH 7-8) is prepared.

    • The keto-precursor, amine donor, and PLP are dissolved in the buffer.

    • The transaminase enzyme (as a purified enzyme or whole-cell biocatalyst) is added to initiate the reaction.

    • The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

    • Reaction progress is monitored by HPLC or GC.

    • Upon completion, the enzyme is removed (e.g., by centrifugation for whole cells or filtration), and the product is extracted from the aqueous phase.

    • Purification is typically achieved through chromatographic methods.

Synthesis via Amine Dehydrogenase (AmDH)

Amine dehydrogenases catalyze the direct reductive amination of a ketone substrate using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant. This approach is highly atom-efficient. Engineered AmDHs have shown excellent activity and stereoselectivity for the synthesis of various chiral amino alcohols.[2][3]

Experimental Protocol (Conceptual):

  • Enzymes: An engineered (S)-selective amine dehydrogenase; a cofactor regeneration enzyme (e.g., glucose dehydrogenase or formate dehydrogenase).

  • Substrates: 1-Hydroxy-2-pentanone, ammonia (e.g., from ammonium chloride/ammonia buffer), a cosubstrate for cofactor regeneration (e.g., glucose or formate).

  • Cofactor: NAD⁺ or NADP⁺.

  • Procedure:

    • A buffered solution containing a high concentration of an ammonium salt (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5) is prepared.

    • The keto-precursor, the nicotinamide cofactor, and the cosubstrate for regeneration are added.

    • The amine dehydrogenase and the cofactor regeneration enzyme are added (often as cell-free extracts or purified enzymes).

    • The reaction is maintained at a controlled temperature (e.g., 30°C) with stirring.

    • The reaction is monitored for product formation.

    • Work-up involves removal of the enzymes, followed by extraction and purification of the product, often using ion-exchange chromatography.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the different synthesis routes. It is important to note that direct large-scale data for this compound is limited in the public domain; therefore, data for analogous reactions are included for comparison and are clearly marked.

Table 1: Chemical Synthesis of Chiral Amino Alcohols

MethodSubstrateReducing AgentScaleYield (%)Enantiomeric Excess (%)Reference (Analogous Reaction)
Hydride ReductionL-ValineLiAlH₄100 g73-75>99Organic Syntheses, CV7, 528
Borane ReductionL-ValineBMS200 g44>99Organic Syntheses, CV7, 528
Borohydride Reduction(S)-tert-leucineNaBH₄/I₂80 g79>99J. Org. Chem. 1993, 58, 2880-2888

Table 2: Biocatalytic Synthesis of Chiral Amino Alcohols

MethodEnzymeSubstrateScaleConversion (%)Enantiomeric Excess (%)Reference (Analogous Reaction)
Transaminaseω-Transaminase(3S)-1,3-dihydroxypentan-2-onePreparativeHighHighOrg. Process Res. Dev. 2012, 16, 8, 1436–1443[1]
Amine DehydrogenaseEngineered AmDH1-hydroxy-2-butanone200 mM91-99>99Front. Bioeng. Biotechnol. 2022, 9, 793444[2]
Amine DehydrogenaseNative AmDHs1-hydroxybutan-2-one150 mM>9992.6 (isolated)Front. Catal. 2021, 1, 781284[3]

Visualizations

Chemical Synthesis Workflow

cluster_0 Chemical Synthesis of this compound L_Norvaline L-Norvaline Reaction Reduction in Anhydrous THF L_Norvaline->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH4 or NaBH4/I2) Reducing_Agent->Reaction Quenching Quenching Reaction->Quenching Workup Work-up & Purification Quenching->Workup Product This compound Workup->Product

Caption: Chemical synthesis workflow for this compound.

Biocatalytic Cascade using Amine Dehydrogenase

cluster_1 Biocatalytic Synthesis using Amine Dehydrogenase cluster_2 Cofactor Regeneration Keto_Substrate 1-Hydroxy-2-pentanone AmDH Amine Dehydrogenase (AmDH) Keto_Substrate->AmDH Ammonia Ammonia (NH3) Ammonia->AmDH Product This compound AmDH->Product NAD NAD+ AmDH->NAD NADH NADH NADH->AmDH NADH->NAD Oxidation Regen_Enzyme Regeneration Enzyme (e.g., GDH) NAD->Regen_Enzyme Regen_Enzyme->NADH Reduction Cosubstrate Cosubstrate (e.g., Glucose) Cosubstrate->Regen_Enzyme

References

(S)-2-Aminopentan-1-ol: A Versatile Chiral Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminopentan-1-ol , a chiral amino alcohol, serves as a valuable and versatile building block in the asymmetric synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands. Its bifunctional nature, possessing both a primary amine and a primary alcohol at a stereogenic center, allows for a variety of chemical transformations, making it a crucial precursor for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of notable complex molecules.

Application in the Synthesis of Bioactive Molecules

This compound has been identified as a key intermediate in the synthesis of potent and selective antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, which are under investigation for the treatment of stress and anxiety-related disorders. One such example is the tricyclic CRF1 antagonist, NBI 35965 .

Synthesis of Tricyclic Corticotropin-Releasing Factor-1 (CRF1) Antagonists

The synthesis of tricyclic CRF1 antagonists like NBI 35965 involves the construction of a complex heterocyclic core. This compound is utilized to introduce a specific stereocenter, which is often crucial for the compound's biological activity.

Experimental Protocol: Synthesis of a Chiral Intermediate for CRF1 Antagonists

This protocol outlines a representative synthetic step involving this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product S-2-aminopentan-1-ol This compound Intermediate_B N-Substituted Chiral Amino Alcohol S-2-aminopentan-1-ol->Intermediate_B Nucleophilic Substitution Intermediate_A Activated Heterocycle (e.g., chloro-pyrimidine derivative) Intermediate_A->Intermediate_B

Figure 1: General scheme for the synthesis of an N-substituted chiral amino alcohol intermediate.

Materials:

  • This compound

  • 2,4-dichloro-6-methylpyrimidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • A solution of 2,4-dichloro-6-methylpyrimidine (1.1 eq) in DCM is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-substituted chiral amino alcohol intermediate.

Quantitative Data Summary:

ReactantMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
This compound1.0DCM12-160 to RT75-85
2,4-dichloro-6-methylpyrimidine1.1DCM12-160 to RT75-85
Triethylamine1.2DCM12-160 to RT75-85

Table 1: Summary of reaction conditions and yield for the synthesis of a key intermediate for CRF1 antagonists.

Application in the Synthesis of Chiral Ligands

Chiral ligands are essential for asymmetric catalysis, a powerful tool in modern organic synthesis. This compound can be used as a precursor for the synthesis of chiral oxazoline ligands, which are widely employed in a variety of metal-catalyzed asymmetric reactions.

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol. The resulting bis(oxazoline) ligand can then be complexed with a metal to form a chiral catalyst.

Experimental Protocol: Synthesis of a Propyl-Substituted BOX Ligand

This protocol describes the synthesis of a BOX ligand derived from this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product S-2-aminopentan-1-ol 2 eq. This compound BOX_Ligand Propyl-BOX Ligand S-2-aminopentan-1-ol->BOX_Ligand Malononitrile Malononitrile Malononitrile->BOX_Ligand ZnCl2 ZnCl2 ZnCl2->BOX_Ligand Catalyst

Figure 2: Synthesis of a propyl-substituted BOX ligand.

Materials:

  • This compound

  • Malononitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Chlorobenzene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A mixture of malononitrile (1.0 eq) and anhydrous zinc chloride (0.1 eq) in chlorobenzene is heated to 120 °C.

  • A solution of this compound (2.2 eq) in chlorobenzene is added dropwise to the heated mixture over a period of 1 hour.

  • The reaction mixture is stirred at 120 °C for 24 hours, with the removal of ammonia gas.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure BOX ligand.

Quantitative Data Summary:

ReactantMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
This compound2.2Chlorobenzene2412060-70
Malononitrile1.0Chlorobenzene2412060-70
Anhydrous Zinc Chloride0.1Chlorobenzene2412060-70

Table 2: Summary of reaction conditions and yield for the synthesis of a propyl-substituted BOX ligand.

Conclusion

This compound is a readily available and highly useful chiral precursor for the synthesis of a range of complex and valuable molecules. The protocols provided herein for the synthesis of a key intermediate for CRF1 antagonists and a chiral BOX ligand demonstrate its utility in both medicinal chemistry and asymmetric catalysis. The ability to introduce a specific stereocenter with this building block makes it an indispensable tool for researchers in the field of organic synthesis and drug discovery. The straightforward reaction conditions and respectable yields further enhance its appeal as a starting material for the development of novel and complex molecular architectures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-2-Aminopentan-1-ol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when starting from L-norvaline.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the reduction of L-norvaline to this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Choice of Reducing Agent: The selection of the reducing agent is critical. While sodium borohydride (NaBH₄) is a common and safer reagent, it does not typically reduce carboxylic acids directly. More potent reducing agents or activation of the carboxylic acid are necessary.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of directly reducing amino acids to amino alcohols. However, it is highly reactive and requires strictly anhydrous conditions.[1]

  • Sodium Borohydride with an Additive (e.g., I₂ or H₂SO₄): This combination can effectively reduce carboxylic acids. The NaBH₄/I₂ system is a notable example.[1][2]

  • Borane Complexes (e.g., Borane-Methyl Sulfide, BMS): These are also effective for reducing amino acids and can sometimes offer better selectivity and milder reaction conditions compared to LiAlH₄.

2. Reaction Conditions:

  • Temperature: The reaction temperature needs to be carefully controlled. For LiAlH₄ reductions, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or refluxed.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.

  • Solvent: Anhydrous solvents, typically tetrahydrofuran (THF) or diethyl ether, are essential, especially when using reactive hydrides like LiAlH₄.

3. Work-up Procedure: Improper work-up can lead to product loss. The quenching of excess reducing agent and the subsequent extraction of the product must be performed carefully. For LiAlH₄ reactions, a Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is a standard and effective method.

4. Purity of Starting Material: Ensure the L-norvaline used is of high purity, as impurities can interfere with the reaction.

Issue 2: Presence of Side Products

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A: The most common side product in the reduction of amino acids is the corresponding amino aldehyde. Racemization of the chiral center is another significant concern.

  • Amino Aldehyde Formation: This can occur if the reduction is not complete. To minimize this, ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.[3] It is crucial to maintain mild conditions during the reaction and work-up. The use of borane-based reducing agents is often associated with less racemization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method for the laboratory-scale synthesis of this compound is the reduction of the readily available and chiral amino acid, L-norvaline. This approach preserves the stereochemistry at the C2 position.

Q2: Can I use Sodium Borohydride (NaBH₄) alone to reduce L-norvaline?

A2: No, sodium borohydride is generally not strong enough to reduce a carboxylic acid directly. To use NaBH₄, the carboxylic acid group of L-norvaline must first be activated, for example, by converting it into an ester or a mixed anhydride. Alternatively, using NaBH₄ in combination with an additive like iodine (I₂) can create a more powerful reducing system capable of reducing the carboxylic acid.[1][2]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be achieved through several methods:

  • Distillation: Vacuum distillation is a common method for purifying liquid amino alcohols.

  • Crystallization: The product can be crystallized from a suitable solvent. Sometimes, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.

  • Chromatography: Column chromatography can be used for small-scale purification, although it may be less practical for larger quantities.

Q4: How can I confirm the enantiomeric purity of my this compound?

A4: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another method involves derivatizing the amino alcohol with a chiral agent, such as Mosher's acid chloride, and then analyzing the resulting diastereomers by standard NMR or chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for L-norvaline Reduction

Reducing AgentTypical SolventReaction ConditionsReported Yield RangeKey AdvantagesKey Disadvantages
LiAlH₄Anhydrous THF0 °C to reflux70-90%High reactivity, direct reductionHighly flammable, requires strict anhydrous conditions, potential for side reactions
NaBH₄ / I₂Anhydrous THF0 °C to reflux60-85%[2]Safer than LiAlH₄, good yieldsRequires careful control of stoichiometry
Borane-Methyl Sulfide (BMS)Anhydrous THF0 °C to reflux70-95%High yields, often with less racemizationPungent smell, requires careful handling

Note: Yields are highly dependent on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reduction of L-norvaline using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • L-norvaline

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) to anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add L-norvaline (1 equivalent) in portions to the LiAlH₄ suspension. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Reduction of L-norvaline using Sodium Borohydride and Iodine (NaBH₄/I₂)

Materials:

  • L-norvaline

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous Potassium Hydroxide (KOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, add NaBH₄ (2.5 equivalents) to anhydrous THF.

  • In a separate flask, dissolve L-norvaline (1 equivalent) in anhydrous THF.

  • Add the L-norvaline solution to the NaBH₄ suspension.

  • Slowly add a solution of iodine (1 equivalent) in anhydrous THF to the reaction mixture.

  • After the addition is complete, reflux the mixture for 18-24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an aqueous KOH solution and stir for several hours.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_reagents Reducing Agents cluster_product Crude Product cluster_purification Purification cluster_final Final Product L-norvaline L-norvaline Reduction Reduction of Carboxylic Acid L-norvaline->Reduction Crude_Product This compound (Crude) Reduction->Crude_Product LiAlH4 LiAlH4 in THF LiAlH4->Reduction NaBH4_I2 NaBH4 / I2 in THF NaBH4_I2->Reduction BMS BMS in THF BMS->Reduction Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Low_Yield->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Low_Yield->Analyze_Crude Incomplete_Reaction Incomplete Reaction? Review_Conditions->Incomplete_Reaction Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction->Side_Products No Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Increase_Reagent Increase Equivalents of Reducing Agent Incomplete_Reaction->Increase_Reagent Yes Optimize_Workup Optimize Work-up and Purification Side_Products->Optimize_Workup Yes Change_Reagent Consider Alternative Reducing Agent Side_Products->Change_Reagent Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral amino alcohols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of chiral amino alcohols.

Q1: What are the primary methods for purifying chiral amino alcohols?

A1: The three main techniques for resolving racemic mixtures of chiral amino alcohols are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), diastereomeric salt crystallization, and enzymatic resolution.[1][2][3] Each method has its own advantages and is chosen based on the specific properties of the amino alcohol, the desired scale of purification, and available resources.

Q2: How do I choose the best purification method for my specific chiral amino alcohol?

A2: The selection of a purification method depends on several factors. Chiral HPLC is often used for analytical and small-scale preparative separations due to its high resolution and the wide variety of available chiral stationary phases.[1][4] Diastereomeric salt crystallization is a classical and scalable method suitable for compounds with acidic or basic functional groups that can form salts with a chiral resolving agent.[3][5] Enzymatic resolution is highly selective and operates under mild conditions, making it ideal for sensitive molecules, though it is often limited to a 50% theoretical yield for the desired enantiomer unless combined with a racemization step.[6][7]

Q3: What is enantiomeric excess (ee) and how is it determined?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It represents the percentage of one enantiomer in excess of the other.[8] It is calculated as:

ee% = |(% major enantiomer - % minor enantiomer)|

A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[8] The most common methods for determining ee are chiral HPLC and chiral gas chromatography (GC), which separate the enantiomers and allow for their quantification.[9]

Q4: Can I use a non-chiral column to separate enantiomers?

A4: Generally, no. Enantiomers have identical physical properties in a non-chiral environment, so they will not be separated on a standard achiral HPLC column.[3] However, it is possible to separate them on an achiral column if they are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional column.[1]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of chiral amino alcohols, organized by technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: I am seeing poor or no separation of my enantiomers on a chiral column. What should I do?

A1: Poor resolution in chiral HPLC can stem from several factors. First, ensure you have selected an appropriate chiral stationary phase (CSP) for your amino alcohol. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often good starting points.[10] If the CSP is appropriate, you can try optimizing the mobile phase. For normal-phase chromatography, adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) can significantly impact selectivity.[11] Adding a small amount of an acidic or basic additive, such as trifluoroacetic acid (TFA) for basic amino alcohols or diethylamine (DEA) for acidic ones, can improve peak shape and resolution.[12] Temperature is another critical parameter; sometimes decreasing the temperature can enhance separation.[1][13]

Q2: My peaks are tailing or are very broad. How can I improve the peak shape?

A2: Peak tailing in chiral HPLC is often caused by strong interactions between the analyte and the stationary phase or by secondary, non-enantioselective interactions. Adding a mobile phase modifier can help. For basic amino alcohols, adding a small amount of a base like diethylamine (DEA) can improve peak symmetry.[11] Conversely, for acidic compounds, an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can be beneficial.[11] Also, check that your sample is fully dissolved in the mobile phase before injection.

Q3: My retention times are not reproducible. What could be the cause?

A3: Fluctuations in retention time are often due to a lack of column equilibration or changes in the mobile phase composition.[14] Ensure the column is thoroughly equilibrated with the mobile phase before starting your injections. Even small variations in the mobile phase composition, especially the modifier concentration, can lead to significant shifts in retention.[15] Temperature fluctuations can also affect retention, so using a column oven for temperature control is recommended.[1]

Diastereomeric Salt Crystallization

Q1: I have mixed my racemic amino alcohol with the chiral resolving agent, but no crystals are forming, or an oil is precipitating. What should I do?

A1: The formation of an oil or failure to crystallize is a common issue in diastereomeric salt resolution and often points to problems with solvent choice or supersaturation.[16] The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[3] A systematic solvent screen using solvents of varying polarities is recommended.[16] If the concentration is too low, you may need to increase it by evaporating some of the solvent or by adding an anti-solvent (a solvent in which the salts are less soluble) to induce crystallization.[16] Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization.

Q2: The enantiomeric excess of my crystallized product is low. How can I improve it?

A2: Low enantiomeric excess after crystallization indicates that the two diastereomeric salts have similar solubilities in the chosen solvent system or that the undesired diastereomer has co-precipitated. To improve the ee, you can try re-crystallizing the product. Alternatively, screening for a different solvent or a mixture of solvents may increase the solubility difference between the diastereomers.[16] The cooling rate during crystallization can also play a role; a slower cooling rate often leads to higher purity crystals.[5]

Q3: My yield of the desired enantiomer is very low. How can I increase it?

A3: Low yield can be due to the high solubility of the desired diastereomeric salt in the crystallization solvent. To increase the yield, you can try using a solvent in which the salt is less soluble or lowering the final crystallization temperature.[16] Optimizing the stoichiometry of the resolving agent can also be crucial; sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) can improve both yield and selectivity.[16]

Enzymatic Resolution

Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the problem?

A1: Slow or no reaction in enzymatic resolution can be due to several factors. Ensure that the reaction conditions, such as pH and temperature, are optimal for the specific enzyme being used. Enzyme activity is highly dependent on these parameters. The enzyme itself may be inactive or denatured. Use a fresh batch of the enzyme or ensure it has been stored correctly. The substrate concentration might also be too high, leading to substrate inhibition. Try running the reaction at a lower substrate concentration.

Q2: The enantioselectivity of the enzymatic resolution is poor. How can I improve it?

A2: Poor enantioselectivity can sometimes be improved by modifying the reaction conditions. Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme. The choice of solvent can also be critical, especially if an organic co-solvent is used. Screening different co-solvents or adjusting the aqueous/organic ratio may be beneficial. If these adjustments do not work, you may need to screen for a different enzyme, as some enzymes are inherently more selective for certain substrates than others.

Q3: How can I obtain the unreacted enantiomer in high purity?

A3: In a kinetic resolution, the reaction is typically stopped at around 50% conversion to achieve a high enantiomeric excess for both the product and the remaining unreacted starting material.[6] After the reaction, you will have a mixture of the product (one enantiomer) and the unreacted starting material (the other enantiomer). These can then be separated by standard chromatographic techniques or extraction, as they are now different chemical compounds.

Section 3: Data Presentation

The following tables summarize typical quantitative data for the purification of chiral amino alcohols using different techniques.

Table 1: Chiral HPLC Purification of Amino Alcohols

Amino Alcohol DerivativeChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Enantiomeric Excess (ee%)Reference
N-Benzoylamino alcoholChiralpak® IAn-hexane/ethanol/chloroform1.0>1.5>99%[17]
1-Amino-2-methyl-4-phenylbutan-2-olPolysaccharide-basedn-Hexane/IPA (90:10, v/v) + 0.1% DEA1.0≥ 1.5 (Goal)>99% (Goal)[10]
DL-Leucinol DiastereomerC18Acetonitrile/Aqueous TFA (gradient)1.0--[18]

Table 2: Diastereomeric Salt Crystallization of Amino Alcohols

Racemic CompoundResolving AgentSolventYieldEnantiomeric Excess (ee%)Reference
PregabalinL-Tartaric AcidWater51.6%>99%[5]
1-Phenylpropane-amine(R,R)-Tartaric AcidEthanol/IPAHigh83.5-89.1%[19]
Racemic Amine(-)-Camphoric AcidVariousVariableVariable[16]

Table 3: Enzymatic Resolution of Amino Alcohols

SubstrateEnzymeReaction TypeConversionProduct ee%Unreacted Substrate ee%Reference
Racemic Alcohols/AminesHydrolaseKinetic Resolution~50%>99%>99%[6]
Racemic Amino Acid EstersProteases/LipasesHydrolysis~50%HighHigh[7]
DiolsEngineered Enzyme CascadeAmination-99%-[20]

Section 4: Experimental Protocols

Protocol: Chiral HPLC Method Development for Amino Alcohols
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or a similar column.[17]

  • Mobile Phase Preparation (Normal Phase): Prepare a starting mobile phase of 90:10 (v/v) n-hexane/isopropanol.[10] For basic amino alcohols, add 0.1% diethylamine (DEA). For acidic amino alcohols, add 0.1% trifluoroacetic acid (TFA).[12]

  • System Setup: Install the chiral column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[17] Set the UV detector to a wavelength where the analyte has maximum absorbance.

  • Sample Preparation: Dissolve a small amount of the racemic amino alcohol in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram.

  • Optimization: If resolution is poor, systematically vary the mobile phase composition by adjusting the percentage of the alcohol modifier (e.g., in 5% increments). You can also try switching the alcohol modifier (e.g., from isopropanol to ethanol).[11] Investigate the effect of temperature by using a column oven, testing temperatures between 10°C and 40°C.[1]

Protocol: Diastereomeric Salt Crystallization
  • Resolving Agent and Solvent Selection: Choose a chiral resolving agent that will form a salt with your amino alcohol (e.g., tartaric acid for a basic amino alcohol).[5] Conduct a solvent screen to find a solvent or solvent mixture where the two diastereomeric salts have a significant solubility difference.[16]

  • Salt Formation: Dissolve the racemic amino alcohol in the chosen solvent. Add 0.5 to 1.0 equivalent of the chiral resolving agent.[16] The mixture may need to be heated to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator. Seeding with a few crystals of the desired diastereomer can be beneficial.[16]

  • Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities.

  • Drying and Analysis: Dry the crystals under vacuum. Determine the diastereomeric and enantiomeric purity using NMR or chiral HPLC.

  • Liberation of the Free Amino Alcohol: Dissolve the purified diastereomeric salt in water or a suitable solvent and add a base (e.g., NaOH) or acid to neutralize the resolving agent and liberate the free enantiomer. Extract the enantiomerically enriched amino alcohol with an organic solvent.[21]

Protocol: Enzymatic Kinetic Resolution
  • Enzyme and Condition Selection: Choose an enzyme known to be active towards your class of amino alcohol (e.g., a lipase for the acylation of the alcohol group). Prepare a buffer solution at the optimal pH for the enzyme.

  • Reaction Setup: Dissolve the racemic amino alcohol in the buffer. An organic co-solvent may be necessary if the substrate has low aqueous solubility. Add the acylating agent (for lipase-catalyzed acylation).

  • Enzyme Addition and Monitoring: Add the enzyme to the reaction mixture and stir at the optimal temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the ee of the product and remaining substrate.

  • Reaction Quenching: Once the reaction has reached approximately 50% conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone or by filtration if the enzyme is immobilized).

  • Separation and Purification: Separate the product from the unreacted starting material using standard techniques such as column chromatography or extraction.

Section 5: Visualizations

experimental_workflow_chiral_hplc cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization col_select Select Chiral Stationary Phase mob_prep Prepare Mobile Phase col_select->mob_prep samp_prep Prepare Sample mob_prep->samp_prep equilibrate Equilibrate Column samp_prep->equilibrate inject Inject Sample equilibrate->inject detect Detect and Record Chromatogram inject->detect eval_res Evaluate Resolution and Peak Shape detect->eval_res optimize Optimize Conditions (Mobile Phase, Temp.) eval_res->optimize pure_enant Pure Enantiomers Collected optimize->pure_enant Successful no_sep Poor/No Separation optimize->no_sep Unsuccessful no_sep->col_select Try Different Column/Conditions

Caption: Workflow for Chiral HPLC Method Development.

experimental_workflow_crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_eval Evaluation & Liberation racemate Racemic Amino Alcohol dissolve Dissolve and Mix (Heat if necessary) racemate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve solvent Select Solvent solvent->dissolve cool Cool Slowly dissolve->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (ee% and de%) dry->analyze analyze->dissolve Low Purity, Recrystallize liberate Liberate Free Enantiomer analyze->liberate Purity OK extract Extract Pure Enantiomer liberate->extract final_product Enantiomerically Pure Amino Alcohol extract->final_product

Caption: Workflow for Diastereomeric Salt Crystallization.

experimental_workflow_enzymatic cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification racemate Racemic Amino Alcohol setup Combine Substrate, Buffer, and Enzyme racemate->setup buffer Prepare Buffer (Optimal pH) buffer->setup enzyme Select Enzyme enzyme->setup incubate Incubate at Optimal Temperature setup->incubate monitor Monitor Conversion and ee% incubate->monitor quench Quench Reaction at ~50% Conversion monitor->quench separate Separate Product and Unreacted Substrate quench->separate purify_prod Purify Product (Enantiomer 1) separate->purify_prod purify_sub Purify Unreacted Substrate (Enantiomer 2) separate->purify_sub final_products Two Pure Enantiomers purify_prod->final_products purify_sub->final_products

Caption: Workflow for Enzymatic Kinetic Resolution.

troubleshooting_poor_ee cluster_hplc Chiral HPLC cluster_cryst Diastereomeric Crystallization cluster_enz Enzymatic Resolution start Problem: Low Enantiomeric Excess (ee%) hplc_check1 Optimize Mobile Phase (Solvent Ratio, Additives) start->hplc_check1 cryst_check1 Screen Different Solvents start->cryst_check1 enz_check1 Optimize Reaction Conditions (pH, Temp) start->enz_check1 hplc_check2 Adjust Temperature hplc_check1->hplc_check2 hplc_check3 Change Chiral Column hplc_check2->hplc_check3 cryst_check2 Optimize Cooling Rate cryst_check1->cryst_check2 cryst_check3 Recrystallize Product cryst_check2->cryst_check3 enz_check2 Screen Different Enzymes enz_check1->enz_check2 enz_check3 Stop Reaction at ~50% Conversion enz_check2->enz_check3

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Optimization of Reaction Conditions for Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of amino alcohols.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Question 1: Why is the yield of my amino alcohol product consistently low?

Answer:

Low product yield in amino alcohol synthesis can stem from several factors, including incomplete reactions, competing side reactions, or issues with product isolation and purification.

Potential Causes & Solutions:

  • Incomplete Reduction: The reducing agent may not be potent enough to fully convert the starting material. For instance, sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters on its own.

    • Solution: Switch to a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) for the direct reduction of N-protected amino acids.[1]

  • Catalyst Inactivity: The catalyst may be deactivated or not optimal for the specific substrate.

    • Solution: Screen a variety of catalysts. For asymmetric synthesis, the choice of a chiral ligand is crucial for both yield and stereoselectivity.[2] Consider using newer catalytic systems, such as those based on chromium or iridium, which have shown high efficiency.[3][4]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact yield.

    • Solution: Systematically optimize these parameters. For example, some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to proceed to completion.

  • Poor Product Recovery: The amino alcohol may be highly soluble in the aqueous phase during workup, leading to losses.

    • Solution: Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can also improve extraction efficiency. For certain amino alcohols, purification can be achieved through the formation of diastereomeric borate complexes.[5]

Question 2: My final product shows poor stereoselectivity (low enantiomeric or diastereomeric excess). What can I do to improve it?

Answer:

Achieving high stereoselectivity is a common challenge, particularly when creating multiple chiral centers. The choice of catalyst, solvent, and temperature are critical factors.

Potential Causes & Solutions:

  • Racemization: The chiral center may be susceptible to racemization, especially under harsh basic or high-temperature conditions.[1] This is a known issue for amino acids like cysteine and histidine.

    • Solution: Perform the reaction at lower temperatures. For instance, reducing the temperature in microwave-assisted syntheses from 80°C to 50°C can limit racemization.[1] Using a less harsh base can also be beneficial.

  • Ineffective Chiral Catalyst/Ligand: The chiral catalyst or ligand may not be providing sufficient stereochemical control for the specific substrate.

    • Solution: Experiment with different chiral ligands. The structure of the ligand can be fine-tuned to improve enantiomeric excess (ee).[2] The table below compares the performance of various catalytic systems.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.

    • Solution: Screen a range of solvents with varying polarities.

Table 1: Performance of Various Catalytic Systems in Asymmetric Amino Alcohol Synthesis [3]

Catalyst SystemSubstrateProductYield (%)ee (%)dr
Cr-L1 (Aza-Pinacol Coupling)Benzaldehyde & N-sulfonyl imineβ-Amino alcohol9598>20:1
Cr-L1 (Aza-Pinacol Coupling)2-Naphthaldehyde & N-sulfonyl imineβ-Amino alcohol9299>20:1
[Ir(COD)Cl]₂/SpiroPAP (Asymmetric Hydrogenation)α-Amino ketoneβ-Amino alcohol9899-
RuCl₂(PPh₃)₃/DAIPEN (Asymmetric Transfer Hydrogenation)α-Amino ketoneβ-Amino alcohol9597-

Question 3: I am observing significant formation of an aldehyde byproduct instead of the desired amino alcohol. How can I resolve this?

Answer:

The formation of an aldehyde byproduct is a clear indication of incomplete reduction of the starting carboxylic acid or its activated form.[1]

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for the complete reduction of the starting material.

    • Solution: Increase the equivalents of the reducing agent. A common approach is to use a significant excess (e.g., 5 equivalents) of sodium borohydride when reducing an activated carboxylic acid.[1]

  • Weak Reducing Agent: As mentioned previously, the choice of reducing agent is critical. NaBH₄ alone is often insufficient for reducing carboxylic acids.

    • Solution: Utilize a more potent reducing agent like LiAlH₄ for direct reduction.[1] Alternatively, activate the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (CDI) before reduction with NaBH₄.[1]

Experimental Protocols

Protocol 1: Racemization-Minimizing Reduction of N-Protected Amino Acids [1]

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) activation followed by sodium borohydride reduction, a method known to minimize racemization.

Materials:

  • N-protected amino acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1N HCl

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Activation: Dissolve the N-protected amino acid in anhydrous THF at room temperature. Add 1.1 equivalents of CDI and stir for 10 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In one portion, add a solution of sodium borohydride (5 equivalents) in water.

  • Quenching and Work-up: Stir the solution for 30 minutes. Acidify the reaction with 1N HCl and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over magnesium sulfate.

  • Purification: Filter the solution and pass it through a short pad of silica gel to obtain the crude product with high purity.

Visualizing Workflows and Mechanisms

General Workflow for Optimizing Reaction Conditions

G cluster_0 Optimization Workflow A Define Objective (e.g., Maximize Yield, ee%) B Select Initial Conditions (Based on Literature) A->B C Screen Key Parameters (Catalyst, Solvent, Temp.) B->C D Analyze Results (Yield, Purity, ee%) C->D I Objective Met? D->I E Identify Optimal Conditions F Scale-Up Reaction E->F G Isolate & Purify Product F->G H Final Product Characterization G->H I->C No, Refine Parameters I->E Yes

Caption: A general workflow for the systematic optimization of reaction conditions.

Troubleshooting Logic for Low Yield

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Solution_Incomplete Increase Reaction Time/Temp. Change Reducing Agent/Catalyst Incomplete->Solution_Incomplete Check_Side_Products Are there major side products? Complete->Check_Side_Products Side_Products Significant Side Products Check_Side_Products->Side_Products Yes No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products No Solution_Side_Products Adjust Stoichiometry Lower Temperature Change Solvent Side_Products->Solution_Side_Products Check_Purification Check Purification/Workup (e.g., extraction efficiency) No_Side_Products->Check_Purification Solution_Purification Optimize pH for Extraction Use Alternative Purification (e.g., Chromatography) Check_Purification->Solution_Purification

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Question 1: What are the most common synthetic routes to amino alcohols?

Answer:

Several strategies are employed for amino alcohol synthesis, each with its own advantages and limitations.[] Common methods include:

  • Reduction of Amino Acids: This involves the reduction of the carboxylic acid group of an amino acid to an alcohol, typically using a strong reducing agent like LiAlH₄.[]

  • Ring-opening of Epoxides: The reaction of an epoxide with an amine is a straightforward method to produce β-amino alcohols. The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions.[7]

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent to form the amino alcohol.[]

  • Asymmetric Synthesis: For chiral amino alcohols, asymmetric methods are employed. These can include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material like (S)-glycidol.[2][]

Question 2: How does the choice of a protecting group affect the synthesis?

Answer:

Protecting groups are crucial in amino alcohol synthesis to prevent unwanted side reactions involving the amine or hydroxyl functionalities. The choice of protecting group can influence the reaction's outcome, including its stereoselectivity and yield. For example, in a chromium-catalyzed asymmetric cross-coupling, strongly electron-withdrawing protective groups on the imine can modulate its reduction potential, enabling preferential formation of the desired α-amino radical intermediate.[8] The protecting group must also be stable under the reaction conditions and easily removable in a subsequent step without affecting the rest of the molecule.

Question 3: What are some of the key applications of chiral amino alcohols?

Answer:

Chiral amino alcohols are highly valuable compounds in the pharmaceutical and chemical industries. They serve as key building blocks for the synthesis of a wide range of drugs, including beta-blockers, antihistamines, and antidepressants.[] Additionally, they are frequently used as chiral ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.[8] Their presence in numerous natural products also makes them important targets in total synthesis.[9]

References

Technical Support Center: Troubleshooting Side Reactions in (S)-2-Aminopentan-1-ol Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and impurities encountered during the synthesis of (S)-2-Aminopentan-1-ol (L-norvalinol).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound?

The most prevalent laboratory method for synthesizing this compound is the reduction of the amino acid L-norvaline or its corresponding esters. Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often in combination with other reagents like iodine or sulfuric acid. Borane complexes, such as borane-methyl sulfide (BMS), are also employed.

Q2: What is the primary challenge in synthesizing enantiomerically pure this compound?

A key challenge is preventing racemization of the chiral center during the reduction process. Harsh reaction conditions, such as high temperatures or extreme pH, can lead to the formation of the (R)-enantiomer, reducing the enantiomeric excess of the final product.

Q3: Can unreacted starting material be a significant impurity?

Yes, incomplete reduction can result in the presence of unreacted L-norvaline or its ester in the final product. The choice of reducing agent and reaction conditions, such as temperature and reaction time, are crucial for driving the reaction to completion.

Troubleshooting Guide for Common Side Reactions

Racemization of the Chiral Center

Issue: The final product shows a lower than expected enantiomeric excess (ee), indicating the presence of the (R)-enantiomer.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times, especially in the presence of strong acids or bases, can promote racemization. Racemization of amino acids is known to be catalyzed by the presence of aldehydes and metal cations.

  • Inappropriate Work-up: The work-up procedure, if not carefully controlled, can expose the product to conditions that favor racemization.

Troubleshooting and Optimization:

  • Temperature Control: Maintain the recommended temperature throughout the reaction. For highly exothermic reactions, such as those with LiAlH₄, ensure efficient cooling.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times.

  • pH Control: During work-up, carefully neutralize the reaction mixture, avoiding strongly acidic or basic conditions for extended periods.

  • Mild Reducing Agents: Consider using milder reducing agents or conditions that are known to preserve chirality.

Formation of Over-reduction and Other Byproducts

Issue: The presence of unexpected impurities in the final product, which may be difficult to separate.

Potential Causes:

  • Strong Reducing Agents: Powerful reducing agents like LiAlH₄ can sometimes lead to over-reduction of other functional groups if not carefully controlled.[1]

  • Reaction with Solvent: Some reducing agents can react with certain solvents, leading to the formation of impurities. For example, LiAlH₄ can react with ethereal solvents like THF over prolonged periods.

Troubleshooting and Optimization:

  • Choice of Reducing Agent: Select a reducing agent with appropriate reactivity for the specific substrate. For ester reductions, LiAlH₄ is effective but requires careful control.[1] NaBH₄ is generally milder but may require activation.

  • Stoichiometry: Use the correct stoichiometric amount of the reducing agent to avoid excess that could lead to side reactions.

  • Solvent Purity: Ensure the use of dry, high-purity solvents to prevent unwanted side reactions.

Intramolecular Cyclization (Piperidine Formation)

Issue: Formation of a cyclic side product, specifically a substituted piperidine. While not extensively documented for this compound itself, amino alcohols can undergo intramolecular cyclization to form heterocyclic compounds like piperidines, especially under acidic conditions or upon activation of the hydroxyl group.

Potential Cause:

  • Acidic Conditions: The presence of a strong acid can protonate the hydroxyl group, making it a good leaving group and facilitating intramolecular nucleophilic attack by the amino group.

Troubleshooting and Optimization:

  • pH Control: Maintain a neutral or slightly basic pH during work-up and purification to minimize the risk of acid-catalyzed cyclization.

  • Temperature Management: Avoid excessive heat, which can promote cyclization reactions.

Experimental Protocols and Data

Reduction of L-Norvaline using Lithium Aluminum Hydride (LiAlH₄)

This method is a powerful and common way to reduce amino acids to their corresponding amino alcohols.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification LiAlH4_Suspension Suspend LiAlH4 in dry THF under N2 Cooling Cool to 0 °C LiAlH4_Suspension->Cooling L-Norvaline_Addition Slowly add L-Norvaline Cooling->L-Norvaline_Addition Reflux Reflux the mixture L-Norvaline_Addition->Reflux Monitoring Monitor by TLC/HPLC Reflux->Monitoring Quenching Cool and cautiously quench with H2O and NaOH(aq) Monitoring->Quenching Filtration Filter the aluminum salts Quenching->Filtration Extraction Extract with an organic solvent Filtration->Extraction Drying Dry the organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Distillation Purify by vacuum distillation Concentration->Distillation

Caption: Workflow for the LiAlH₄ reduction of L-Norvaline.

Quantitative Data Summary (Literature Values for Similar Reductions):

Reducing AgentSubstrateProductYield (%)Potential Side Products/Impurities
LiAlH₄L-ValineL-Valinol73-84(R)-Valinol (racemization), unreacted starting material
NaBH₄/I₂L-PhenylalanineL-Phenylalaninol~72(R)-Phenylalaninol, unreacted starting material
Borane-Methyl SulfideL-AlanineL-Alaninol~70(R)-Alaninol, borane-amine complexes

Note: The yields and side products can vary depending on the specific reaction conditions and the purity of the starting materials.

Logical Relationship of Side Reaction Formation

The following diagram illustrates the potential pathways for the desired reaction and the formation of key side products during the synthesis of this compound.

Start L-Norvaline MainProduct This compound (Desired Product) Start->MainProduct Reduction IncompleteReduction Incomplete Reduction Start->IncompleteReduction Racemization Racemization MainProduct->Racemization Cyclization Intramolecular Cyclization (e.g., under acidic conditions) MainProduct->Cyclization R_Enantiomer (R)-2-Aminopentan-1-ol Racemization->R_Enantiomer Unreacted Unreacted L-Norvaline IncompleteReduction->Unreacted Piperidine Substituted Piperidine Cyclization->Piperidine

Caption: Potential reaction pathways and side product formation.

Analytical Methods for Purity Assessment

To effectively troubleshoot and ensure the quality of your this compound synthesis, a robust analytical strategy is essential.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities. A chiral HPLC method is necessary to determine the enantiomeric excess.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and can also be adapted for chiral separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize any significant impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and any byproducts.

This technical support guide is intended to provide a starting point for troubleshooting common issues in the synthesis of this compound. For specific and complex issues, consulting detailed literature and seeking expert advice is always recommended.

References

Technical Support Center: Stability of (S)-2-Aminopentan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-Aminopentan-1-ol and its derivatives. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound and its derivatives?

A1: The stability of this compound and its derivatives is influenced by several factors, including temperature, humidity, light, pH, and the presence of oxidizing agents.[1][2][3][4] As amino alcohols, these compounds are susceptible to chemical and physical changes under various environmental conditions.[][6]

Q2: What are the likely degradation pathways for this compound derivatives?

A2: Based on the functional groups present (a primary amine and a primary alcohol), the most probable degradation pathways include:

  • Oxidation: The primary amine and alcohol groups can be susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2]

  • Deamination and Dehydration: At elevated temperatures, deamination (loss of the amino group) and dehydration (loss of water from the alcohol group) can occur.[7][8]

  • Reaction with Excipients: Interactions between the amino alcohol and various excipients in a formulation can also lead to degradation products.[9]

Q3: How can I establish a shelf-life for my this compound derivative?

A3: Establishing a shelf-life requires performing long-term stability studies under controlled storage conditions.[][10][11] These studies involve storing the compound for an extended period and testing it at regular intervals to ensure it remains within its quality specifications.[11] Accelerated stability studies, conducted at higher temperatures and humidity, can be used to predict the long-term stability profile in a shorter timeframe.[1][][11]

Q4: What are "forced degradation" studies, and why are they important for this compound derivatives?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[4][10][12][13][14][15] These studies are crucial for:

  • Identifying potential degradation products.[13][14][15]

  • Understanding the degradation pathways.[13][14][15]

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[12]

Troubleshooting Guides

HPLC Analysis Issues

This section addresses common problems encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound derivatives.

Symptom Possible Cause(s) Suggested Action(s)
Poor Resolution Between Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, crown ether-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier and its percentage. For basic compounds, consider adding a basic modifier like diethylamine (DEA).[16]
Incorrect column temperature.Systematically vary the column temperature. Lower temperatures often improve chiral resolution.[16]
Peak Tailing Column overload.Dilute the sample and reinject. If the peak shape improves, the initial concentration was too high.[16]
Secondary interactions with the stationary phase.For basic compounds like amino alcohols, add a competing base (e.g., 0.1% DEA) to the mobile phase to minimize interactions with residual silanols on the column.[16]
Column contamination or degradation.Wash the column according to the manufacturer's instructions or replace it if it's old.[16]
Ghost Peaks Contaminated mobile phase or HPLC system.Run a blank gradient without an injection. If ghost peaks are present, the issue is with the mobile phase or the system. Use fresh, high-purity solvents.[16]
Carryover from the autosampler.If a blank injection of the sample solvent shows no peaks, the problem is likely carryover. Clean the autosampler needle and injection port.[16]
Retention Time Drift Poor column equilibration.Increase the column equilibration time between injections.[17]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[17]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[17]
Stability Study Issues

This section provides guidance on troubleshooting common problems during stability studies.

Symptom Possible Cause(s) Suggested Action(s)
Inconsistent Degradation Rates Fluctuations in temperature or humidity in the stability chamber.Ensure the stability chamber is properly calibrated and maintained.
Inconsistent light exposure for photostability studies.Use a calibrated photostability chamber to ensure uniform light exposure.[4]
Variations in sample preparation.Standardize the sample preparation procedure to minimize variability.
Unexpectedly Fast Degradation Presence of catalytic impurities (e.g., metal ions).Use high-purity reagents and solvents. Consider using chelating agents like EDTA if metal-catalyzed degradation is suspected.[18]
Incorrect storage conditions.Verify that the storage conditions (temperature and humidity) are appropriate for the compound.
Mass Balance Issues in Forced Degradation Degradants are not being detected by the analytical method.Ensure the analytical method is capable of detecting all degradation products. This may require using a universal detector like a mass spectrometer.
Formation of volatile or non-UV active degradants.Use analytical techniques that can detect volatile compounds (e.g., GC-MS) or non-UV active compounds (e.g., LC-MS, CAD).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound derivatives.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated chiral HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life and appropriate storage conditions for an this compound derivative.

Methodology:

  • Batch Selection: Use at least three primary batches of the API for the study.[19]

  • Storage Conditions:

    • Long-Term: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10]

    • Accelerated: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH.[19]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[10]

    • Accelerated: Test at 0, 3, and 6 months.[19]

  • Analytical Tests: At each time point, perform a full battery of tests, including:

    • Appearance

    • Assay (potency)

    • Enantiomeric purity

    • Related substances (impurities and degradation products)

    • Water content

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The re-test period is established based on the time during which the API remains within its specifications.[10]

Visualizations

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of This compound Derivative stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze evaluate Identify Degradants & Determine Degradation Pathways analyze->evaluate

Caption: Workflow for a forced degradation study.

G cluster_1 Hypothesized Degradation Pathways parent This compound Derivative oxidation Oxidation Products (e.g., Aldehyde, Carboxylic Acid) parent->oxidation Oxidizing Agent / Light deamination Deamination Product (e.g., Pent-1-en-2-ol) parent->deamination Heat / pH dehydration Dehydration Product (e.g., (S)-2-Aminopent-1-ene) parent->dehydration Heat / Acid

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: (S)-2-Aminopentan-1-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Aminopentan-1-ol. The information is presented in a question-and-answer format to directly address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

The impurity profile of this compound can vary depending on the synthetic route. Common impurities may include:

  • Stereoisomers: The (R)-enantiomer is a common impurity if the synthesis is not perfectly stereoselective.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the final product.[1]

  • Byproducts from Side Reactions: These are specific to the reaction conditions and reagents used.[1]

  • Residual Solvents: Solvents used during the reaction or initial purification steps may remain.

Q2: Which analytical methods are best for detecting impurities in my this compound sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric excess (ee) by separating the (S) and (R) enantiomers. Chiral stationary phases are required for this separation.[1][2]

  • Reverse-Phase HPLC (RP-HPLC): Useful for separating the main compound from less polar or more polar impurities.[1]

  • Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of the amino alcohol.[1]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it is a powerful tool for identifying the molecular weights of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the main product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.[1]

Troubleshooting Guides

Issue 1: Low Enantiomeric Purity (Presence of the (R)-enantiomer)

Problem: My sample of this compound shows a significant peak for the (R)-enantiomer in the chiral HPLC analysis.

Solution: Chiral resolution through diastereomeric salt formation is a common and effective method for separating enantiomers. This process involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[3]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic or enantiomerically impure 2-Aminopentan-1-ol in a suitable solvent such as absolute ethanol.[4][5] Add 0.5 to 1.0 molar equivalent of a chiral resolving agent, like (S)-N-tosyl-leucine.[4][5] Stir the solution for several hours to allow the diastereomeric salts to form and the less soluble salt to crystallize.[4][5]

  • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. Collect the crystals by filtration. The more soluble diastereomeric salt will remain in the mother liquor.[3]

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt crystals with a base (e.g., a concentrated NaOH solution) to deprotonate the amine and liberate the free amino alcohol.[4][5] Extract the purified enantiomer with an organic solvent, such as dichloromethane (CH₂Cl₂).[4][5] Combine the organic phases, dry with a drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified enantiomer.[4][5]

Issue 2: Presence of Polar and Non-Polar Impurities

Problem: My sample contains various impurities with a range of polarities that are difficult to separate by simple extraction or crystallization.

Solution: Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography is often suitable.[3]

Experimental Protocol: Normal-Phase Column Chromatography

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate, methanol, or a small percentage of triethylamine to prevent tailing of the amine on the silica gel).[3]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Issue 3: Presence of High-Boiling Point Impurities

Problem: My sample is contaminated with high-boiling point impurities that are not easily removed by other methods.

Solution: While not extensively detailed for this compound in the provided search results, vacuum distillation is a standard method for purifying liquids with high boiling points or those that are thermally sensitive. Given that the related compound (S)-2-aminopropan-1-ol can be purified by distillation, this method is applicable.[6]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Sample Preparation: Place the impure this compound in the distillation flask with a stir bar or boiling chips.

  • Distillation: Gradually heat the distillation flask while stirring. Apply a vacuum to reduce the boiling point of the compound.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point of 2-aminopentan-1-ol is 194-195 °C at atmospheric pressure.[7]

  • Analysis: Analyze the purity of the collected fraction using an appropriate analytical method like HPLC or GC.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedPrimary Impurities RemovedAdvantagesDisadvantages
Recrystallization 98-99.5%Particulate matter, some side products, and enantiomeric enrichment with a resolving agent.Cost-effective, scalable.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography >99%Wide range of polar and non-polar impurities.High resolution, applicable to complex mixtures.Can be time-consuming, requires significant solvent volumes, may be difficult to scale up.
Vacuum Distillation >98%Non-volatile impurities, some high-boiling byproducts.Effective for removing non-volatile solutes, can be used for large quantities.Not suitable for thermally unstable compounds, may not separate compounds with close boiling points.
Chiral Resolution >99% eeThe undesired enantiomer.The most effective method for enantiomeric purification.Requires a stoichiometric amount of a potentially expensive resolving agent, involves multiple steps.

Visualizations

PurificationWorkflow General Workflow for Impurity Removal start Impure this compound analysis Purity Analysis (HPLC, GC, NMR) start->analysis decision Identify Impurity Type analysis->decision chiral_res Chiral Resolution decision->chiral_res Enantiomeric Impurity chromatography Column Chromatography decision->chromatography Multiple Impurities distillation Vacuum Distillation decision->distillation High-Boiling Impurities final_analysis Final Purity Check chiral_res->final_analysis chromatography->final_analysis distillation->final_analysis pure_product Pure this compound final_analysis->pure_product

Caption: General workflow for the purification of this compound.

PurificationDecisionTree Decision Tree for Purification Method Selection start What is the primary impurity? enantiomer (R)-enantiomer start->enantiomer multiple Mixture of polar/non-polar impurities start->multiple high_boiling High-boiling point impurities start->high_boiling method1 Chiral Resolution via Diastereomeric Salt Formation enantiomer->method1 method2 Column Chromatography multiple->method2 method3 Vacuum Distillation high_boiling->method3

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Chiral 1,2-Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral 1,2-amino alcohols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of chiral 1,2-amino alcohols, categorized by the synthetic method.

Asymmetric Reduction of α-Amino Ketones (e.g., CBS Reduction)

Q1: My enantiomeric excess (ee%) is low. What are the potential causes and solutions?

A1: Low enantioselectivity in Corey-Bakshi-Shibata (CBS) reductions is a common issue. Here are the primary causes and troubleshooting steps:

  • Catalyst Integrity: The oxazaborolidine catalyst is moisture-sensitive. Ensure you are using a fresh or properly stored catalyst. In-situ generation from a chiral amino alcohol and a borane source immediately before use can improve reproducibility.

  • Reaction Conditions:

    • Temperature: Low temperatures (e.g., -78 °C to -20 °C) are often crucial for high enantioselectivity. Ensure your cooling bath maintains a stable, low temperature throughout the reaction.

    • Solvent: Use anhydrous solvents. Trace amounts of water can hydrolyze the catalyst and the borane reagent, leading to non-selective reduction.

    • Addition Rate: Slow, dropwise addition of the borane reagent to the mixture of the ketone and catalyst is recommended to maintain catalytic turnover and prevent a competing, non-catalyzed reduction.

  • Reagent Purity: Ensure the α-amino ketone starting material and the borane source (e.g., BH₃·THF or BH₃·SMe₂) are of high purity.

Q2: The reaction is sluggish or does not go to completion. How can I improve the reaction rate and yield?

A2: Incomplete conversion can be due to several factors:

  • Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), for challenging substrates, increasing the catalyst loading may be necessary.

  • Stoichiometry of Borane: Ensure at least a stoichiometric amount of the borane reagent is used relative to the ketone. An excess is often employed to ensure complete conversion.

  • Substrate-Catalyst Mismatch: The steric and electronic properties of the ketone substrate can influence its interaction with the CBS catalyst. For some substrates, a different chiral amino alcohol precursor for the catalyst might be required.

Sharpless Asymmetric Aminohydroxylation

Q1: I am observing poor regioselectivity, obtaining a mixture of the desired 1,2-amino alcohol and its regioisomer. How can I control the regioselectivity?

A1: Regioselectivity in the Sharpless asymmetric aminohydroxylation is a known challenge and can be influenced by several factors:

  • Ligand Choice: The chiral ligand is a primary determinant of regioselectivity. For many substrates, phthalazine (PHAL) ligands favor the formation of one regioisomer, while anthraquinone (AQN) ligands can favor the other. Experimenting with different classes of cinchona alkaloid-derived ligands is recommended.

  • Nitrogen Source: The nature of the nitrogen source (e.g., chloramine-T, N-bromobenzamide) can also impact regioselectivity.

  • Solvent System: The solvent system (e.g., n-propanol/water, t-butanol/water) can influence the reaction outcome. A systematic screening of solvents is advisable.

Q2: The enantiomeric excess (ee%) of my product is lower than expected. What can I do to improve it?

A2: Suboptimal enantioselectivity can often be traced back to:

  • Ligand Purity: The enantiomeric purity of the chiral ligand is paramount. Use a reliable source and handle the ligand carefully.

  • Reaction Concentration: Running the reaction under more dilute conditions can sometimes disfavor pathways that lead to lower enantioselectivity.

  • Side Reactions: The formation of a bis(azaglycolate) osmium(VI) species can decrease enantioselectivity. Conducting the reaction in an aqueous medium can favor hydrolysis of the intermediate osmium(VI) azaglycolate, promoting the desired catalytic cycle.[1]

Enantioselective Ring-Opening of Epoxides

Q1: The ring-opening of my epoxide with an amine is not regioselective. How can I favor the desired regioisomer?

A1: The regioselectivity of epoxide ring-opening is dependent on the reaction mechanism (SN1 vs. SN2 character) and can be controlled by:

  • Catalyst: Lewis acid catalysts often promote attack at the more substituted carbon (benzylic position in styrene oxide) by stabilizing a partial positive charge. In contrast, basic or neutral conditions with "hard" nucleophiles tend to favor attack at the less sterically hindered carbon.

  • Nucleophile: The nature of the amine nucleophile plays a significant role.

  • Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity.

Q2: My reaction is proceeding with racemization. How can I preserve the stereochemistry?

A2: Racemization can occur if the reaction conditions promote the formation of carbocationic intermediates that are planar and can be attacked from either face. To minimize racemization:

  • Avoid Strong Lewis Acids: Very strong Lewis acids can promote an SN1-type mechanism, leading to racemization.

  • Optimize Temperature: Lowering the reaction temperature can help to maintain the stereochemical integrity of the intermediates.[2]

  • Choose Appropriate Protecting Groups: If the amine or alcohol functionalities are protected, the choice of protecting group can influence the stereochemical outcome.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in chiral 1,2-amino alcohol synthesis?

A1: Common side reactions include racemization, over-reduction of the carbonyl group to an alkane, and the formation of regioisomers. In the case of chromium-catalyzed cross-coupling of aldehydes and imines, potential byproducts include 1,2-diols and 1,2-diamines from competing reactions.[3]

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group is critical and depends on the stability of the group to the reaction conditions for its introduction and removal, as well as its influence on the stereochemical outcome. For the amine functionality, Boc and Cbz groups are common. For the alcohol, silyl ethers or benzyl ethers are often employed. The protecting groups should be "orthogonal," meaning they can be removed under different conditions without affecting each other.

Q3: What are the best practices for purifying chiral 1,2-amino alcohols?

A3: Purification can be challenging due to the similar physical properties of enantiomers and diastereomers.

  • Flash Column Chromatography: Diastereomers can often be separated by careful flash column chromatography on silica gel.

  • Chiral HPLC: For the separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the most common method. This requires screening different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation. Polysaccharide-based CSPs are often effective for amino alcohols.[4]

  • Recrystallization: If the product is a solid, diastereomeric salt formation with a chiral acid or base followed by recrystallization can be an effective method for enantiomeric resolution.

Q4: How can I determine the enantiomeric excess (ee%) of my product?

A4: The most common method for determining ee% is chiral HPLC or chiral gas chromatography (GC). This involves separating the enantiomers on a chiral column and integrating the peak areas. NMR spectroscopy using chiral shift reagents can also be used.

Data Presentation

Table 1: Asymmetric Reduction of α-Amino Ketones using CBS Catalysts
Ketone SubstrateCatalyst (mol%)Reducing AgentSolventTemp (°C)Yield (%)ee (%)
Acetophenone(R)-Me-CBS (10)BH₃·SMe₂THF-20>9597
2-Aminoacetophenone(S)-Me-CBS (10)BH₃·THFTHF09295
α-Chloroacetophenone(R)-Me-CBS (5)CatecholboraneToluene-789596
Propiophenone(R)-Bu-CBS (10)BH₃·SMe₂THF-209094
Table 2: Sharpless Asymmetric Aminohydroxylation of Alkenes
Alkene SubstrateChiral LigandNitrogen SourceSolventYield (%)ee (%)dr
Styrene(DHQ)₂PHALChloramine-Tn-PrOH/H₂O8598>20:1
Methyl Cinnamate(DHQD)₂PHALChloramine-Mt-BuOH/H₂O789910:1
1-Octene(DHQ)₂AQNBoc-N(Na)Clt-BuOH/H₂O70925:1
Indene(DHQD)₂PHALTsN(Na)Cln-PrOH/H₂O9097>20:1
Table 3: Enantioselective Ring-Opening of Styrene Oxide
NucleophileCatalystSolventTemp (°C)Yield (%)Regioisomeric Ratio (α:β)
AnilineYCl₃ (1 mol%)Solvent-freeRT9294:6
BenzylamineNoneNeat1008510:90
MorpholineSulfated tin oxideDiethyl etherRT95>99:1
Sodium AzideAcetic Acid (pH 4.2)H₂O3090>99:1

Experimental Protocols

General Procedure for Asymmetric Reduction of an α-Amino Ketone with a CBS Catalyst
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amino alcohol (e.g., (S)-(-)-2-methyl-CBS-oxazaborolidine, 0.1 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add the borane source (e.g., 1.0 M solution of BH₃·THF in THF, 1.0 eq) dropwise. Stir for 15 minutes at 0 °C.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of the α-amino ketone (1.0 eq) in anhydrous THF dropwise over 20 minutes.

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sharpless Asymmetric Aminohydroxylation
  • In a round-bottom flask, prepare a solution of the nitrogen source (e.g., Chloramine-T trihydrate, 3.0 eq) in a mixture of n-propanol and water (1:1).

  • In a separate flask, add the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 eq) and potassium osmate(VI) dihydrate (0.04 eq).

  • Add the alkene (1.0 eq) to the flask containing the ligand and catalyst.

  • Cool the mixture to 0 °C and add the previously prepared nitrogen source solution.

  • Stir the reaction vigorously at 0 °C until the alkene is consumed (monitor by TLC or GC).

  • Upon completion, add sodium sulfite and stir for 30 minutes.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

General Procedure for Enantioselective Ring-Opening of Styrene Oxide with an Amine
  • To a clean, dry round-bottom flask, add the epoxide (e.g., (S)-styrene oxide, 1.0 eq) and the amine (e.g., aniline, 1.0 eq).

  • If a catalyst is used (e.g., YCl₃, 1 mol%), add it to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

  • If a solid catalyst was used, filter it off.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Checks cluster_optimization Optimization Strategies cluster_purification Workup & Purification Issues cluster_end Resolution Start Unsatisfactory Reaction Outcome (Low Yield, Low ee%, Side Products) Reagents Check Reagent Purity & Stoichiometry Start->Reagents e.g., Impure starting material? Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Conditions e.g., Air leak? Incorrect temp? Catalyst Assess Catalyst/Ligand Integrity Start->Catalyst e.g., Catalyst decomposed? Optimize_Conditions Modify Reaction Parameters (Solvent, Concentration, Temp) Reagents->Optimize_Conditions Conditions->Optimize_Conditions Change_Catalyst Screen Different Catalysts/Ligands Catalyst->Change_Catalyst Change_Reagent Use Alternative Reagents (e.g., N-source, Reductant) Optimize_Conditions->Change_Reagent Issue Persists End Successful Synthesis Optimize_Conditions->End Problem Solved Change_Catalyst->Optimize_Conditions Try new conditions Change_Catalyst->End Problem Solved Purification Optimize Purification Method (Chromatography, Recrystallization) Change_Reagent->Purification Impure Product Change_Reagent->End Problem Solved Purification->End

Caption: General troubleshooting workflow for chiral 1,2-amino alcohol synthesis.

Catalyst_Selection cluster_method Synthetic Method cluster_reduction Asymmetric Reduction cluster_aminohydroxylation Asymmetric Aminohydroxylation cluster_epoxide Epoxide Ring-Opening Method Choose Synthetic Route Reduction Asymmetric Reduction of α-Amino Ketone Method->Reduction Starting from ketone AA Asymmetric Aminohydroxylation Method->AA Starting from alkene Epoxide Enantioselective Ring-Opening Method->Epoxide Starting from epoxide CBS CBS Catalyst (Oxazaborolidine) Reduction->CBS Good for many ketones Noyori Noyori-type Catalyst (Ru-diamine) Reduction->Noyori Alternative for specific substrates Os_PHAL Os-PHAL Ligand AA->Os_PHAL Control Regioselectivity Os_AQN Os-AQN Ligand AA->Os_AQN Alternative Regioselectivity Lewis_Acid Lewis Acid Catalyst (e.g., YCl3, Ti(OiPr)4) Epoxide->Lewis_Acid Control Regioselectivity Enzyme Enzymatic Catalyst (e.g., Epoxide Hydrolase) Epoxide->Enzyme High Enantioselectivity

Caption: Decision tree for catalyst selection in 1,2-amino alcohol synthesis.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start Chiral Precursor Intermediate Chiral Intermediate Start->Intermediate Reaction Step OverReduction Over-Reduced Byproduct (e.g., Alkane) Start->OverReduction Harsh Reducing Agent Dimer Dimerization/Polymerization Start->Dimer Unprotected Functional Groups Product Desired Chiral 1,2-Amino Alcohol Intermediate->Product Completion Racemate Racemic Product Intermediate->Racemate Racemization Regioisomer Regioisomeric Amino Alcohol Intermediate->Regioisomer Poor Regiocontrol

Caption: Common side reactions in chiral 1,2-amino alcohol synthesis.

References

Technical Support Center: Enhancing Enanimotiselectivity with Chiral Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing enantioselectivity using chiral amino alcohol ligands.

Frequently Asked Questions (FAQs)

Q1: What are chiral amino alcohol ligands and why are they effective in asymmetric catalysis?

Chiral amino alcohol ligands are organic molecules containing both an amino group and a hydroxyl group attached to a chiral scaffold. Their effectiveness in asymmetric catalysis stems from their ability to form stable bidentate chelate complexes with metal centers. This coordination creates a rigid and well-defined chiral environment around the metal's active site, forcing substrates to approach in a specific orientation and leading to the preferential formation of one enantiomer.[1] The ready availability of chiral amino acids provides a diverse and accessible source for synthesizing a wide array of these ligands.

Q2: What are the most common applications of chiral amino alcohol ligands?

Chiral amino alcohol ligands are widely used in various asymmetric reactions. Some of the most notable applications include:

  • Enantioselective addition of organometallic reagents to carbonyl compounds: A classic example is the addition of diethylzinc to aldehydes to produce chiral secondary alcohols with high yields and excellent enantioselectivities.[2]

  • Asymmetric reduction of ketones: These ligands are effective in the transfer hydrogenation of ketones to yield chiral secondary alcohols.[3]

Q3: How does the structure of the chiral amino alcohol ligand influence enantioselectivity?

The steric and electronic properties of the substituents on the chiral backbone of the ligand play a crucial role in determining the enantioselectivity of a reaction. For instance, increasing the steric bulk of the ligand can significantly enhance the enantiomeric excess (e.e.).[4] The rigidity of the ligand structure, such as that found in the indane ring system of (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivities in certain reactions.[3]

Q4: What is the effect of the ligand-to-metal ratio on enantioselectivity?

The molar ratio of the chiral ligand to the metal catalyst can have a profound impact on the enantiomeric excess of the product. In some cases, a non-stoichiometric ratio can lead to higher enantioselectivity. For example, in palladium-catalyzed allylic alkylation, a 2:1 molar ratio of a chiral diphosphine ligand to palladium showed a maximum enantiomeric excess, while a 1:1 ratio resulted in significantly lower e.e. and even reversed the enantioselection.[5] It is often necessary to screen different ligand-to-metal ratios to optimize the reaction.[4]

Q5: How do reaction parameters like solvent and temperature affect enantioselectivity?

Solvent and temperature are critical parameters that can significantly influence the outcome of an asymmetric reaction.

  • Solvent: The polarity of the solvent can affect the stability of the catalyst-substrate complex and the transition state. In some cases, non-polar aromatic solvents or less polar etheric solvents have been shown to improve yields without significantly impacting stereoselectivity.[6] Conversely, polar solvents can sometimes be detrimental to the reaction.[6]

  • Temperature: The effect of temperature on enantioselectivity can be complex. While lower temperatures often lead to higher enantioselectivity, this is not always the case. In some oxazaborolidine-catalyzed ketone reductions, the highest enantioselectivities were observed between 20 and 30 °C.[7] There are even instances where a change in temperature can invert the enantioselectivity of a reaction.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) 1. Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate or reaction. 2. Incorrect Ligand-to-Metal Ratio: The ratio may not be optimized for the catalytic system.[4][5] 3. Inappropriate Solvent: The solvent may be interfering with the formation of the chiral complex or the transition state.[6] 4. Non-optimal Temperature: The reaction temperature may be too high or too low.[7][8] 5. Presence of Impurities: Impurities in the reagents or solvent can poison the catalyst.1. Screen a variety of ligands with different steric and electronic properties.[4] 2. Systematically vary the ligand-to-metal ratio to find the optimum.[4][5] 3. Screen a range of solvents with varying polarities.[6] 4. Optimize the reaction temperature. [7][8] 5. Ensure all reagents and solvents are pure and anhydrous.
Low Reaction Yield/Conversion 1. Catalyst Inactivity: The catalyst may not be forming correctly or is being deactivated. 2. Poor Substrate Reactivity: The substrate may be sterically hindered or electronically unsuited for the reaction. 3. Solubility Issues: The catalyst or substrate may not be soluble in the chosen solvent.[9] 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Verify the procedure for catalyst formation. Ensure an inert atmosphere if required. 2. Modify the substrate or reaction conditions (e.g., increase temperature, use a more active catalyst). 3. Choose a solvent in which all components are soluble. [9] 4. Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time.
Inconsistent Results 1. Variability in Reagent Quality: The purity of the ligand, metal source, or substrate may vary between batches. 2. Atmospheric Contamination: Moisture or oxygen can deactivate the catalyst. 3. Inaccurate Measurement of Reagents: Small variations in catalyst or ligand loading can lead to different outcomes.1. Use reagents from a reliable source and of high purity. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Use precise weighing and solution preparation techniques.
Difficulty in Ligand Synthesis 1. Low-yielding synthetic steps: Certain steps in the synthesis of highly substituted ligands can be problematic.[9][10] 2. Side reactions: Deleterious side reactions, such as the reduction of intermediates, can lower the yield.[9]1. Optimize reaction conditions for problematic steps (e.g., temperature, solvent, reaction time).[9] 2. Explore alternative synthetic routes or different reagents to minimize side reactions.[9]

Data Presentation

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde.

LigandCatalyst SystemTemperature (°C)Yield (%)e.e. (%)Product ConfigurationReference
(-)-DAIBZnEt₂09798S[2]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolZnEt₂Room Tempup to 9999-[11][12]
Ligand 13a/13bZnEt₂-nearly quant.95-[13]

Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Reduction of Acetophenone.

LigandCatalyst SystemConversion (%)e.e. (%)Reference
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl₂(η⁶-C₆Me₆)}₂]/KOH>90up to 92
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂Very goodup to 82
Valine-derived bicyclic oxazaborolidineBoraneHigh90
(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanolBoraneHigh~90

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral Amino Alcohols from Amino Acids[1]

This protocol describes a common method for synthesizing chiral amino alcohols by reducing the corresponding N-protected amino acids.

Materials:

  • N-protected amino acid (e.g., Boc-L-alanine)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the N-protected amino acid in anhydrous THF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Red-Al® solution dropwise to the stirred amino acid solution to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amino alcohol by flash column chromatography.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde[1][2]

This protocol outlines the use of a chiral amino alcohol ligand to catalyze the enantioselective addition of diethylzinc to an aldehyde.

Materials:

  • Chiral amino alcohol ligand

  • Anhydrous toluene or other suitable anhydrous solvent

  • Diethylzinc solution (e.g., 1.0 M in hexanes)

  • Freshly distilled aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral amino alcohol ligand (e.g., 0.05 - 0.1 mmol) in anhydrous toluene (5 mL).

  • Add the diethylzinc solution (e.g., 1.0 M in hexanes, 2.0 mmol) dropwise at room temperature.

  • Stir the resulting solution for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Cool the mixture to 0 °C and add the freshly distilled aldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start N-Protected Amino Acid reduction Reduction (e.g., Red-Al®) start->reduction Anhydrous THF purification_synthesis Purification reduction->purification_synthesis Quench & Extract ligand Chiral Amino Alcohol Ligand purification_synthesis->ligand catalyst_formation Catalyst Formation ligand->catalyst_formation Metal Source (e.g., ZnEt₂) reaction Asymmetric Reaction catalyst_formation->reaction Substrate (e.g., Aldehyde) workup Workup & Purification reaction->workup Quench product Enantioenriched Product workup->product analysis e.e. Determination (Chiral HPLC/GC) product->analysis

General workflow for synthesis and application of chiral amino alcohol ligands.

catalytic_cycle catalyst Chiral Zn-Alkoxide Complex intermediate Intermediate Complex catalyst->intermediate Coordination aldehyde Aldehyde (RCHO) aldehyde->intermediate product_release Product Release intermediate->product_release Ethyl Group Transfer product_release->catalyst Regeneration product Chiral Alcohol Product product_release->product diethylzinc Diethylzinc (ZnEt₂) diethylzinc->catalyst Reactant

Catalytic cycle for the addition of diethylzinc to aldehydes.

troubleshooting_logic start Low Enantioselectivity? check_ligand Is the ligand appropriate? start->check_ligand Yes success High Enantioselectivity start->success No check_ratio Is the ligand/metal ratio optimized? check_ligand->check_ratio Yes screen_ligands Screen different ligands check_ligand->screen_ligands No check_conditions Are reaction conditions (T, solvent) optimal? check_ratio->check_conditions Yes optimize_ratio Vary ligand/metal ratio check_ratio->optimize_ratio No optimize_conditions Screen solvents and temperatures check_conditions->optimize_conditions No check_conditions->success Yes screen_ligands->check_ratio optimize_ratio->check_conditions optimize_conditions->success

References

Work-up procedures for reactions involving (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-2-Aminopentan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Purification & Chromatography

Q1: My this compound product is streaking or tailing badly on my silica gel column. What can I do?

A1: Tailing is a frequent issue when purifying amino alcohols on silica gel due to the interaction between the basic amino group and the acidic silica surface.[1] Here are several strategies to resolve this:

  • Modify the Eluent: Add a small amount of a basic modifier to your solvent system to neutralize the acidic sites on the silica gel.[2]

    • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) triethylamine to the mobile phase is effective.[1] This competes with your compound for the acidic sites, reducing the strong interactions that cause tailing.[1]

    • Ammonia: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective.[1] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[1]

  • Change the Stationary Phase: If modifying the eluent isn't sufficient, consider an alternative to standard silica gel.

    • Alumina: Use neutral or basic alumina, which is less acidic than silica.[2]

    • Reverse-Phase Silica (C18): This can be another effective option.[2]

  • Deactivate the Silica Gel: Before loading your sample, you can wash the packed column with a dilute solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent to remove the excess base.[1]

Q2: My compound won't move off the baseline of the TLC plate or column, even with a polar solvent system like ethyl acetate/hexanes.

A2: this compound and its derivatives are often highly polar and interact strongly with silica. To achieve elution, you need a more polar mobile phase.[1]

  • Add an Alcohol: A common and effective solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Start with a low percentage of MeOH (e.g., 1-5%) and gradually increase the concentration.[1]

  • Incorporate a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide to your DCM/MeOH eluent will help reduce the strong interaction with the silica gel and improve mobility.[1]

Extraction & Work-up

Q3: I'm getting a low recovery yield after aqueous work-up. How can I improve the extraction of this compound from the aqueous layer?

A3: Amino alcohols like this compound are often highly soluble in water, which makes extraction with standard organic solvents inefficient, often requiring many extraction steps for a good yield.[3]

  • Increase pH: Before extraction, basify the aqueous layer to a pH above 9.5 (ideally 10.5-13) with a base like NaOH.[4] This ensures the amino group is unprotonated, increasing its solubility in the organic solvent.[3]

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K2CO3 before extraction. This decreases the solubility of the amino alcohol in the aqueous phase and promotes its partition into the organic layer.

  • Schiff Base Formation: For challenging extractions, a highly effective method is to convert the amino alcohol into a less polar Schiff base.[3][4]

    • Add an aromatic aldehyde (e.g., benzaldehyde) to the aqueous solution at a high pH (>9.5).[3][4]

    • The aldehyde reacts with the primary amine to form a more hydrophobic imine (Schiff base).

    • Extract the Schiff base with a water-immiscible organic solvent (e.g., dichloromethane, ether).

    • Once extracted, the Schiff base can be easily hydrolyzed back to the amino alcohol.[3][4]

Reaction & Yield Issues

Q4: My reaction yield is consistently low, and I suspect racemization might be occurring. What are the common causes?

A4: Low yields and racemization can stem from several factors, particularly in reactions involving strong reducing agents or temperature-sensitive steps.[2]

  • Reaction Temperature: High temperatures can promote side reactions and racemization. For reductions (e.g., with LiAlH₄), it is critical to maintain low temperatures (typically 0 °C to -78 °C) during reagent addition and throughout the reaction.[2]

  • Purity of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous, especially when using water-sensitive reagents like lithium aluminum hydride (LiAlH₄).[2] Moisture will quench the reagent and lower the yield.[2]

  • Proper Work-up: The work-up procedure for powerful reagents like LiAlH₄ is critical to prevent product loss.[2] A careful, sequential addition of water and base (Fieser work-up) is often required.

Q5: How can I selectively react either the amine or the hydroxyl group of this compound?

A5: To achieve selective transformations, a protecting group strategy is necessary.[5] The primary amine is generally more nucleophilic than the secondary alcohol and can typically be protected first.[5] An orthogonal strategy allows you to remove one protecting group without affecting the other.[5]

  • N-Protection: The amine can be protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.[5]

  • O-Protection: The hydroxyl group can then be protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and a base like imidazole.[5]

  • Selective Deprotection: The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), leaving the TBDMS ether intact.[5] Conversely, the TBDMS group is fluoride-labile and can be cleaved with reagents like TBAF, leaving the Boc group untouched.[5]

Data & Protocols

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₁₃NO[6]
Molecular Weight103.16 g/mol [7]
AppearanceColorless liquid or crystalline solid[6]
Melting Point44-48 °C (lit.)
Boiling Point194-195 °C (lit.)[6]
Density0.922 g/mL at 25 °C (lit.)[6]
SolubilitySoluble in water, ethanol, and dimethylformamide[6]
Common Protecting Groups for Amino Alcohols
Functional GroupProtecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for Deprotection
Amine tert-ButoxycarbonylBocBoc₂O, DMAPTFA, HCl
BenzyloxycarbonylCbz or ZBenzyl chloroformateH₂/Pd, HBr/AcOH
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine in DMF
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleTBAF, HF
BenzylBnBenzyl bromide, NaHH₂/Pd

Experimental Protocols

Protocol 1: General Work-up for an Aqueous Reaction Mixture
  • Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C using an ice bath.

  • Quenching: Slowly and carefully add a quenching solution. For reductions with hydrides like LiAlH₄, a sequential addition (Fieser method) of water, followed by 15% aq. NaOH, and then more water is standard. For other reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is common.[2]

  • Basification: Allow the mixture to warm to room temperature. Add a base (e.g., 1M NaOH) to adjust the pH of the aqueous layer to >10 to deprotonate the amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 3-5 times with an organic solvent (e.g., Dichloromethane, Ethyl Acetate). The high water solubility may necessitate multiple extractions.[3]

  • Washing: Combine the organic layers and wash with brine (saturated aq. NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., Hexane or Dichloromethane).

  • Column Packing: Pack a glass column with the silica slurry.

  • Equilibration: Equilibrate the packed column by flushing it with several column volumes of the initial mobile phase (e.g., 99% DCM / 1% MeOH) containing 0.5-1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 1% to 10%) to elute your product. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Visualizations

experimental_workflow reaction Reaction Setup (this compound + Reagents) monitoring Reaction Monitoring (TLC / LCMS) reaction->monitoring workup Aqueous Work-up (Quench, Basify, Extract) monitoring->workup drying Drying & Concentration (Na2SO4, Rotary Evaporator) workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis product Pure Product analysis->product

Caption: General experimental workflow from reaction to pure product.

troubleshooting_purification start Purification Issue: Streaking/Tailing on Silica add_tea Add 0.5-1% Triethylamine to Eluent start->add_tea check1 Issue Resolved? add_tea->check1 use_dcm_meoh Switch to DCM/MeOH Eluent System (+TEA) check1->use_dcm_meoh No success Success: Pure Product check1->success Yes check2 Issue Resolved? use_dcm_meoh->check2 change_stationary Change Stationary Phase: - Neutral Alumina - Reverse Phase (C18) check2->change_stationary No check2->success Yes fail Consider Derivatization or Alternative Purification (e.g., Crystallization) change_stationary->fail

Caption: Troubleshooting decision tree for purification issues.

orthogonal_protection start This compound (Free Amine and Hydroxyl) n_protected N-Boc Protected (Free Hydroxyl) start->n_protected 1. Boc₂O (Protect Amine) o_protected O-TBDMS Protected (Free Amine) start->o_protected (Less Common Route) Protect Hydroxyl First fully_protected Fully Protected (N-Boc, O-TBDMS) n_protected->fully_protected 2. TBDMSCl (Protect Hydroxyl) fully_protected->n_protected TBAF or HF (Deprotect Hydroxyl) fully_protected->o_protected TFA or HCl (Deprotect Amine)

Caption: Orthogonal protection strategy for this compound.

References

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess for (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (S)-2-Aminopentan-1-ol is a cornerstone of quality control, ensuring the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative performance data are presented to assist in selecting the most appropriate method for your research needs.

Comparison of Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as sample volatility, the need for derivatization, and the desired level of accuracy. The following table summarizes the key performance characteristics of each technique, with data adapted from studies on structurally similar aliphatic amino alcohols.

Analytical TechniqueKey Parameter(R)-2-Aminopentan-1-olThis compoundResolution/Separation FactorNotes
Chiral HPLC (with derivatization)Retention Time (min)tR1 (hypothetical)tR2 (hypothetical)Rs > 1.5High resolution is achievable with appropriate chiral stationary phases. Derivatization can enhance detection and separation. Data is representative for aliphatic amino alcohols.
Chiral GC (with derivatization)Retention Time (min)tR1 (hypothetical)tR2 (hypothetical)α > 1.1Requires derivatization to increase volatility. Excellent sensitivity. Data is analogous to the separation of similar chiral amines.
1H NMR (with chiral derivatizing agent)Chemical Shift (ppm)δ1 (hypothetical)δ2 (hypothetical)Δδ (hypothetical)Provides structural information and allows for direct calculation of ee from signal integration. Requires a chiral auxiliary. Data is based on the Mosher's acid method for amines and alcohols.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct or indirect separation of enantiomers. For aliphatic amino alcohols like 2-aminopentan-1-ol, which lack a strong chromophore, pre-column derivatization is often employed to enhance detection and improve chromatographic separation.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving this class of compounds.[3][4]

Protocol: Pre-column Derivatization with o-Phthaldialdehyde (OPA) and Mercaptoethanol [1]

  • Objective: To separate and quantify the enantiomers of 2-Aminopentan-1-ol after derivatization.

  • Instrumentation:

    • HPLC system with a fluorescence detector.

    • Chiral Stationary Phase: Chiralcel OJ-3R column.

  • Reagents:

    • o-Phthaldialdehyde (OPA)

    • Mercaptoethanol

    • Ammonium formate

    • Acetonitrile (HPLC grade)

    • This compound sample

  • Procedure:

    • Derivatization: In a suitable vial, mix the 2-aminopentan-1-ol sample with a solution of OPA and mercaptoethanol in a borate buffer (pH 9.5). Allow the reaction to proceed for a few minutes at room temperature to form the fluorescent isoindole derivatives.

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of 20 mM ammonium formate solution and acetonitrile (e.g., 75:25 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 40°C.

      • Detection: Fluorescence detector set to an excitation wavelength of 345 nm and an emission wavelength of 450 nm.

    • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R)|] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds. For amino alcohols, derivatization is necessary to block the polar -NH2 and -OH groups, thereby increasing volatility and preventing peak tailing.[5]

Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) [5]

  • Objective: To separate and quantify the enantiomers of 2-Aminopentan-1-ol as their trifluoroacetyl derivatives.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column: e.g., a proline-based chiral stationary phase or a cyclodextrin-based column like β-cyclodextrin.[5][6]

  • Reagents:

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine (or other suitable base)

    • Anhydrous solvent (e.g., dichloromethane)

    • This compound sample

  • Procedure:

    • Derivatization: Dissolve the 2-aminopentan-1-ol sample in the anhydrous solvent. Add pyridine followed by TFAA. Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization of both the amino and hydroxyl groups.

    • Chromatographic Conditions:

      • Carrier Gas: Helium or Hydrogen.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 5°C/min).

      • Detector Temperature: 280°C (for FID).

    • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral derivatizing agent like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), offers a powerful method for determining enantiomeric excess without the need for chromatographic separation.[7][8] The reaction of the amino alcohol with both enantiomers of Mosher's acid chloride forms diastereomeric esters, which exhibit distinct chemical shifts in the 1H or 19F NMR spectra.

Protocol: Mosher's Amide/Ester Analysis [8]

  • Objective: To determine the enantiomeric excess of 2-Aminopentan-1-ol by forming diastereomeric Mosher's esters/amides.

  • Instrumentation:

    • High-resolution NMR spectrometer (400 MHz or higher).

  • Reagents:

    • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride

    • Deuterated chloroform (CDCl3)

    • A suitable base (e.g., pyridine-d5)

    • This compound sample

  • Procedure:

    • Derivatization (in two separate NMR tubes):

      • Tube 1: Dissolve the 2-aminopentan-1-ol sample in CDCl3 in an NMR tube. Add a small amount of pyridine-d5, followed by (R)-(-)-MTPA chloride.

      • Tube 2: Prepare a second sample in the same manner using (S)-(+)-MTPA chloride.

    • NMR Analysis: Acquire high-resolution 1H NMR spectra for both samples.

    • Data Analysis:

      • Identify a well-resolved proton signal that is shifted differently in the two diastereomers.

      • Integrate the corresponding signals for the (R)- and (S)-diastereomers in the spectrum of the sample derivatized with one of the MTPA enantiomers.

      • Calculate the enantiomeric excess from the ratio of the integrals.

Visual Workflow

The following diagrams illustrate the logical flow of each analytical method for determining the enantiomeric excess of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (e.g., OPA) Sample->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC analysis.

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (e.g., TFAA) Sample->Derivatization GC Chiral GC Separation Derivatization->GC Detection FID/MS Detection GC->Detection Integration Peak Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for Chiral GC analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (Mosher's Acid) Sample->Derivatization NMR 1H NMR Spectroscopy Derivatization->NMR Integration Signal Integration NMR->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for NMR analysis.

References

A Comparative Guide to Chiral HPLC Methods for Separating Amino Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective analysis of amino alcohol enantiomers is of paramount importance in the pharmaceutical industry, as the pharmacological and toxicological properties of these chiral compounds can vary significantly between enantiomers. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of amino alcohols, offering a variety of methodologies to achieve this. This guide provides an objective comparison of different chiral HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their analytical needs.

Overview of Chiral HPLC Separation Strategies

The resolution of enantiomers by HPLC can be broadly categorized into direct and indirect methods.

  • Direct Methods: These methods employ a chiral environment to distinguish between enantiomers. This is most commonly achieved using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on the support material.[1] Alternatively, a chiral additive can be introduced to the mobile phase.[1] Direct methods are often preferred due to their convenience and the reduced risk of racemization during sample preparation.

  • Indirect Methods: In this approach, the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[2]

This guide will focus on direct methods using various types of Chiral Stationary Phases (CSPs), which are the most widely used approach for the enantioseparation of amino alcohols. The primary CSPs utilized for this purpose include polysaccharide-based, macrocyclic glycopeptide-based, Pirkle-type, and ligand-exchange phases.[3][4]

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate CSP is critical for successful enantioseparation. The following tables summarize the performance of different CSPs for the separation of common amino alcohol enantiomers, providing key chromatographic parameters for comparison.

Table 1: Chiral Separation of Propranolol Enantiomers

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
Pirkle-typeα-Burke 2®Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate0.9UV (280 nm)-> 2.0[5][6]
Polysaccharide-basedChiralcel OD-Hn-Hexane:Ethanol:Ammonia (70:30:0.4 v/v/v)0.4MS/MS-Baseline[7]
Teicoplanin-basedPoroshell 120 Chiral-TAcetonitrile/Methanol with Formic Acid and Ammonium Formate-MS/MS-2.4 - 3.1[8]

Table 2: Chiral Separation of Metoprolol Enantiomers

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
Polysaccharide-basedChiralcel OD---HighHigh[9][10]
α1-acid glycoproteinChiral-AGP-----[9]
Cyclodextrin-basedCyclobond I-----[9]
Pirkle-typeSumichiral OA-4900-----[9]
Polysaccharide-basedChiralpak IGSupercritical CO₂:Isopropanol/Methanol (75:25 v/v) with 0.1% Isopropylamine2.0 - 4.0UV (230 nm)--[11]

Table 3: Chiral Separation of Albuterol (Salbutamol) Enantiomers

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
Macrocyclic GlycopeptideChirobiotic V-----[12][13]
Teicoplanin-based-Methanol:Acetic Acid:Ammonia (1000:5:1 v/v/v)-MS--[14]

Table 4: Chiral Separation of Norephedrine Enantiomers

Chiral Stationary Phase (CSP) TypeColumn NameMobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
Urea Derivative-Hexane:1,2-Dichloroethane:Isopropanol (73.5:25:1.5 v/v/v)---Optimized[15]
Beta-cyclodextrin derivativeORpak CDBS-453200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)0.5UV (280 nm)--[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the separation of propranolol and metoprolol enantiomers.

Protocol 1: Chiral Separation of Propranolol using a Pirkle-type CSP [5][6]

  • Column: α-Burke 2® (S,S)-dimethyl N-3,5-dinitrobenzoyl-α-amino-2,2-dimethyl-4-pentenylphosphonate (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of dichloromethane and methanol (90:10 v/v) containing 12 mM of ammonium acetate. The mobile phase should be freshly prepared, filtered, and degassed.

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 20 µL

  • Temperature: 24 °C ± 2 °C

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the propranolol sample in the mobile phase to a suitable concentration.

Protocol 2: Chiral Separation of Metoprolol using a Polysaccharide-based CSP in SFC mode [11]

  • Column: Chiralpak IG

  • Mobile Phase: Supercritical Carbon Dioxide (CO₂) and an organic modifier in a 75:25 (v/v) ratio. The modifier consists of Isopropanol and Methanol (50:50 v/v) with 0.1% Isopropylamine.

  • Flow Rate: 2.0 - 4.0 mL/min

  • Column Temperature: 35 °C

  • Back Pressure: 120 bar

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a stock solution of racemic metoprolol in the organic modifier and dilute to the desired concentration.

Visualizing Chiral Separation Workflows and Mechanisms

Diagrams can aid in understanding the complex processes involved in chiral HPLC method development and the underlying separation mechanisms.

Chiral_Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Initial Screening cluster_2 Method Optimization cluster_3 Method Validation Analyte Amino Alcohol Properties (pKa, logP, functional groups) CSP_Selection Select CSPs (Polysaccharide, Macrocyclic, Pirkle-type, etc.) Analyte->CSP_Selection Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Optimize_MP Optimize Mobile Phase (Solvent ratio, additives, pH) Mobile_Phase_Screening->Optimize_MP Optimize_Conditions Optimize Conditions (Flow rate, temperature) Optimize_MP->Optimize_Conditions Validation Validate Method (Linearity, precision, accuracy) Optimize_Conditions->Validation

Caption: Workflow for Chiral HPLC Method Development.

Chiral_Recognition_Mechanism cluster_enantiomers Enantiomers cluster_interactions Interactions CSP Chiral Stationary Phase (CSP) Groove/Cavity R_Enantiomer R-Enantiomer Interactions_R Stronger Interaction (e.g., H-bonding, π-π stacking, steric hindrance) R_Enantiomer->Interactions_R 3-point interaction S_Enantiomer S-Enantiomer Interactions_S Weaker Interaction S_Enantiomer->Interactions_S < 3-point interaction Interactions_R->CSP Interactions_S->CSP

References

A Senior Application Scientist's Guide to Alternative Synthesis Routes for Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are not merely organic molecules; they are foundational pillars in modern chemistry and pharmacology. Their structural motif, containing both an amine and an alcohol on a chiral scaffold, is prevalent in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] For instance, the HIV-1 integrase inhibitor Elvitegravir and the antituberculosis drug ethambutol both rely on chiral amino alcohol intermediates for their synthesis.[3] Beyond their direct biological activity, they are extensively used as highly effective chiral auxiliaries, ligands for metal-based catalysts, and organocatalysts in a myriad of asymmetric transformations.[4][5][6]

The critical challenge in their synthesis lies in the precise control of stereochemistry, often requiring the creation of one or more stereocenters with high enantiomeric and diastereomeric purity. While classical methods like the reduction of naturally occurring α-amino acids are valuable, they are often limited by the availability of the starting chiral pool.[7][8] This has spurred the development of a diverse array of catalytic and biocatalytic strategies.

This guide provides an in-depth comparison of key alternative synthesis routes, moving beyond simple protocols to explain the underlying principles and experimental rationale. We will explore asymmetric reductive methods, powerful biocatalytic transformations, stereospecific ring-opening reactions, and direct alkene functionalization, offering researchers the insights needed to select and implement the optimal strategy for their specific target.

Asymmetric Reductive Approaches: Mastering the Carbonyl

The reduction of a prochiral carbonyl group is one of the most direct and powerful methods to establish the stereocenter of the alcohol. The success of this approach hinges on the catalyst's ability to differentiate between the two faces of the carbonyl.

Asymmetric Transfer Hydrogenation (ATH) of α-Amino Ketones

Asymmetric transfer hydrogenation has emerged as a robust and practical alternative to high-pressure hydrogenation, utilizing safe and readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[9]

Causality Behind the Method: The core of this methodology is a transition metal catalyst (typically Ruthenium or Iridium) coordinated to a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[10][11] This coordination creates a well-defined chiral environment. The metal center activates the hydrogen donor, and the chiral ligand directs the subsequent hydride transfer to one specific face of the ketone substrate, thereby inducing high enantioselectivity.[12] The predictability and high efficiency of catalysts like Ru(II)-TsDPEN have made this a go-to method for the synthesis of important drug intermediates.[9]

Comparative Performance of ATH Catalysts:

Catalyst SystemSubstrate ExampleHydrogen DonorYield (%)e.e. (%)Reference
Ru(II)/(S,S)-TsDPENUnprotected α-ketoamine 1bHCOOH/NEt₃95>99[9]
Ru(II)/(S,S)-TsDPENα-Amino ketone HCl saltHCOOH/NEt₃9199.2[9]
[Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPENα-Amino KetoneDMABN/A>95[10]

Experimental Protocol: Ruthenium-Catalyzed ATH of an Unprotected α-Ketoamine [9]

  • Catalyst Preparation: In a nitrogen-flushed glovebox, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) to a reaction vessel.

  • Reaction Setup: Add the α-amino ketone substrate (1.0 equiv) to the vessel.

  • Solvent and Reagent Addition: Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source and solvent.

  • Reaction Execution: Seal the vessel and stir the mixture at the designated temperature (e.g., 28-60 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or HPLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the chiral 1,2-amino alcohol.

Workflow for Asymmetric Transfer Hydrogenation:

ATH_Workflow sub α-Amino Ketone active_cat Active Chiral Ru-Hydride Complex sub->active_cat Coordination cat [Ru(II)] + Chiral Ligand cat->active_cat h_source HCOOH / NEt3 h_source->cat Activation product Chiral Amino Alcohol active_cat->product Asymmetric Hydride Transfer

Caption: Workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Biocatalysis: The Sustainable and Highly Selective Route

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions, often in aqueous media.[13][14] For chiral amino alcohol synthesis, this approach offers unparalleled enantioselectivity.

Reductive Amination via Engineered Amine Dehydrogenases (AmDHs)

This cutting-edge technique provides a direct and highly atom-economical route to chiral amino alcohols from α-hydroxy ketones.[1][3][15]

Causality Behind the Method: Amine dehydrogenases (AmDHs), often engineered from robust parent enzymes like amino acid dehydrogenases (AADHs), catalyze the asymmetric reductive amination of a ketone using ammonia as the sole, inexpensive amino donor.[15][16] The reaction is driven by a nicotinamide cofactor (NADH), which must be continuously regenerated for the process to be catalytic and cost-effective. This is achieved by coupling the primary reaction with a secondary "helper" enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADH.[15] The high stereoselectivity is dictated by the enzyme's active site, which binds the substrate in a specific orientation for a stereodefined hydride and ammonia addition.

Performance of Engineered AmDH in Synthesis:

Substrate (α-Hydroxy Ketone)Enzyme VariantConversion (%)e.e. (%)Reference
1-Hydroxy-2-butanoneEngineered SpAmDH>99>99[1][15]
1-Hydroxy-2-pentanoneLfAmDH-M₀>99>99[3]
1-Hydroxy-3-methyl-2-butanoneLfAmDH-M₀97>99[3]

Experimental Protocol: Whole-Cell Biocatalytic Reductive Amination [1][15]

  • Biocatalyst Preparation: Cultivate E. coli cells overexpressing the engineered AmDH and the cofactor regeneration enzyme (e.g., GDH). Harvest the cells by centrifugation and prepare a cell-free extract or use as a whole-cell catalyst.

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5).

  • Component Addition: To the buffer, add the α-hydroxy ketone substrate (e.g., 50 mM), the cofactor NAD⁺ (e.g., 1 mM), and the regeneration substrate glucose (e.g., 100 mM).

  • Initiation: Initiate the reaction by adding the prepared AmDH/GDH biocatalyst (as cell-free extract or whole cells).

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion of the substrate to the amino alcohol product by HPLC after derivatization (e.g., with Marfey's reagent).[1]

  • Work-up: Terminate the reaction by denaturing the enzymes (e.g., by boiling). Centrifuge to remove cell debris and precipitated protein. The supernatant containing the chiral amino alcohol can be used directly or purified further.

Catalytic Cycle of AmDH-Mediated Synthesis:

AmDH_Cycle sub α-Hydroxy Ketone + NH3 enzyme AmDH (Enzyme) sub->enzyme prod Chiral Amino Alcohol enzyme->prod nad NAD+ enzyme->nad Cofactor Oxidation nadp NADH + H+ nadp->enzyme regen_enzyme GDH (Regen. Enzyme) nad->regen_enzyme Recycling regen_sub Glucose regen_sub->regen_enzyme regen_prod Gluconolactone regen_enzyme->nadp Cofactor Regeneration regen_enzyme->regen_prod

Caption: Biocatalytic cycle for AmDH synthesis with cofactor regeneration.

Sharpless Asymmetric Aminohydroxylation (SAA): Direct Alkene Difunctionalization

The Sharpless Asymmetric Aminohydroxylation (SAA) is a landmark transformation that directly converts alkenes into vicinal amino alcohols with high regio- and enantioselectivity.[5][17][18]

Causality Behind the Method: This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL).[19][20] The nitrogen source is typically a salt of an N-halo sulfonamide, carbamate, or amide. The chiral ligand accelerates the reaction and, most importantly, creates a chiral binding pocket around the osmium center. This complex then adds across one face of the alkene in a syn-selective manner. The choice between the pseudoenantiomeric DHQ and DHQD based ligands allows for predictable access to either enantiomer of the amino alcohol product.[17]

Representative SAA Applications:

Alkene SubstrateNitrogen SourceLigandYield (%)e.e. (%)Reference
StyreneChloramine-T(DHQ)₂-PHAL9299[20]
1-HexeneChloramine-T(DHQ)₂-PHAL7090[20]
Methyl CinnamateAcNHBr(DHQD)₂-PHAL8099[17]

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation [17][20]

  • Reagent Preparation: Prepare a solution of the nitrogen source (e.g., Chloramine-T trihydrate) in n-propanol/water.

  • Reaction Setup: In a separate flask, dissolve the chiral ligand (e.g., (DHQ)₂-PHAL) and the alkene substrate in n-propanol/water at room temperature.

  • Catalyst Addition: Cool the alkene/ligand mixture to 0 °C and add potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O). Stir until the catalyst dissolves.

  • Initiation: Add the nitrogen source solution to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Work-up and Purification: Quench the reaction by adding sodium bisulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the pure chiral amino alcohol.

Conceptual Workflow of Sharpless Aminohydroxylation:

SAA_Workflow sub Alkene complex Active Chiral Osmium Complex sub->complex reagents N-Source (e.g., Chloramine-T) + K2OsO4 reagents->complex ligand Chiral Ligand ((DHQ)2-PHAL) ligand->complex Induces Chirality product syn-Amino Alcohol complex->product Syn-Addition

Caption: Key components and outcome of the SAA reaction.

Overall Comparison and Future Outlook

The choice of a synthetic route is a multifactorial decision, balancing stereoselectivity, substrate scope, scalability, and operational simplicity.

Comparative Summary of Synthesis Routes:

MethodStereoselectivitySubstrate ScopeConditionsKey AdvantageKey Disadvantage
Asymmetric Transfer Hydrogenation Excellent (often >99% e.e.)Broad (various α-amino ketones)Mild (25-60 °C)High efficiency, operational simplicity.[9]Requires precious metal catalysts.
Biocatalysis (AmDH) Superb (>99% e.e.)Specific to enzyme; requires α-hydroxy ketonesVery Mild (aqueous, ~30 °C)Environmentally friendly, highly selective.[1][15]Enzyme development may be needed for new substrates.
Sharpless Aminohydroxylation Excellent (90-99% e.e.)Broad (various alkenes)Mild (0-25 °C)Direct conversion of alkenes, predictable stereochem.[17]Use of stoichiometric oxidant and toxic osmium.
Epoxide Ring-Opening Excellent (transfers substrate chirality)Dependent on chiral epoxide availabilityVariableHigh stereospecificity (SN2 inversion).[21]Multi-step process (epoxide synthesis first).
Amino Acid Reduction Excellent (transfers substrate chirality)Limited to available amino acidsVariable (LiAlH₄ is harsh)Utilizes inexpensive chiral pool.[7]Stoichiometric, potent reductants often needed.

Expert Outlook:

The field of chiral amino alcohol synthesis is continually advancing toward greater efficiency and sustainability. The future will likely see an increased adoption of biocatalytic cascades , where multiple enzymatic steps are combined in a single pot to create complex molecules from simple achiral starting materials, minimizing waste and purification steps.[22][23] Furthermore, novel strategies in transition metal catalysis, such as the recently developed chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and imines, are opening new avenues for constructing vicinal stereocenters from basic feedstocks.[2][24] These innovative methods promise to deliver these vital chiral building blocks with greater precision, lower environmental impact, and broader structural diversity, empowering the next generation of drug discovery and development.

References

A Comparative Guide to the Spectroscopic Validation of (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for (S)-2-Aminopentan-1-ol against its enantiomer, (R)-2-Aminopentan-1-ol. It is intended for researchers, scientists, and drug development professionals who require accurate and validated data for chiral molecules. The information presented herein is essential for confirming the identity, purity, and structure of this compound in a laboratory setting.

Spectroscopic Data Comparison

The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Under standard, achiral conditions, the NMR, IR, and MS spectra of enantiomers are identical. Chiral differentiation would necessitate specialized techniques such as chiral chromatography or the use of chiral resolving agents in NMR spectroscopy. The optical rotation is the distinguishing physical property between enantiomers.

Physical Properties

PropertyThis compound(R)-2-Aminopentan-1-ol
Molecular Formula C₅H₁₃NOC₅H₁₃NO
Molecular Weight 103.16 g/mol 103.16 g/mol
Melting Point 44-48 °C44-48 °C[1][2]
Optical Rotation [α]₂₀/D +17°, c = 1 in chloroform[α]₂₀/D −17°, c = 1 in chloroform[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 2-aminopentan-1-ol in an achiral solvent like CDCl₃ will show distinct signals for the protons on the pentyl chain, the aminomethyl group, and the hydroxyl and amine groups. The chemical shifts (δ) are reported in parts per million (ppm).

ProtonsMultiplicityChemical Shift (ppm)
CH₃ Triplet~0.9
CH₂ (at C4) Multiplet~1.3
CH₂ (at C3) Multiplet~1.4
NH₂ & OH Broad SingletVariable
CH (at C2) Multiplet~2.8
CH₂ (at C1) Multiplet~3.3, ~3.6

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

CarbonChemical Shift (ppm)
C5 (CH₃) ~14.2
C4 (CH₂) ~19.5
C3 (CH₂) ~36.0
C2 (CH) ~57.0
C1 (CH₂OH) ~66.5

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol) 3300-3400 (broad)
N-H stretch (amine) 3280-3350 (medium)
C-H stretch (alkane) 2850-2960 (strong)
N-H bend (amine) 1590-1650 (medium)
C-O stretch (alcohol) 1050-1150 (strong)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 2-aminopentan-1-ol, the molecular ion peak [M]⁺ would be observed at m/z = 103.

Fragmentm/z
[M]⁺ 103
[M-H₂O]⁺ 85
[M-CH₂OH]⁺ 72
[CH(NH₂)CH₂OH]⁺ 60

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.[3]

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum with a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (for liquids) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid or liquid sample directly on the ATR crystal.[4]

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • The resulting spectrum will show the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a chiral compound like this compound.

G Spectroscopic Data Validation Workflow cluster_prep Sample Preparation & Analysis cluster_data Data Processing & Comparison cluster_validation Validation & Reporting cluster_decision Decision Sample Obtain this compound Sample Purity Assess Purity (e.g., Chiral HPLC) Sample->Purity NMR_acq Acquire NMR Data (1H, 13C) Purity->NMR_acq IR_acq Acquire IR Data Purity->IR_acq MS_acq Acquire MS Data Purity->MS_acq Polarimetry Measure Optical Rotation Purity->Polarimetry Process Process Raw Spectroscopic Data NMR_acq->Process IR_acq->Process MS_acq->Process Compare_Lit Compare with Literature/Reference Data Polarimetry->Compare_Lit Process->Compare_Lit Compare_Enantiomer Compare with (R)-Enantiomer Data Compare_Lit->Compare_Enantiomer Structure_Confirm Confirm Structure & Stereochemistry Compare_Enantiomer->Structure_Confirm Report Generate Validation Report Structure_Confirm->Report Pass Validation Passed Report->Pass Data Consistent Fail Validation Failed (Further Investigation) Report->Fail Discrepancies Found

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to the Catalytic Activity of Amino Alcohol-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohol-derived ligands are a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a wide array of chiral molecules critical for the pharmaceutical and fine chemical industries. Their efficacy stems from the formation of stable, chiral metal complexes that create a sterically defined environment, directing the facial selectivity of prochiral substrates. This guide provides a comparative overview of the catalytic performance of several prominent amino alcohol-derived ligands in two benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.

Data Presentation: Performance in Asymmetric Catalysis

The catalytic efficiency of chiral ligands is primarily evaluated based on the chemical yield and the enantiomeric excess (ee) of the product. The following tables summarize the performance of various amino alcohol-derived ligands in two distinct and widely studied asymmetric transformations.

Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol. The data below is for the addition of diethylzinc to benzaldehyde to yield 1-phenyl-1-propanol.

LigandYield (%)Enantiomeric Excess (ee, %)Configuration
(-)-DAIB (3-exo-(dimethylamino)isoborneol)9798(S)
(1R,2S)-N-Pyrrolidinyl norephedrine9594(R)
N-(9-Phenylfluoren-9-yl) β-Amino Alcoholsup to 97up to 97Not Specified
Carbohydrate-Based β-Amino Alcoholsup to 100up to 98(S)
Ligand 13a/13b (from Sharpless epoxidation)nearly quantitative95Not Specified
Asymmetric Transfer Hydrogenation of Acetophenone

This reaction is a key method for the synthesis of chiral secondary alcohols, where isopropanol often serves as the hydrogen source. The data below is for the reduction of acetophenone to 1-phenylethanol.

LigandCatalyst SystemConversion (%)Enantiomeric Excess (ee, %)
(1R,2S)-(+)-cis-1-Amino-2-indanolNoyori-type Ru-catalystHigh92[1]
Chiral β-amino alcoholsRu, Rh, or Ir complexesup to >99up to 73[2]
(1S,2R)-1-Amino-2-indanol[RuCl2(p-cymene)]2Very goodup to 82[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and success of catalytic asymmetric reactions. Below are generalized protocols for the two representative reactions discussed.

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (e.g., 0.1 mmol) is dissolved in an anhydrous solvent such as toluene (5 mL).[4]

  • Addition of Reagents: The solution is cooled to 0 °C using an ice bath. To this stirred solution, a solution of diethylzinc in hexane (e.g., 1.0 M solution, 2.2 mmol) is added dropwise.[4] The mixture is stirred for approximately 30 minutes at 0 °C.

  • Reaction Initiation: Benzaldehyde (e.g., 1.0 mmol) is then added dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

General Experimental Protocol for the Asymmetric Transfer Hydrogenation of Acetophenone
  • Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, the ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral amino alcohol ligand are dissolved in isopropanol. A base, such as potassium hydroxide or sodium isopropoxide, is added to the mixture, which is then stirred at a specified temperature (e.g., 50-80 °C) for a short period to form the active catalyst.

  • Reaction Execution: Acetophenone is added to the catalyst solution.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC) or TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated.

  • Purification and Analysis: The resulting crude product is purified by column chromatography or distillation to yield the enantiomerically enriched 1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC.

Mandatory Visualization

Catalytic Cycle for the Enantioselective Addition of Diethylzinc to a Benzaldehyde

The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand.

Catalytic_Cycle Ligand Chiral Amino Alcohol Ligand Catalyst Active Chiral Zinc Catalyst Ligand->Catalyst + Et2Zn Et2Zn1 Diethylzinc (Et2Zn) Complex Zinc-Aldehyde Complex Catalyst->Complex + Benzaldehyde Aldehyde Benzaldehyde Aldehyde->Complex EtTransfer Ethyl Transfer Complex->EtTransfer ProductComplex Zinc Alkoxide Product Complex EtTransfer->ProductComplex ProductComplex->Catalyst + Et2Zn Hydrolysis Hydrolysis ProductComplex->Hydrolysis Et2Zn2 Diethylzinc (Et2Zn) Product Chiral Secondary Alcohol Hydrolysis->Product

Caption: Catalytic cycle for the addition of diethylzinc to benzaldehyde.

Experimental Workflow for Asymmetric Transfer Hydrogenation

The diagram below outlines a typical experimental workflow for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Experimental_Workflow Start Start CatalystFormation Catalyst Formation ([Ru(arene)Cl2]2 + Ligand + Base) Start->CatalystFormation ActiveCatalyst Active Ru-Hydride Catalyst CatalystFormation->ActiveCatalyst Reaction Catalytic Reduction (Ketone + H-donor) ActiveCatalyst->Reaction ProductFormation Chiral Alcohol Formation Reaction->ProductFormation Workup Work-up & Purification ProductFormation->Workup Analysis Analysis (Yield, ee%) Workup->Analysis End End Analysis->End

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

References

A Comparative Guide to Chiral Auxiliary Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of the available chiral auxiliary synthesis methods is paramount. This guide provides an objective comparison of four widely used classes of chiral auxiliaries: Evans-type oxazolidinones, pseudoephedrine-based auxiliaries, Oppolzer's camphorsultam, and (+)-pinanediol. The analysis is supported by experimental data, detailed protocols, and a clear visualization of the synthetic workflows.

Comparative Analysis of Chiral Auxiliary Synthesis

The selection of an appropriate chiral auxiliary is a multi-faceted decision that involves a trade-off between cost, synthetic efficiency, stereochemical control, and the ease of auxiliary removal and recycling. The following table summarizes the key quantitative metrics for the synthesis of these four common chiral auxiliaries.

Chiral AuxiliaryStarting Material(s)Key ReagentsTypical Yield (%)Enantiomeric/Diastereomeric ExcessEstimated Cost per 10gRecyclability
Evans-type Oxazolidinone L-Amino acid ethyl ester HClDi-tert-butyl dicarbonate, Sodium borohydride~98% (from amino ester)>98% eeModerateHigh (>92%)
Pseudoephedrine-based Benzil, MethylamineLithium aluminum hydride, Mandelic acid~87% (from amino alcohol)>99% ee (after resolution)Low to ModerateHigh
Oppolzer's Camphorsultam (1S)-(+)-10-Camphorsulfonyl chlorideLithium aluminum hydride~92%>99% deHighModerate (48-79%)[1]
(+)-Pinanediol (+)-α-PinenePotassium permanganate61-77%[2]>99% ee[2]LowHigh (up to 98%)[3]

Note: Cost estimations are based on reagent prices from various suppliers and may fluctuate. The cost per 10g is an approximation for the synthesis of the auxiliary itself.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are essential for the successful synthesis of chiral auxiliaries. Below are the methodologies for the preparation of each of the discussed auxiliaries, accompanied by visualizations of the experimental workflows.

Evans-type Oxazolidinone Synthesis

Evans auxiliaries are synthesized from readily available α-amino acids. The following protocol describes a high-yielding, two-step procedure from the corresponding amino acid ethyl ester.

Experimental Protocol:

  • N-Boc Protection: To a solution of the L-amino ethyl ester hydrochloride (1.0 eq) in a 2:1 mixture of dioxane and water, add sodium carbonate (2.0 eq). Cool the solution to 0°C and add di-tert-butyl dicarbonate (1.1 eq). Stir the mixture at room temperature for 3 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the N-Boc protected amino ester (1.0 eq) in a suitable solvent (e.g., THF). Add sodium borohydride (2.0 eq) in portions at 0°C. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product into an organic solvent. After purification by chromatography or recrystallization, the Evans oxazolidinone is obtained in high yield and enantiomeric purity.

Evans_Oxazolidinone_Synthesis start L-Amino Acid Ethyl Ester HCl reagent1 1. Di-tert-butyl dicarbonate, Na2CO3 2. Dioxane/Water start->reagent1 N-Boc Protection intermediate N-Boc Protected Amino Ester reagent1->intermediate reagent2 Sodium Borohydride, THF intermediate->reagent2 Reductive Cyclization product Evans Oxazolidinone reagent2->product

Synthesis of Evans-type Oxazolidinone
Pseudoephedrine-based Auxiliary Synthesis

Pseudoephedrine and its analogs are cost-effective chiral auxiliaries. A practical, scalable synthesis of a pseudoephedrine analog, pseudoephenamine, starts from inexpensive benzil.

Experimental Protocol:

  • Imine Formation: Condense benzil (1.0 eq) with a 40 wt% aqueous solution of methylamine (excess) in a mixture of methanol and water at 50°C to form the mono-methylimine derivative.

  • Diastereoselective Reduction: Reduce the imine derivative with lithium aluminum hydride (LAH) in an appropriate solvent like THF. This step produces a racemic mixture of the threo-amino alcohol.

  • Resolution: Resolve the racemic amino alcohol using a chiral resolving agent such as mandelic acid. Diastereomeric salt formation and subsequent crystallization allow for the separation of the desired enantiomer.

  • N-Methylation (if required): For pseudoephedrine itself, a final N-methylation step would be necessary.

Pseudoephedrine_Synthesis start Benzil reagent1 Methylamine, MeOH/Water start->reagent1 Condensation intermediate1 Mono-methylimine reagent1->intermediate1 reagent2 Lithium Aluminum Hydride (LAH) intermediate1->reagent2 Reduction intermediate2 Racemic Amino Alcohol reagent2->intermediate2 reagent3 Mandelic Acid intermediate2->reagent3 Resolution product Enantiopure Pseudoephedrine Analog reagent3->product

Synthesis of a Pseudoephedrine Analog
Oppolzer's Camphorsultam Synthesis

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor. Its synthesis involves the reduction of the corresponding sulfonylimine.

Experimental Protocol:

  • Imine Formation: (1S)-(+)-10-Camphorsulfonyl chloride is treated with an amine source to form the corresponding camphorsulfonylimine.

  • Reduction: The camphorsulfonylimine is reduced using a powerful reducing agent like lithium aluminum hydride (LAH) in THF. Due to the low solubility of the imine, a Soxhlet extractor can be used to slowly introduce it to the LAH solution, improving efficiency.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by recrystallization from ethanol to yield the pure camphorsultam. This procedure typically yields the product in high diastereomeric purity.[4]

Camphorsultam_Synthesis start (1S)-(+)-10- Camphorsulfonylimine reagent Lithium Aluminum Hydride (LAH), THF start->reagent Reduction product Oppolzer's Camphorsultam reagent->product

Synthesis of Oppolzer's Camphorsultam
(+)-Pinanediol Synthesis

(+)-Pinanediol is a versatile chiral diol derived from the naturally abundant and inexpensive monoterpene, (+)-α-pinene.

Experimental Protocol:

  • Oxidation: (+)-α-Pinene is oxidized using potassium permanganate in an aqueous solution. The reaction is typically carried out in the presence of a co-solvent like t-butanol and under basic conditions (pH ~13).

  • Temperature Control: The reaction temperature is maintained at around 40°C for several hours.

  • Work-up and Purification: After the reaction is complete, the manganese dioxide byproduct is filtered off. The aqueous layer is then extracted with an organic solvent. The crude (+)-pinanediol is purified by recrystallization or chromatography. This method provides the diol with high enantiomeric excess.[2][3]

Pinanediol_Synthesis start (+)-α-Pinene reagent Potassium Permanganate, H2O, t-BuOH, NaOH start->reagent Oxidation product (+)-Pinanediol reagent->product

Synthesis of (+)-Pinanediol

Conclusion

The synthesis of chiral auxiliaries is a critical first step in many asymmetric transformations. This guide provides a comparative framework for selecting an appropriate auxiliary based on a cost-benefit analysis.

  • Evans-type oxazolidinones offer high yields and excellent stereocontrol, making them a reliable choice, albeit at a moderate cost.

  • Pseudoephedrine-based auxiliaries are highly cost-effective and provide excellent enantiomeric excess after resolution, making them attractive for large-scale applications.

  • Oppolzer's camphorsultam is a powerful auxiliary for achieving high diastereoselectivity, but its synthesis is more expensive.

  • (+)-Pinanediol , derived from a natural product, is an economical and highly recyclable option that provides excellent enantiomeric excess.

Ultimately, the optimal choice of a chiral auxiliary synthesis method will depend on the specific requirements of the target molecule, the scale of the synthesis, and the available budget. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their asymmetric synthesis strategies.

References

A Comparative Guide to Catalyst Performance in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts in four key asymmetric reactions: the Aldol Reaction, the Michael Addition, the Noyori Asymmetric Hydrogenation, and the Pictet-Spengler Reaction. The data presented is collated from the literature to aid researchers in selecting the optimal catalytic system for their specific needs.

Asymmetric Aldol Reaction: A Comparative Analysis

The asymmetric aldol reaction is a fundamental method for the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds. Here, we compare the performance of several organocatalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde.

Performance Data
CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
(S)-Proline20Brine489295:593 (anti)[1]
L-Prolinamide (3h)20Acetone4865-93[2]
Amphiphilic Organocatalyst 2-Emulsion149592:899 (anti)
Tripod L-Prolinamide---9688:1297[3]
Experimental Protocol: (S)-Proline-Catalyzed Aldol Reaction

A representative protocol for the (S)-proline-catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is as follows:

To a vial charged with (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL) are added cyclohexanone (1.5 mmol) and the aromatic aldehyde (0.3 mmol) at room temperature. The reaction mixture is sealed and stirred for the desired time. Upon completion, the reaction is quenched and the product is extracted. The yield and stereoselectivity are determined after purification.[4]

Experimental Workflow: Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Catalyst ((S)-Proline) Stirring Stirring at RT Catalyst->Stirring Solvent Solvent (e.g., Brine) Solvent->Stirring Reactants Reactants (Cyclohexanone, 4-Nitrobenzaldehyde) Reactants->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (NMR, HPLC) Purify->Analyze

A general experimental workflow for the asymmetric aldol reaction.

Asymmetric Michael Addition: Catalyst Comparison

The asymmetric Michael addition is a key reaction for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate addition. The following table compares the performance of different organocatalysts in the addition of isobutyraldehyde to trans-β-nitrostyrene.

Performance Data
CatalystCatalyst Loading (mol%)AdditiveSolventTime (d)Yield (%)Enantiomeric Excess (ee, %)Reference
Primary Amine-Guanidine (6a)20ImidazoleToluene52253[5]
α,β-Dipeptide (4)10DMAP/ThioureaSolvent-free--High[6]
(R,R)-DPEN-Thiourea (1b)--Water-94-9997-99[7]
Experimental Protocol: Thiourea-Catalyzed Michael Addition

A general procedure for the thiourea-catalyzed Michael addition of isobutyraldehyde to trans-β-nitrostyrene is as follows:

To a mixture of the thiourea catalyst (10 mol%), isobutyraldehyde, and trans-β-nitrostyrene in a suitable solvent (or solvent-free), an additive such as DMAP may be added. The reaction is stirred at the specified temperature until completion. The product is then isolated and purified, and the enantiomeric excess is determined by chiral HPLC.[6]

Asymmetric Noyori Hydrogenation: Ligand Effects

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and other unsaturated compounds. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Below is a comparison of different ruthenium-based catalysts for the hydrogenation of acetophenone.

Performance Data
CatalystBasePressure (psi)TemperatureYield (%)Enantiomeric Excess (ee, %)Reference
RuCl₂[(R)-BINAP]-110030 °C--[8]
RB-Ru-RDt-BuOK100Room Temp.--[9]
RuH₂[(S)-XylBINAP][(S,S)-DPEN]----High[10]

Note: Direct comparison is challenging due to variations in reported reaction conditions.

Experimental Protocol: Noyori Asymmetric Hydrogenation

A representative experimental procedure for the Noyori asymmetric hydrogenation is as follows:

A Schlenk flask is charged with the substrate (e.g., acetylacetone, 315 mmol) and ethanol (32.3 mL), and the solution is sparged with nitrogen. In a glovebox, RuCl₂[(R)-BINAP] (0.1 mol%) is added. The mixture is transferred to a Parr bomb, which is then purged and pressurized with hydrogen (e.g., 1100 psi). The reaction is stirred at a controlled temperature (e.g., 30 °C) for several days. After releasing the pressure, the product is isolated and purified.[8]

Reaction Mechanism: Noyori Asymmetric Hydrogenation

Noyori_Mechanism Precatalyst Ru(II)-BINAP Precatalyst Active_Catalyst Active Ru-H Catalyst Precatalyst->Active_Catalyst H₂ Substrate_Coordination Substrate Coordination (Ketone) Active_Catalyst->Substrate_Coordination Ketone Hydride_Transfer Hydride Transfer (Stereodetermining Step) Substrate_Coordination->Hydride_Transfer Product_Release Product Release (Chiral Alcohol) Hydride_Transfer->Product_Release H₂ Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst

Catalytic cycle of the Noyori asymmetric hydrogenation.

Asymmetric Pictet-Spengler Reaction: A Comparison of Catalysts

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. The development of asymmetric variants has been a significant focus, with various types of catalysts being explored.

Performance Data
Catalyst TypeCatalystAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoric Acid(R)-4gIsatin>95>99[11]
Thiourea4ap-chlorobenzaldehyde5488[12][13]
Chiral Phosphoric Acid-Aromatic/Aliphatic77-97up to 87[14]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

A general protocol for the enantioselective Pictet-Spengler reaction using a chiral phosphoric acid catalyst is as follows:

In a flame-dried flask under an inert atmosphere, the chiral phosphoric acid catalyst (5-10 mol%) is dissolved in a dry, aprotic solvent (e.g., toluene). The β-arylethylamine is added, and the mixture is cooled. The aldehyde is then added dropwise, and the reaction is stirred until completion. The product is isolated and purified after a standard work-up.[15]

This guide provides a snapshot of the comparative performance of various catalysts in key asymmetric reactions. It is important to note that the optimal catalyst and reaction conditions are highly substrate-dependent, and further optimization is often necessary to achieve the desired yield and enantioselectivity. The provided experimental protocols serve as a starting point for developing robust and efficient asymmetric syntheses.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, the precise determination of enantiomeric purity is of paramount importance.[1] Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, necessitating strict analytical control.[1][2] Cross-validation of analytical methods is a critical process that ensures the reliability, consistency, and accuracy of these purity measurements across different analytical techniques.[1][3] This guide provides a comprehensive comparison of the primary analytical methods for determining chiral purity, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting and validating the most suitable methods for their needs.

The most commonly employed analytical techniques for chiral resolution are chromatographic methods.[1] These techniques utilize a chiral stationary phase (CSP) or a chiral selector in the mobile phase/electrolyte to induce differential interactions with each enantiomer, thereby enabling their separation.[1][4] High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique, while Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer powerful alternatives with distinct advantages.[1][5]

Comparative Performance of Analytical Methods

The choice of an analytical method for chiral purity is contingent on several factors, including the properties of the analyte, the required sensitivity and accuracy, sample availability, and desired throughput.[2] The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the analysis of chiral compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Resolution (Rs) > 1.5 for baseline separation; often targeting ≥ 1.7 for robust quantification.[2]Generally high, often superior to HPLC.High to very high separation efficiency.[4]
Selectivity (α) > 1.1 indicates good separation.[2]High enantiorecognition ability.[6]Can be finely tuned by choice of chiral selector.[4]
Analysis Time 10 - 30 minutes, can be optimized.[2]Significantly faster than HPLC, often only a few seconds.[7]Typically fast, often within 10 minutes.[8]
Limit of Detection (LOD) ng/mL to µg/mL range, dependent on the detector.[2]Comparable to HPLC.Typically in the µg/mL range.[8]
Limit of Quantitation (LOQ) ng/mL to µg/mL range, typically 3x the LOD.[2]Comparable to HPLC.Typically in the µg/mL range.[8]
Precision (%RSD) < 2% for the major enantiomer.[2]Comparable to HPLC.Good, with RSD values often below 10%.[9]
Advantages Robust, versatile, wide availability of CSPs, well-established.[2][5]Fast separations, reduced organic solvent consumption, environmentally friendly.[1][7]High efficiency, minimal sample and solvent requirements, flexible selector choice.[1][4]
Disadvantages Longer run times, can be expensive.[5]Requires specialized instrumentation.Sensitivity can be lower than chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different analytical techniques. The following protocols provide a general starting point for method development and cross-validation.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is a common starting point for new chiral compounds.[5]

  • Instrumentation: Standard HPLC system with a UV detector.[1]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1][5]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired resolution.[5]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.[10]

  • Injection Volume: 10-20 µL.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and using the same stationary phases as normal-phase HPLC.[1]

  • Instrumentation: SFC system with a back-pressure regulator and a UV detector.[1]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.[1]

  • Flow Rate: 2-4 mL/min.[1]

  • Outlet Pressure: 100-150 bar.[1]

  • Column Temperature: 35-40°C.[1]

  • Detection Wavelength: As determined for HPLC.[1]

  • Injection Volume: 1-5 µL.[1]

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at approximately 1 mg/mL.[1]

Protocol 3: Chiral Capillary Electrophoresis (CE)

CE is a high-efficiency technique that is particularly useful for polar compounds and when sample volume is limited.[1]

  • Instrumentation: Capillary electrophoresis system with a UV detector.[1]

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).[1]

  • Background Electrolyte (BGE): A buffer solution (e.g., 25-50 mM phosphate buffer) at a specific pH, containing a chiral selector.[1][8]

  • Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin at 10-20 mg/mL) are commonly used.[1]

  • Voltage: 15-25 kV.[1]

  • Capillary Temperature: 25°C.[1]

  • Detection: On-capillary UV detection at the appropriate wavelength.[1]

  • Injection: Hydrodynamic or electrokinetic injection.[1]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.[1]

Cross-Validation Workflow and Logical Relationships

A structured workflow is essential for a successful cross-validation study to ensure that different analytical techniques produce comparable and reliable results.[1] The validation of chiral purity methods should generally adhere to compendial and regulatory guidelines such as those from the ICH.[11]

CrossValidationWorkflow cluster_primary Primary Method cluster_secondary Secondary (Orthogonal) Method Primary_Dev Method Development Primary_Val Method Validation (ICH) Primary_Dev->Primary_Val Primary_Opt Optimization Primary_Val->Primary_Opt CrossVal Cross-Validation Primary_Opt->CrossVal Secondary_Dev Method Development Secondary_Val Method Validation (ICH) Secondary_Dev->Secondary_Val Secondary_Opt Optimization Secondary_Val->Secondary_Opt Secondary_Opt->CrossVal CompAnalysis Comparative Analysis CrossVal->CompAnalysis Acceptance Acceptance Criteria Met? CompAnalysis->Acceptance

Caption: Workflow for cross-validating two analytical techniques for chiral purity.

The interrelationship of key validation parameters is crucial for establishing a robust analytical method. Specificity, linearity, accuracy, precision, and sensitivity are all interconnected and must be thoroughly evaluated.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range Precision Precision Precision->Accuracy Precision->Range Precision->Robustness Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Range

Caption: Interrelationship of key validation parameters for a chiral analytical method.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-2-Aminopentan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-2-Aminopentan-1-ol, ensuring compliance and minimizing risk.

This compound and its analogs are categorized as hazardous waste and require disposal through an approved waste management facility. Improper disposal, such as pouring it down the drain, can lead to harmful environmental consequences and may violate regulations.[1][2][3][4]

Hazard Profile and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as aminopropanol, aminobutanol, and other aminopentanol isomers indicate that it should be handled as a substance that can cause skin and eye irritation or damage.[1][5][6][7] Always consult the specific SDS for the material you are using. General hazard classifications for similar amino alcohols are summarized below.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation, and in some cases, severe burns.[1][6]Category 1B or 2
Serious Eye Damage/IrritationCan cause serious eye damage or irritation.[1][6]Category 1 or 2A
Acute Oral ToxicityMay be harmful if swallowed.[5]Category 4
FlammabilitySome amino alcohols are combustible liquids.[1]Category 3

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the immediate operational steps for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific waste container for this compound and related waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[3][8]

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant).[3][8]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1]

  • Collect both the neat chemical waste and any contaminated materials (e.g., pipette tips, absorbent materials) in this designated container.

2. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and isolate the area to prevent exposure.

  • Wear appropriate PPE before attempting cleanup.

  • Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb large spills.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1]

  • Ensure the storage area is designated for corrosive and flammable materials if applicable.[1]

  • The container should be stored in secondary containment to prevent leaks from spreading.

4. Final Disposal:

  • Arrange for pickup by a licensed hazardous waste disposal company. [3][4][6] Do not attempt to dispose of the chemical waste through normal trash or sanitary sewer systems.[2]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the SDS if available.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream (Keep from Incompatibles) ppe->segregate collect Collect in Labeled, Compatible Hazardous Waste Container segregate->collect store Store Sealed Container in a Cool, Dry, Ventilated Area collect->store secondary Use Secondary Containment store->secondary contact Contact Licensed Waste Disposal Company secondary->contact provide_info Provide Waste Information (SDS) contact->provide_info pickup Arrange for Waste Pickup provide_info->pickup end Disposal Complete pickup->end contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect Add to Waste Container

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (S)-2-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (S)-2-Aminopentan-1-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin, eye, and respiratory irritant[1][2][3]. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory to minimize risks.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Consistent use of this equipment is essential to prevent exposure.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles meeting ANSI/ISEA Z87.1 D3 standard. A face shield may be required for splash hazards.[4]To protect against splashes and vapors that can cause serious eye irritation[2].
Hand Protection Nitrile or butyl rubber gloves. Check for glove integrity before each use.To prevent skin contact, which can cause irritation[2].
Body Protection A fully-buttoned lab coat or chemical-resistant apron.[4][5]To protect against spills and contamination of personal clothing.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[1]To be used in case of insufficient ventilation to prevent respiratory irritation[2][6].

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[5].

1. Preparation and Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work[7].
  • Ensure that an eyewash station and safety shower are readily accessible[5][6].
  • Prepare all necessary equipment and reagents before bringing the chemical into the work area.
  • Inspect all PPE for damage and ensure a proper fit.

2. Weighing and Transferring:

  • Perform all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
  • Use a non-sparking spatula or other appropriate utensils.
  • Keep the container of this compound closed when not in use.

3. Dissolving and Mixing:

  • When dissolving or mixing, add this compound slowly to the solvent to avoid splashing.
  • If the process generates heat, use a cooling bath to control the temperature.
  • Ensure adequate mixing without creating aerosols.

4. Post-Handling:

  • Thoroughly clean the work area after use.
  • Decontaminate all equipment that has come into contact with the chemical.
  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water[4].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and compatible hazardous waste container[5].
  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[7][8].

3. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed environmental disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.
  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before being disposed of or recycled.

Emergency Procedures

Spill:

  • Evacuate the area and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Ventilate the area and clean the spill site once the material has been removed.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Inspect & Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Transferring C->D E Dissolving & Mixing D->E J Collect Waste in Labeled Container D->J F Decontaminate Equipment E->F E->J G Clean Work Area F->G F->J H Doff & Dispose of PPE G->H I Wash Hands H->I H->J K Store Waste Safely J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Aminopentan-1-ol
Reactant of Route 2
(S)-2-Aminopentan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.